molecular formula C9H11NO3 B15622824 DL-m-Tyrosine-d3

DL-m-Tyrosine-d3

Numéro de catalogue: B15622824
Poids moléculaire: 184.21 g/mol
Clé InChI: JZKXXXDKRQWDET-NRUYWUNFSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

DL-m-Tyrosine-d3 is a useful research compound. Its molecular formula is C9H11NO3 and its molecular weight is 184.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C9H11NO3

Poids moléculaire

184.21 g/mol

Nom IUPAC

2-amino-3-(2,4,6-trideuterio-3-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C9H11NO3/c10-8(9(12)13)5-6-2-1-3-7(11)4-6/h1-4,8,11H,5,10H2,(H,12,13)/i2D,3D,4D

Clé InChI

JZKXXXDKRQWDET-NRUYWUNFSA-N

Origine du produit

United States

Foundational & Exploratory

Technical Overview: Molecular Weight of DL-m-Tyrosine-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides a detailed analysis of the molecular weight of DL-m-Tyrosine-d3, a deuterated isotopologue of DL-m-Tyrosine. This guide is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry who utilize stable isotope-labeled compounds.

Introduction to this compound

DL-m-Tyrosine is an aromatic amino acid. Its deuterated form, this compound, is a stable isotope-labeled compound where three hydrogen atoms on the phenyl ring have been substituted with deuterium (B1214612). This isotopic labeling is crucial for various scientific applications, including its use as an internal standard in quantitative mass spectrometry-based assays, metabolic research, and pharmacokinetic studies. The substitution of hydrogen with deuterium results in a predictable increase in the compound's mass, which is essential for its function in these analytical methods.

Molecular Weight Determination

The molecular weight of a compound is calculated by summing the atomic weights of its constituent atoms. The key difference between DL-m-Tyrosine and this compound lies in the mass of hydrogen versus deuterium.

The molecular formula for unlabeled DL-m-Tyrosine is C₉H₁₁NO₃.[1][2][3][4][5] For this compound, the molecular formula is C₉H₈D₃NO₃.[6] The calculation proceeds by replacing the mass of three protium (B1232500) (¹H) atoms with three deuterium (²H or D) atoms.

Table 1: Atomic Weights of Constituent Elements

ElementSymbolStandard Atomic Weight (amu)
CarbonC~12.011
Hydrogen (Protium)H~1.008
DeuteriumD~2.014[7][8][9]
NitrogenN~14.007
OxygenO~16.000

Note: Monoisotopic masses are used for precise mass spectrometry calculations, but for general molecular weight, standard atomic weights are appropriate.

Calculation:

  • Mass of Unlabeled DL-m-Tyrosine (C₉H₁₁NO₃): (9 × 12.011) + (11 × 1.008) + (1 × 14.007) + (3 × 16.000) ≈ 181.19 g/mol [1][2][10]

  • Mass of this compound (C₉H₈D₃NO₃): (9 × 12.011) + (8 × 1.008) + (3 × 2.014) + (1 × 14.007) + (3 × 16.000) ≈ 184.21 g/mol [6][11]

Data Summary

The quantitative data for both the unlabeled and deuterated forms of m-Tyrosine are summarized below for direct comparison.

Table 2: Molecular Properties of DL-m-Tyrosine and this compound

PropertyDL-m-TyrosineThis compound
Molecular Formula C₉H₁₁NO₃C₉H₈D₃NO₃
Molecular Weight ( g/mol ) 181.19[1][2][10]184.21[6][11]

Visualization of Elemental Composition

The following diagram illustrates the logical relationship in elemental composition between the standard and the deuterated compound, highlighting the isotopic substitution.

G cluster_unlabeled DL-m-Tyrosine Composition cluster_labeled This compound Composition C9_unlabeled 9 x Carbon H11_unlabeled 11 x Hydrogen substitution Isotopic Substitution H11_unlabeled->substitution - 3 H N1_unlabeled 1 x Nitrogen O3_unlabeled 3 x Oxygen C9_labeled 9 x Carbon H8_labeled 8 x Hydrogen D3_labeled 3 x Deuterium N1_labeled 1 x Nitrogen O3_labeled 3 x Oxygen substitution->H8_labeled + 3 D

Caption: Elemental composition change from DL-m-Tyrosine to this compound.

Disclaimer: The experimental protocols and signaling pathways mentioned in the prompt requirements are not applicable to the determination of a fundamental chemical property like molecular weight. The information provided is based on established chemical principles and publicly available data.

References

In-Depth Technical Guide: Synthesis and Purification of DL-m-Tyrosine-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of deuterated DL-m-Tyrosine (DL-m-Tyrosine-d3). The inclusion of deuterium (B1214612) isotopes in molecules is a critical tool in drug discovery and development, aiding in mechanistic studies, metabolic tracing, and enhancing pharmacokinetic profiles. This document outlines a robust chemical synthesis approach for introducing deuterium into the m-Tyrosine scaffold and details purification strategies to obtain the desired racemic mixture with high purity.

Synthesis of this compound

The synthesis of this compound can be effectively achieved through acid-catalyzed hydrogen-deuterium exchange. This method is known to cause racemization at the α-carbon, which is advantageous for producing the desired DL-racemic mixture. The aromatic protons can also be exchanged for deuterium under forcing conditions.

A common and effective method for deuteration involves heating m-Tyrosine in a strong deuterated acid. One such established protocol, adapted for m-Tyrosine, utilizes deuterated sulfuric acid in deuterium oxide. This procedure facilitates the exchange of protons at the α-carbon and on the aromatic ring.

Experimental Protocol: Acid-Catalyzed Deuteration

Objective: To synthesize this compound (specifically α,2,4,5,6-pentadeuterio-m-Tyrosine) via acid-catalyzed hydrogen-deuterium exchange.

Materials:

  • DL-m-Tyrosine

  • Deuterated sulfuric acid (D₂SO₄, 96-98% in D₂O)

  • Deuterium oxide (D₂O, 99.9 atom % D)

  • Deionized water

  • Aqueous ammonia (B1221849) (NH₄OH)

  • Amberlite IR-120 (H⁺) resin

  • Standard laboratory glassware

  • High-pressure reaction vessel

Procedure:

  • Preparation: In a high-pressure reaction vessel, add DL-m-Tyrosine (1.0 g).

  • Deuteration Reaction: Carefully add a 50% (v/v) solution of deuterated sulfuric acid in deuterium oxide (20 mL). Seal the vessel tightly.

  • Heating: Heat the reaction mixture at 180-190°C for 48 hours with constant stirring. Caution: This reaction should be carried out in a well-ventilated fume hood due to the high temperature and corrosive nature of the acid.

  • Cooling and Neutralization: After 48 hours, cool the reaction vessel to room temperature. Carefully dilute the reaction mixture with deionized water.

  • Purification (Ion-Exchange Chromatography):

    • Prepare a column with Amberlite IR-120 (H⁺) resin.

    • Load the diluted and neutralized reaction mixture onto the column.

    • Wash the column with deionized water to remove any remaining acid and inorganic impurities.

    • Elute the deuterated DL-m-Tyrosine from the resin using a 2M aqueous ammonia solution.

  • Isolation: Collect the fractions containing the product and combine them. Evaporate the solvent under reduced pressure to obtain the solid this compound.

  • Drying: Dry the final product in a vacuum oven at 40°C overnight.

Summary of Synthesis Data
ParameterValueReference
Starting Material DL-m-TyrosineN/A
Deuterating Agent 50% D₂SO₄ in D₂O[1]
Reaction Temperature 180-190°C[1]
Reaction Time 48 hours[1]
Typical Yield ~50%[1]
Deuterium Incorporation >98% (at α,2,4,5,6 positions)[1]

Purification of this compound

The primary purification of the synthesized this compound is achieved through ion-exchange chromatography as described in the synthesis protocol. For applications requiring higher purity, further purification can be performed using reverse-phase high-performance liquid chromatography (RP-HPLC).

Experimental Protocol: RP-HPLC Purification

Objective: To achieve high purity of this compound using preparative RP-HPLC.

Instrumentation and Materials:

  • Preparative RP-HPLC system with a UV detector

  • C18 column

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Crude this compound

Procedure:

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of the initial mobile phase mixture.

  • Chromatographic Conditions:

    • Column: Preparative C18 column

    • Flow Rate: Dependent on column dimensions (e.g., 10-20 mL/min)

    • Detection: UV at 274 nm

    • Gradient: A linear gradient from 5% to 50% Mobile Phase B over 30 minutes.

  • Injection and Fraction Collection: Inject the sample onto the column and collect fractions corresponding to the main product peak.

  • Product Isolation: Combine the pure fractions and remove the solvent by lyophilization to obtain the highly purified this compound.

Summary of Purification and Analytical Data
TechniqueParametersExpected OutcomeReference
Ion-Exchange Chromatography Stationary Phase: Amberlite IR-120 (H⁺)Eluent: 2M Aqueous AmmoniaRemoval of inorganic salts and acid[2]
RP-HPLC Stationary Phase: C18Mobile Phase: Water/Acetonitrile with 0.1% TFAPurity >99%[3]
¹H NMR 400 MHz, Solvent: D₂O/DClConfirmation of deuterium incorporation by the absence of proton signals at corresponding positions.
Mass Spectrometry ESI-MSConfirmation of the correct mass for the deuterated product (M+H)⁺.[3]

Visualization of Workflows

Synthesis Workflow

Synthesis_Workflow cluster_synthesis Synthesis of this compound start DL-m-Tyrosine reaction Acid-Catalyzed Deuteration (50% D2SO4 in D2O, 180-190°C, 48h) start->reaction crude_product Crude this compound reaction->crude_product

Caption: Chemical synthesis route for this compound.

Purification Workflow

Purification_Workflow cluster_purification Purification and Analysis crude Crude this compound ion_exchange Ion-Exchange Chromatography (Amberlite IR-120) crude->ion_exchange rp_hplc Preparative RP-HPLC (C18 Column) ion_exchange->rp_hplc pure_product Pure this compound rp_hplc->pure_product analysis Purity and Structural Analysis (NMR, MS) pure_product->analysis

Caption: Purification and analysis workflow for this compound.

This technical guide provides a foundational understanding and practical protocols for the synthesis and purification of this compound. Researchers are encouraged to adapt and optimize these methods based on their specific needs and available resources. The successful synthesis and purification of this deuterated amino acid will facilitate advanced research in drug metabolism, pharmacokinetics, and the development of novel therapeutics.

References

An In-Depth Technical Guide to the Chemical Properties and Stability of DL-m-Tyrosine-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the known chemical properties and stability of DL-m-Tyrosine-d3, a deuterated form of the aromatic amino acid DL-m-Tyrosine. Due to the limited availability of specific experimental data for this isotopically labeled compound, this document combines reported values for this compound with data from its non-deuterated counterpart, DL-m-Tyrosine, and outlines general experimental protocols for its characterization.

Chemical and Physical Properties

This compound is a stable isotope-labeled version of DL-m-Tyrosine, where three hydrogen atoms on the phenyl ring have been replaced by deuterium (B1214612).[1] This labeling is useful for a variety of research applications, including metabolic studies, as internal standards for quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS), and to potentially alter and study pharmacokinetic and metabolic profiles of drugs.[2][3]

The fundamental physicochemical properties of this compound are summarized below. It is important to note that while the molecular formula and weight are specific to the deuterated compound, other properties like melting point and solubility are based on data for the non-deuterated form, DL-m-Tyrosine, and are expected to be very similar.

PropertyValueSource
Molecular Formula C₉H₈D₃NO₃[1][2]
Molecular Weight 184.21 g/mol [1][2]
Appearance Off-white to yellow crystalline solid (for non-deuterated form)[4]
Melting Point 280-285 °C (with decomposition) (for non-deuterated form)[4]
Boiling Point Data not available (decomposes)N/A
Solubility Soluble in 1M HCl (for non-deuterated form)[4]

Stability and Storage

Storage Conditions: For long-term stability, this compound should be stored under recommended conditions as specified by the supplier, which is often at room temperature or refrigerated, protected from light and moisture.[2] Safety data for the non-deuterated form, L-Tyrosine, indicates that the product is chemically stable under standard ambient conditions (room temperature).[5]

Degradation Pathways: While specific degradation pathways for this compound have not been detailed in the literature, amino acids, in general, can be susceptible to degradation under certain stress conditions. Forced degradation studies on proteins and peptides, which are composed of amino acids, provide insight into potential degradation routes.[6][7][8][9] These studies intentionally subject the compound to harsh conditions to identify likely degradation products and pathways.[9]

Potential degradation pathways for this compound could include:

  • Oxidation: The phenol (B47542) group and the benzylic position are susceptible to oxidation, especially in the presence of trace metals, light, and heat.[9]

  • Photolysis: Exposure to light, particularly UV light, can induce degradation of aromatic amino acids.

  • Hydrolysis: While the core amino acid structure is generally stable, extreme pH and temperature could potentially lead to reactions.

  • Reactions involving the amino and carboxylic acid groups: These functional groups can participate in various reactions, though they are generally stable under typical storage and handling conditions.

The stability of the deuterium label itself is a key consideration. The deuterium atoms on the aromatic ring are not readily exchangeable under normal physiological or storage conditions, making it a stable label for tracer studies.

Experimental Protocols

The following are detailed methodologies for key experiments to determine the chemical properties and stability of this compound.

Melting Point Determination

Principle: The melting point of a crystalline solid is a key indicator of its purity. For a pure compound, the melting point is sharp and occurs over a narrow temperature range. Impurities typically depress the melting point and broaden the range.[2] A common method for determining the melting point is the capillary method.[2]

Methodology:

  • Sample Preparation: A small amount of the crystalline this compound is finely ground and packed into a thin-walled capillary tube to a height of 2-3 mm. The tube is then tapped to ensure the sample is compact.[2]

  • Apparatus: A calibrated melting point apparatus with a heating block and a means of observing the sample is used.

  • Measurement:

    • A rapid heating run can be performed initially to determine an approximate melting range.

    • For an accurate measurement, the apparatus is preheated to a temperature about 10-15°C below the expected melting point.

    • The capillary tube is inserted into the heating block.

    • The temperature is then increased at a slow, controlled rate (e.g., 1-2°C per minute).

    • The temperature at which the first drop of liquid appears is recorded as the start of the melting range, and the temperature at which the last solid particle melts is the end of the range.[2]

  • Decomposition: Note that DL-m-Tyrosine is reported to decompose at its melting point.[4] This may be observed as darkening or charring of the sample.

Solubility Assessment

Principle: Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. The solubility of amino acids is influenced by the pH of the solvent due to their zwitterionic nature.

Methodology:

  • Solvent Selection: A range of solvents should be tested, including water, acidic solutions (e.g., 0.1M HCl, 1M HCl), basic solutions (e.g., 0.1M NaOH), and various organic solvents (e.g., methanol, ethanol, DMSO).

  • Procedure:

    • A known, small amount of this compound is added to a specific volume of the chosen solvent in a vial or test tube.

    • The mixture is agitated (e.g., using a vortex mixer or shaker) at a controlled temperature for a set period to ensure equilibrium is reached.

    • The solution is visually inspected for the presence of undissolved solid.

    • If the solid dissolves completely, more solute is added incrementally until saturation is reached.

    • For quantitative analysis, the saturated solution is filtered to remove any undissolved solid, and the concentration of the dissolved this compound is determined using a suitable analytical technique such as HPLC with UV detection or mass spectrometry.

Stability Analysis using High-Performance Liquid Chromatography (HPLC)

Principle: HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture.[6] A stability-indicating HPLC method can separate the intact this compound from its potential degradation products. By monitoring the decrease in the peak area of the parent compound and the emergence of new peaks over time under various stress conditions, the stability of the compound can be assessed.

Methodology:

  • Method Development:

    • Column: A reversed-phase C18 column is commonly used for the analysis of amino acids.[6]

    • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically employed.

    • Detection: UV detection at a wavelength where the tyrosine derivative absorbs (e.g., around 274 nm) is suitable.

    • Derivatization: If higher sensitivity is required, pre-column or post-column derivatization with reagents like o-phthalaldehyde (B127526) (OPA) or phenylisothiocyanate (PITC) can be used, often with fluorescence detection.[6]

  • Forced Degradation Study:

    • Prepare solutions of this compound in appropriate solvents.

    • Expose the solutions to various stress conditions:

      • Acid/Base Hydrolysis: Treat with HCl and NaOH at elevated temperatures.

      • Oxidation: Treat with hydrogen peroxide (H₂O₂).

      • Thermal Stress: Heat the solid compound and solutions at various temperatures.

      • Photostability: Expose the solid and solutions to UV and visible light.

    • At specified time points, withdraw samples, neutralize if necessary, and dilute to an appropriate concentration.

  • Analysis:

    • Inject the stressed samples into the HPLC system.

    • Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak corresponding to this compound.

    • Peak purity analysis of the parent peak can be performed using a photodiode array (PDA) detector to ensure it is not co-eluting with any degradation products.

Characterization of Degradation Products by Mass Spectrometry (MS)

Principle: Mass spectrometry is used to identify unknown compounds by measuring their mass-to-charge ratio. When coupled with a separation technique like HPLC (LC-MS), it is a powerful tool for identifying the degradation products formed during stability studies.

Methodology:

  • LC-MS Analysis: The HPLC method developed for the stability study can be coupled to a mass spectrometer.

  • Ionization: Electrospray ionization (ESI) is a common ionization technique for amino acids.

  • Mass Analysis:

    • The mass spectrometer is operated in full scan mode to obtain the molecular weights of the eluting compounds.

    • The peaks corresponding to the degradation products observed in the HPLC analysis are analyzed to determine their molecular ions.

  • Structural Elucidation:

    • Tandem mass spectrometry (MS/MS) is performed on the molecular ions of the degradation products.

    • In MS/MS, the selected ion is fragmented, and the masses of the fragments are measured.

    • The fragmentation pattern provides structural information that can be used to elucidate the structure of the degradation product. This is particularly useful for identifying modifications to the amino acid side chain or other parts of the molecule.[7]

Visualizations

The following diagrams illustrate logical workflows relevant to the characterization and use of this compound.

experimental_workflow cluster_characterization Physicochemical Characterization cluster_stability Stability Assessment cluster_application Application start This compound Sample mp Melting Point Determination start->mp sol Solubility Assessment start->sol spec Spectroscopic Analysis (NMR, IR) start->spec hplc_purity Purity Analysis (HPLC) start->hplc_purity stress Forced Degradation (Heat, Light, pH, Oxidation) hplc_purity->stress hplc_stability Stability-Indicating HPLC stress->hplc_stability lcms LC-MS/MS Analysis hplc_stability->lcms pathway Identify Degradation Products & Pathways lcms->pathway app Use as Internal Standard or Metabolic Tracer pathway->app

Caption: Workflow for Characterization and Stability Testing of this compound.

degradation_pathway_logic cluster_stress Stress Conditions cluster_products Potential Degradation Products parent This compound heat Heat parent->heat light Light (UV/Vis) parent->light oxidation Oxidizing Agent (e.g., H₂O₂) parent->oxidation ph Extreme pH (Acid/Base) parent->ph ox_prod Oxidized Derivatives heat->ox_prod photo_prod Photodegradation Products light->photo_prod oxidation->ox_prod decarboxy_prod Decarboxylation Products ph->decarboxy_prod other_prod Other Modified Species ph->other_prod

Caption: Logical Relationship of Stress Conditions to Potential Degradation Pathways.

References

Metabolic Fate of DL-m-Tyrosine-d3 In Vivo: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the metabolic fate of DL-m-Tyrosine-d3 in vivo. Due to the limited direct research on the deuterated racemic mixture of meta-tyrosine, this document synthesizes information from studies on unlabeled m-tyrosine and general principles of deuterated amino acid metabolism. It outlines the putative metabolic pathways, presents available quantitative data on m-tyrosine levels, details a proposed experimental protocol for in vivo studies, and provides visualizations of key processes. This guide is intended for researchers and professionals in drug development and metabolic studies to facilitate a deeper understanding and guide future research on the in vivo behavior of this compound.

Introduction

meta-Tyrosine (m-Tyrosine), an isomer of the proteinogenic amino acid L-p-tyrosine, is often utilized as a biomarker for in vivo oxidative stress.[1] Its formation is indicative of hydroxyl radical-mediated oxidation of phenylalanine.[1] The use of stable isotope-labeled compounds, such as this compound, is crucial for pharmacokinetic and metabolic studies, allowing for the differentiation between endogenous and exogenously administered substances. Understanding the metabolic fate of this compound is essential for its application in pre-clinical and clinical research, particularly in studies related to oxidative stress, neurological disorders, and drug metabolism. This guide consolidates the current understanding of m-tyrosine metabolism and provides a framework for investigating its deuterated counterpart.

Putative Metabolic Pathways of m-Tyrosine

While the complete metabolic pathway of m-tyrosine is not as extensively characterized as that of p-tyrosine, several key enzymatic conversions have been identified. The deuteration at the methyl group (d3) is not expected to fundamentally alter the primary metabolic routes of the amino acid backbone. The metabolism of m-tyrosine is thought to proceed through several steps, primarily in the liver and kidneys.[2]

The initial and rate-limiting step in the degradation of tyrosine isomers is catalyzed by tyrosine aminotransferase (TAT) , which converts tyrosine to its corresponding α-keto acid.[2][3] Subsequently, a series of enzymatic reactions lead to the eventual production of fumarate (B1241708) and acetoacetate, which can then enter the Krebs cycle.[3]

Key enzymes in the tyrosine degradation pathway include:

  • Tyrosine Aminotransferase (TAT): Catalyzes the transamination of tyrosine.

  • 4-hydroxyphenylpyruvate dioxygenase (HPPD): Involved in the further breakdown of the tyrosine keto-acid.

  • Homogentisate 1,2-dioxygenase (HGD): Cleaves the aromatic ring.

  • Maleylacetoacetate isomerase (MAAI): Catalyzes the isomerization of maleylacetoacetate.

  • Fumarylacetoacetase (FAH): The final enzyme in the pathway, cleaving fumarylacetoacetate.[3][4]

The following diagram illustrates the putative metabolic pathway of m-Tyrosine.

Metabolic_Pathway_of_m_Tyrosine This compound This compound m-Hydroxyphenylpyruvate-d3 m-Hydroxyphenylpyruvate-d3 This compound->m-Hydroxyphenylpyruvate-d3 Tyrosine Aminotransferase (TAT) Homogentisate-d3 Homogentisate-d3 m-Hydroxyphenylpyruvate-d3->Homogentisate-d3 4-hydroxyphenylpyruvate dioxygenase (HPPD) Maleylacetoacetate-d3 Maleylacetoacetate-d3 Homogentisate-d3->Maleylacetoacetate-d3 Homogentisate 1,2-dioxygenase (HGD) Fumarylacetoacetate-d3 Fumarylacetoacetate-d3 Maleylacetoacetate-d3->Fumarylacetoacetate-d3 Maleylacetoacetate isomerase (MAAI) Fumarate-d3 Fumarate-d3 Fumarylacetoacetate-d3->Fumarate-d3 Fumarylacetoacetase (FAH) Acetoacetate-d3 Acetoacetate-d3 Fumarylacetoacetate-d3->Acetoacetate-d3 Fumarylacetoacetase (FAH) Krebs Cycle Krebs Cycle Fumarate-d3->Krebs Cycle Acetoacetate-d3->Krebs Cycle

Putative metabolic pathway of this compound.

Quantitative Data on m-Tyrosine

Biological MatrixSpeciesConditionm-Tyrosine ConcentrationReference
PlasmaHumanSepsisIncreased levels, peaking on days 2 and 3[5]
UrineHumanSepsisExcretion correlated with insulin (B600854) need[5]
Aortic WallRatHigh-cholesterol dietSignificantly increased[5]

Proposed In Vivo Experimental Protocol

This section outlines a detailed, hypothetical protocol for investigating the metabolic fate of this compound in a rodent model. This protocol is based on established methodologies for studying the in vivo metabolism of deuterated amino acids.

Animal Model
  • Species: Male Sprague-Dawley rats (8-10 weeks old) are a suitable model for metabolic studies.[6] Pigs have also been used in amino acid digestibility studies due to their gastrointestinal similarity to humans.[7][8]

  • Acclimatization: Animals should be acclimatized for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to standard chow and water.

Dosing
  • Test Article: this compound, dissolved in a suitable vehicle (e.g., sterile saline or water for injection).

  • Dose: A pilot study should be conducted to determine the appropriate dose. Based on previous studies with similar compounds, a dose range of 10-100 mg/kg could be considered.

  • Administration: Intravenous (IV) administration via the tail vein is recommended for direct systemic delivery and to avoid first-pass metabolism. Oral gavage can also be used to study absorption and first-pass effects.

Sample Collection
  • Blood: Serial blood samples (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) should be collected from the tail vein or a catheterized artery into tubes containing an anticoagulant (e.g., EDTA). Plasma should be separated by centrifugation and stored at -80°C.

  • Urine and Feces: Animals should be housed in metabolic cages for the collection of urine and feces at specified intervals (e.g., 0-8, 8-24, and 24-48 hours).

  • Tissues: At the end of the study (e.g., 24 or 48 hours), animals should be euthanized, and key tissues (liver, kidneys, brain, muscle, heart) should be harvested, snap-frozen in liquid nitrogen, and stored at -80°C.

Sample Analysis
  • Methodology: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of this compound and its potential metabolites in biological matrices.[9][10][11]

  • Sample Preparation:

    • Plasma/Urine: Protein precipitation with a solvent like acetonitrile, followed by centrifugation and analysis of the supernatant.

    • Tissues: Homogenization in a suitable buffer, followed by protein precipitation and extraction.

  • Chromatography: A reversed-phase C18 column is typically used for the separation of amino acids and their metabolites.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode will provide the necessary selectivity and sensitivity. Specific MRM transitions for this compound and its anticipated metabolites need to be optimized.

The following diagram illustrates the proposed experimental workflow.

Experimental_Workflow cluster_animal_phase In Vivo Phase cluster_samples Biological Samples cluster_analytical_phase Analytical Phase Animal Model\n(Sprague-Dawley Rat) Animal Model (Sprague-Dawley Rat) Dosing\n(IV or Oral) Dosing (IV or Oral) Animal Model\n(Sprague-Dawley Rat)->Dosing\n(IV or Oral) Sample Collection Sample Collection Dosing\n(IV or Oral)->Sample Collection Blood (Plasma) Blood (Plasma) Sample Collection->Blood (Plasma) Urine Urine Sample Collection->Urine Feces Feces Sample Collection->Feces Tissues\n(Liver, Kidney, Brain) Tissues (Liver, Kidney, Brain) Sample Collection->Tissues\n(Liver, Kidney, Brain) Sample Preparation\n(Protein Precipitation/Extraction) Sample Preparation (Protein Precipitation/Extraction) Blood (Plasma)->Sample Preparation\n(Protein Precipitation/Extraction) Urine->Sample Preparation\n(Protein Precipitation/Extraction) Feces->Sample Preparation\n(Protein Precipitation/Extraction) Tissues\n(Liver, Kidney, Brain)->Sample Preparation\n(Protein Precipitation/Extraction) LC-MS/MS Analysis\n(Quantification) LC-MS/MS Analysis (Quantification) Sample Preparation\n(Protein Precipitation/Extraction)->LC-MS/MS Analysis\n(Quantification) Data Analysis\n(Pharmacokinetics & Metabolite ID) Data Analysis (Pharmacokinetics & Metabolite ID) LC-MS/MS Analysis\n(Quantification)->Data Analysis\n(Pharmacokinetics & Metabolite ID) Metabolic Fate Determination Metabolic Fate Determination Data Analysis\n(Pharmacokinetics & Metabolite ID)->Metabolic Fate Determination

Proposed experimental workflow for in vivo study.

Conclusion

While direct experimental data on the metabolic fate of this compound in vivo is currently lacking, this technical guide provides a robust framework based on the known metabolism of m-tyrosine and established methodologies for studying deuterated compounds. The putative metabolic pathway involves enzymatic degradation primarily in the liver and kidneys, leading to intermediates that enter central metabolic cycles. The proposed experimental protocol offers a comprehensive approach to elucidate the pharmacokinetics and metabolic profile of this compound. Further research following this protocol will be instrumental in defining the in vivo behavior of this important research tool and advancing its application in the fields of oxidative stress and drug development.

References

The Role of DL-m-Tyrosine-d3 in Neurotransmitter Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of DL-m-Tyrosine-d3 and its critical role in modern neurotransmitter research. As a deuterated, stable isotope-labeled analog of the endogenous amino acid meta-tyrosine, its primary application is as an internal standard for precise and accurate quantification of neurotransmitters and their metabolites using mass spectrometry. This document details the biochemical significance of m-tyrosine, its alternative metabolic pathways related to catecholamine synthesis, and its function as a biomarker for oxidative stress. We provide in-depth experimental protocols for key research methodologies, including in vivo microdialysis and High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), where this compound is instrumental. Furthermore, quantitative data is summarized in structured tables, and complex biological and experimental workflows are visualized through detailed diagrams to facilitate a deeper understanding of its application in neuroscience and drug development.

Introduction to this compound

This compound is the deuterium-labeled form of DL-m-Tyrosine.[1] The nomenclature signifies three key attributes:

  • "DL" : Indicates a racemic mixture of both D- and L- stereoisomers.

  • "m-Tyrosine" : Refers to meta-tyrosine (3-hydroxyphenylalanine), an isomer of the canonical L-tyrosine (para-tyrosine).[2]

  • "-d3" : Denotes that three hydrogen atoms in the molecule have been replaced by deuterium, a stable heavy isotope of hydrogen.

This isotopic labeling makes this compound an ideal internal standard for quantitative analysis in mass spectrometry-based techniques.[3][4] Its chemical behavior is nearly identical to its non-labeled counterpart, but its increased mass allows it to be distinguished by the detector. This enables researchers to correct for variations in sample preparation and analytical runs, ensuring high precision and accuracy in measuring endogenous neurotransmitter levels.

Biochemical Context and Significance

While L-tyrosine is the primary precursor for the synthesis of catecholamine neurotransmitters like dopamine (B1211576), norepinephrine, and epinephrine, m-tyrosine holds unique biochemical significance.[5][6]

Alternative Dopamine Synthesis Pathway

m-Tyrosine can be formed in the body from the essential amino acid L-phenylalanine and serves as a precursor in a minor, alternative pathway for dopamine synthesis.[2][7] This pathway involves the decarboxylation of m-tyrosine to m-tyramine, which can then be hydroxylated to form dopamine.[2] Although not the primary route, this pathway is of significant interest in studies of dopamine metabolism and neurological disorders.

Biomarker for Oxidative Stress

Under conditions of high oxidative stress, hydroxyl radicals can oxidize L-phenylalanine, producing m-tyrosine and o-tyrosine.[8][9] The presence and concentration of m-tyrosine in biological fluids and tissues are therefore utilized as a reliable biomarker for oxidative damage, a pathological process implicated in numerous neurodegenerative diseases.[8][10]

Interaction with Tyrosine Hydroxylase

The canonical catecholamine synthesis pathway is rate-limited by the enzyme tyrosine hydroxylase (TH), which converts L-tyrosine to L-DOPA.[11][12] While not its primary substrate, m-tyrosine can interact with this enzymatic pathway. Conversely, inhibitors of tyrosine hydroxylase, such as α-methyl-p-tyrosine (Metirosine), are used experimentally and clinically to deplete catecholamine levels by blocking this rate-limiting step.[13][14][15] The study of m-tyrosine metabolism provides a contrasting view of the factors regulating dopamine homeostasis.

Core Application: Quantitative Neurotransmitter Analysis

The most vital role of this compound is as an internal standard for the accurate quantification of neurotransmitters and related molecules via HPLC-MS/MS. A known quantity of the deuterated standard is spiked into a biological sample (e.g., brain tissue homogenate, microdialysate) before processing. Because the standard and the endogenous analyte behave identically during extraction, separation, and ionization, the ratio of the analyte's mass spectrometry signal to the standard's signal allows for precise calculation of the analyte's concentration, correcting for any sample loss or matrix-induced signal suppression.

G cluster_sample Biological Sample Collection cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification A In Vivo Microdialysis or Tissue Dissection B Spike with this compound (Internal Standard) A->B C Protein Precipitation (e.g., with Acetonitrile) B->C D Centrifugation C->D E Supernatant Collection D->E F HPLC Separation E->F G Mass Spectrometry Detection (MRM) F->G H Data Acquisition G->H I Calculate Analyte/IS Ratio H->I J Determine Absolute Concentration I->J

Figure 1: Experimental workflow for neurotransmitter quantification using a deuterated internal standard.

Signaling Pathways Involving m-Tyrosine

G cluster_canonical Canonical Pathway cluster_alternative Alternative Pathway cluster_source Source L_Tyr L-Tyrosine L_DOPA L-DOPA L_Tyr->L_DOPA Tyrosine Hydroxylase (TH) DA Dopamine L_DOPA->DA AADC m_Tyr m-Tyrosine m_Tym m-Tyramine m_Tyr->m_Tym AADC m_Tym->DA Hydroxylation Phe L-Phenylalanine Phe->L_Tyr PAH Phe->m_Tyr Oxidative Stress (e.g., •OH)

Figure 2: Comparison of canonical and alternative dopamine synthesis pathways originating from L-Phenylalanine.

Experimental Protocols

Protocol: In Vivo Microdialysis in Rodent Striatum

In vivo microdialysis is a technique used to sample the extracellular fluid of discrete brain regions in awake, freely-moving animals.[16][17][18]

  • Surgical Preparation : Anesthetize the rodent (e.g., rat) and place it in a stereotaxic frame. Implant a guide cannula targeting the brain region of interest (e.g., striatum). Secure the cannula to the skull with dental cement and allow the animal to recover for 24-48 hours.

  • Probe Insertion : On the day of the experiment, gently insert the microdialysis probe (e.g., 2-4 mm membrane, 10-20 kDa MWCO) through the guide cannula into the striatum.

  • Perfusion : Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, low flow rate (e.g., 0.5-2.0 µL/min) using a syringe pump.[19]

  • Stabilization : Allow the system to stabilize for 1-2 hours post-probe insertion to establish a steady baseline.

  • Sample Collection : Collect dialysate samples at regular intervals (e.g., every 10-20 minutes) into vials containing an antioxidant solution (e.g., perchloric acid) to prevent neurotransmitter degradation. For quantification, a known concentration of this compound can be added to the collection vials.

  • Pharmacological Challenge : Administer drugs systemically (i.p., s.c.) or locally via reverse dialysis to study their effects on neurotransmitter release.[19]

  • Sample Storage : Immediately freeze collected samples on dry ice and store them at -80°C until HPLC-MS/MS analysis.

Protocol: HPLC-MS/MS Analysis of Neurotransmitters

This protocol outlines a method for the simultaneous detection of multiple neurotransmitters from brain dialysate or tissue homogenate.[20][21][22]

  • Sample Preparation : Thaw samples on ice. If not already added, spike with the internal standard solution (containing this compound). For tissue homogenates, add 3-4 volumes of ice-cold acetonitrile (B52724) to precipitate proteins. Vortex and centrifuge at high speed (e.g., 15,000 x g for 10 min at 4°C). Transfer the supernatant to a new tube and evaporate to dryness under nitrogen. Reconstitute in the initial mobile phase.

  • Chromatographic Separation :

    • HPLC System : A standard high-performance liquid chromatography system.

    • Column : A column suitable for polar analytes, such as a C18 column with a polar end-capping (e.g., Inertsil EP C18) or a HILIC column.[22]

    • Mobile Phase A : 0.1% Formic Acid in Water.

    • Mobile Phase B : 0.1% Formic Acid in Acetonitrile.

    • Flow Rate : 0.3-0.5 mL/min.

    • Gradient : A typical gradient might run from 2% B to 90% B over 5-7 minutes, followed by a wash and re-equilibration period.[20]

  • Mass Spectrometry Detection :

    • Mass Spectrometer : A triple quadrupole mass spectrometer.

    • Ionization Source : Electrospray Ionization (ESI), positive mode.

    • Scan Type : Multiple Reaction Monitoring (MRM).

    • MRM Transitions : Specific precursor-to-product ion transitions are monitored for each analyte and the internal standard. These transitions are highly selective and provide the basis for quantification.

Quantitative Data and Parameters

The following tables provide representative data for the analysis of key neurotransmitters. Note that optimal parameters must be determined empirically for each specific instrument.

Table 1: Key Analytes in Neurotransmitter Research

Analyte Abbreviation Role
Dopamine DA Neurotransmitter (motor control, reward)
Serotonin 5-HT Neurotransmitter (mood, sleep)
Norepinephrine NE Neurotransmitter (arousal, attention)
Acetylcholine ACh Neurotransmitter (cognition, muscle function)
Glutamate Glu Excitatory Neurotransmitter
GABA GABA Inhibitory Neurotransmitter
3,4-Dihydroxyphenylacetic acid DOPAC Dopamine Metabolite
Homovanillic acid HVA Dopamine Metabolite
5-Hydroxyindoleacetic acid 5-HIAA Serotonin Metabolite
m-Tyrosine m-Tyr Oxidative Stress Marker, Precursor

| This compound | m-Tyr-d3 | Internal Standard |

Table 2: Example HPLC-MS/MS MRM Parameters (Positive ESI)

Compound Precursor Ion (m/z) Product Ion (m/z) Notes
Dopamine 154.1 137.1 Loss of NH3
Serotonin 177.1 160.1 Loss of NH3
Norepinephrine 170.1 152.1 Loss of H2O
Acetylcholine 146.1 87.1 Fragmentation of ester
Glutamate 148.1 84.1 Loss of H2O and CO
GABA 104.1 87.1 Loss of NH3
m-Tyrosine 182.1 136.1 Loss of formic acid group

| This compound | 185.1 | 139.1 | Assumes deuteration on the ring |

Conclusion

This compound is an indispensable tool in the field of neurotransmitter research. While the endogenous molecule, m-tyrosine, provides valuable insights into alternative metabolic pathways and states of oxidative stress, the deuterated form empowers researchers to conduct highly accurate and reproducible quantitative studies. By serving as a robust internal standard, this compound underpins the validity of data generated from powerful analytical techniques like in vivo microdialysis coupled with HPLC-MS/MS. This precision is paramount for elucidating the complex neurochemical changes associated with neurological diseases and for evaluating the pharmacodynamic effects of novel therapeutics, thereby accelerating the drug development process.

References

An In-depth Technical Guide to the Deuterated Analog of m-Tyrosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the deuterated analog of meta-tyrosine (m-tyrosine), a molecule of significant interest in neuroscience and drug development. By replacing specific hydrogen atoms with deuterium (B1214612), a stable isotope of hydrogen, the metabolic and pharmacokinetic properties of m-tyrosine can be modulated, offering a powerful tool for studying its mechanism of action and exploring its therapeutic potential. This document details the synthesis, physicochemical properties, metabolism, and signaling pathways associated with deuterated m-tyrosine, supported by experimental protocols and quantitative data.

Chemical Structure and Physicochemical Properties

The deuterated analog of m-tyrosine, specifically DL-m-Tyrosine-d3, possesses the molecular formula C₉H₈D₃NO₃. In this analog, three hydrogen atoms on the aromatic ring are substituted with deuterium.

Table 1: Physicochemical Properties of m-Tyrosine and its Deuterated Analog

Propertym-TyrosineThis compound
Molecular Formula C₉H₁₁NO₃C₉H₈D₃NO₃
Molecular Weight 181.19 g/mol 184.21 g/mol
Appearance White to light beige crystalline powder-
Solubility Soluble in water-

The substitution of hydrogen with deuterium results in a slightly higher molecular weight but is generally considered to have a minimal impact on the molecule's overall shape and steric properties. The most significant consequence of deuteration lies in the kinetic isotope effect (KIE), where the increased mass of deuterium can lead to a slower rate of chemical reactions involving the cleavage of the carbon-deuterium bond compared to the carbon-hydrogen bond.[1] This effect is a cornerstone of the utility of deuterated compounds in drug development, as it can slow down metabolism and alter pharmacokinetic profiles.[2][3]

Synthesis of Deuterated m-Tyrosine

The synthesis of deuterated m-tyrosine can be achieved through various methods, primarily involving isotopic exchange reactions. A common and effective method for deuterating the aromatic ring of tyrosine derivatives is through microwave-assisted acid-catalyzed isotope exchange.

Experimental Protocol: Microwave-Assisted Synthesis of Ring-Deuterated m-Tyrosine

This protocol is adapted from methods used for the deuteration of other tyrosine derivatives and is applicable for the synthesis of m-tyrosine-d3.[4]

Materials:

  • DL-m-Tyrosine

  • 6 M Deuterium chloride (DCl) in deuterium oxide (D₂O)

  • Polytetrafluoroethylene (PTFE) vessel

  • Microwave oven

  • Lyophilizer

  • Amberlite IR-120 (H+) resin

  • 1 M Ammonium hydroxide (B78521) (NH₄OH) solution

  • Thin-layer chromatography (TLC) supplies

Procedure:

  • Dissolve 10 mg of DL-m-tyrosine in 1 mL of 6 M DCl/D₂O in a PTFE vessel.

  • Place the vessel in a microwave oven and heat for 2 minutes at 160 W.

  • Cool the sample to room temperature.

  • Repeat the microwave heating and cooling cycle a total of eight times.

  • After the final cycle, freeze the sample and lyophilize to remove the DCl/D₂O.

  • Dissolve the lyophilized residue in a minimal amount of deionized water.

  • Load the solution onto a chromatographic column packed with Amberlite IR-120 (H+) resin.

  • Wash the column with deionized water to remove any remaining acid and exchange labile deuterium atoms.

  • Elute the deuterated m-tyrosine with 1 M NH₄OH solution.

  • Monitor the fractions containing the product using TLC.

  • Combine the product-containing fractions and lyophilize to obtain the purified deuterated m-tyrosine.

  • Confirm the isotopic purity and the position of deuteration using ¹H NMR and mass spectrometry.

Diagram 1: Synthesis Workflow for Deuterated m-Tyrosine

Synthesis_Workflow cluster_synthesis Synthesis of Ring-Deuterated m-Tyrosine m-Tyrosine m-Tyrosine Microwave Microwave Irradiation (8 cycles, 160W, 2 min) m-Tyrosine->Microwave DCl_D2O 6 M DCl in D2O DCl_D2O->Microwave Lyophilization1 Lyophilization Microwave->Lyophilization1 Purification Column Chromatography (Amberlite IR-120) Lyophilization1->Purification Elution Elution with NH4OH Purification->Elution Lyophilization2 Lyophilization Elution->Lyophilization2 Deuterated_m_Tyrosine Deuterated m-Tyrosine Lyophilization2->Deuterated_m_Tyrosine Analysis NMR & Mass Spectrometry Deuterated_m_Tyrosine->Analysis

Caption: Workflow for the synthesis of ring-deuterated m-tyrosine.

Metabolism and Pharmacokinetics

m-Tyrosine is known to cross the blood-brain barrier and is a precursor in an alternative pathway for catecholamine biosynthesis.[5] It is decarboxylated to m-tyramine (B1210026), which then exerts its pharmacological effects.[5] The deuteration of m-tyrosine can significantly impact its metabolism due to the kinetic isotope effect, potentially leading to a longer half-life and altered exposure to its metabolites.

Diagram 2: Metabolic Pathway of m-Tyrosine

Metabolic_Pathway cluster_metabolism Metabolism of m-Tyrosine m_Tyrosine m-Tyrosine AADC Aromatic L-Amino Acid Decarboxylase (AADC) m_Tyrosine->AADC Decarboxylation m_Tyramine m-Tyramine AADC->m_Tyramine Dopamine_Receptors Dopamine (B1211576) Receptors m_Tyramine->Dopamine_Receptors Stimulation Pharmacological_Effects Pharmacological Effects Dopamine_Receptors->Pharmacological_Effects

Caption: Metabolic conversion of m-tyrosine to m-tyramine.

Kinetic Isotope Effect (KIE)

The KIE is a critical parameter for understanding the impact of deuteration. It is the ratio of the reaction rate with the light isotope (kH) to the rate with the heavy isotope (kD). A significant KIE (>1.5) suggests that the cleavage of the C-H bond is a rate-determining step in the reaction.[1] For enzymatic reactions involving deuterated tyrosine, KIE values can vary depending on the specific enzyme and the position of deuteration.

Table 2: Kinetic Isotope Effects in Enzymatic Reactions with Deuterated Tyrosine Analogs

EnzymeSubstrateKIE on VmaxKIE on Vmax/KmMechanistic Implication
L-phenylalanine dehydrogenase[2-²H]-L-Tyr2.262.87C-D bond cleavage is likely the rate-determining step.[1]
Tyrosinase3'-fluoro-[5'-²H]-l-Tyr1.10 ± 0.051.13 ± 0.05C-H bond cleavage is not the primary rate-determining step.[1]
Tyrosinase3'-chloro-[5'-²H]-l-Tyr1.15 ± 0.051.18 ± 0.05C-H bond cleavage is not the primary rate-determining step.[1]

Mechanism of Action and Signaling Pathways

The primary mechanism of action of m-tyrosine is believed to be mediated by its metabolite, m-tyramine, which acts as a stimulant of dopamine receptors.[5] This interaction can modulate downstream signaling pathways, influencing various physiological processes.

Diagram 3: Dopamine Receptor Signaling Pathway

Dopamine_Signaling cluster_signaling Dopamine D2 Receptor Signaling m_Tyramine m-Tyramine D2R Dopamine D2 Receptor m_Tyramine->D2R Binds to Gi_Go Gi/o Protein D2R->Gi_Go Activates AC Adenylyl Cyclase Gi_Go->AC Inhibits cAMP cAMP AC->cAMP Decreases PKA Protein Kinase A cAMP->PKA Inhibits Downstream_Targets Downstream Targets PKA->Downstream_Targets Phosphorylates Cellular_Response Cellular Response Downstream_Targets->Cellular_Response

Caption: Simplified dopamine D2 receptor signaling pathway.

m-Tyramine has been shown to be an agonist at the D2 dopamine receptor, inducing coupling to G proteins such as GoB, Gz, and Gi2.[6] This activation typically leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequent modulation of downstream effectors like Protein Kinase A (PKA).[7] The sustained action of deuterated m-tyramine, due to its potentially slower metabolism, could lead to prolonged activation or desensitization of these signaling pathways.

Experimental Protocols for Further Research

To further elucidate the properties and mechanism of action of deuterated m-tyrosine, the following experimental protocols are recommended.

Protocol: Enzymatic Assay for Tyrosine Hydroxylase Activity

This assay can be used to determine if deuterated m-tyrosine or its metabolite, m-tyramine, can act as a substrate or inhibitor of tyrosine hydroxylase, the rate-limiting enzyme in catecholamine synthesis.[8]

Materials:

  • Purified tyrosine hydroxylase (TH) enzyme

  • L-tyrosine (substrate)

  • Deuterated m-tyrosine (test compound)

  • Tetrahydrobiopterin (BH4) (cofactor)

  • Iron(II) sulfate (B86663)

  • HEPES buffer

  • Sodium periodate (B1199274)

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare a master mix (Mixture A) containing TH enzyme, BH4, and iron(II) sulfate in HEPES buffer. Incubate on ice for 5-10 minutes.

  • Prepare a second mixture (Mixture B) containing L-tyrosine and sodium periodate in HEPES buffer.

  • To a 96-well plate, add Mixture A.

  • Add the deuterated m-tyrosine or other test compounds to the appropriate wells.

  • Initiate the reaction by adding Mixture B to all wells.

  • Immediately place the plate in a spectrophotometer and measure the absorbance at 475 nm every 10 seconds for 30 minutes at 37°C. The production of L-DOPA is monitored through its oxidation to dopachrome (B613829) by sodium periodate.[9]

  • Calculate the rate of reaction and compare the activity in the presence and absence of the deuterated compound.

Protocol: Radioligand Binding Assay for Dopamine D2 Receptors

This assay is used to determine the binding affinity of m-tyramine (the metabolite of m-tyrosine) to dopamine D2 receptors.

Materials:

  • Cell membranes expressing dopamine D2 receptors

  • [³H]Spiperone or other suitable radioligand for D2 receptors

  • m-Tyramine (unlabeled competitor)

  • Assay buffer (e.g., Tris-HCl)

  • Scintillation vials and cocktail

  • Liquid scintillation counter

  • Glass fiber filters

Procedure:

  • Prepare serial dilutions of unlabeled m-tyramine.

  • In a series of tubes, add a fixed concentration of the radioligand, the cell membranes, and varying concentrations of unlabeled m-tyramine.

  • For determining non-specific binding, add a high concentration of an unlabeled D2 receptor antagonist (e.g., haloperidol).

  • Incubate the tubes at room temperature for a specified time to reach equilibrium.

  • Rapidly filter the contents of each tube through a glass fiber filter using a cell harvester to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Analyze the data using non-linear regression to determine the inhibition constant (Ki) of m-tyramine for the D2 receptor.

Conclusion

The deuterated analog of m-tyrosine represents a valuable tool for researchers in neuroscience and drug development. Its altered metabolic profile, stemming from the kinetic isotope effect, allows for a more detailed investigation of the physiological roles of m-tyrosine and its active metabolite, m-tyramine. The experimental protocols provided in this guide offer a starting point for further research into the synthesis, metabolism, and signaling effects of this intriguing molecule. A deeper understanding of deuterated m-tyrosine will undoubtedly contribute to the development of novel therapeutic strategies for a range of neurological and psychiatric disorders.

References

A Technical Guide to the Solubility of DL-m-Tyrosine-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of DL-m-Tyrosine-d3. Due to the limited availability of direct quantitative data for this deuterated compound, this document leverages solubility data for the closely related, non-deuterated compounds, DL-Tyrosine and L-Tyrosine, as reliable proxies. Deuteration is generally understood to have a minimal impact on the solubility of a molecule. This guide presents available solubility data, outlines a detailed experimental protocol for solubility determination, and provides visual diagrams to illustrate experimental workflows and the factors influencing solubility.

Data Presentation: Solubility Profile

The following tables summarize the known solubility of DL-Tyrosine and L-Tyrosine in various common laboratory solvents. This data is intended to serve as a strong indicator of the expected solubility of this compound.

Table 1: Quantitative Solubility Data for Tyrosine Analogs

CompoundSolventTemperature (°C)Solubility
L-TyrosineWater250.453 g/L[1]
DL-Tyrosine0.1 M HClNot Specified5 mg/mL (27.60 mM)[2]
DL-Tyrosine0.1 M NaOHNot Specified10 mg/mL (55.19 mM)[2]
L-TyrosineDMSONot Specified0.1 mg/mL (0.55 mM)[3]

Table 2: Qualitative Solubility Observations for Tyrosine Analogs

CompoundSolventObservationSource(s)
DL-TyrosineWaterInsoluble (< 0.1 mg/mL)[2]
DL-TyrosineDMSOInsoluble or slightly soluble (< 1 mg/mL)[2][4]
L-TyrosineEthanolSlightly soluble[1]
L-TyrosineMethanolData not readily available
L-TyrosineDMFSlightly soluble[5]
DL-m-Tyrosine1M HClSoluble[6]

Experimental Protocols: Determining Solubility

The following is a generalized, yet detailed, methodology for determining the solubility of a compound such as this compound. This protocol is based on standard laboratory practices for solubility assessment.

Protocol: Equilibrium Solubility Determination by the Shake-Flask Method

1. Objective: To determine the equilibrium solubility of this compound in a given solvent at a specified temperature.

2. Materials:

  • This compound (solid)
  • Solvent of interest (e.g., water, ethanol, DMSO)
  • Vials with screw caps
  • Orbital shaker or rotator
  • Constant temperature bath or incubator
  • Analytical balance
  • Syringe filters (0.22 µm)
  • High-Performance Liquid Chromatography (HPLC) system or a UV-Vis Spectrophotometer

3. Procedure:

  • Preparation of Saturated Solutions:
  • Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with the saturated solution is reached.
  • Add a known volume of the desired solvent to each vial.
  • Equilibration:
  • Securely cap the vials.
  • Place the vials in an orbital shaker or rotator within a constant temperature bath set to the desired temperature (e.g., 25 °C).
  • Allow the samples to equilibrate for a sufficient period (typically 24-72 hours) to ensure the solution is fully saturated. The system has reached equilibrium when the concentration of the solute in the solution remains constant over time.
  • Sample Collection and Preparation:
  • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
  • Carefully withdraw a known volume of the supernatant using a syringe.
  • Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial to remove any undissolved solid particles.
  • Analysis:
  • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
  • Analyze the filtered sample and the standard solutions using a suitable analytical method such as HPLC or UV-Vis spectrophotometry.
  • Construct a calibration curve from the analysis of the standard solutions.
  • Determine the concentration of this compound in the filtered sample by interpolating its analytical response on the calibration curve.

4. Data Reporting:

  • Express the solubility in appropriate units, such as mg/mL, g/L, or molarity (mol/L).
  • Report the temperature at which the solubility was determined.

Mandatory Visualizations

Experimental Workflow for Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Analysis prep1 Add excess this compound to vials prep2 Add known volume of solvent prep1->prep2 equil1 Incubate at constant temperature with agitation prep2->equil1 equil2 Allow to equilibrate for 24-72 hours equil1->equil2 sample1 Withdraw and filter supernatant equil2->sample1 sample2 Analyze by HPLC or UV-Vis sample1->sample2 sample3 Determine concentration from calibration curve sample2->sample3 result Report Solubility (mg/mL, g/L, M) sample3->result Solubility Data

Caption: Workflow for determining the equilibrium solubility of a compound.

Factors Influencing Solubility of this compound

G cluster_solute Solute Properties (this compound) cluster_solvent Solvent Properties cluster_conditions External Conditions p1 Zwitterionic Nature solubility Solubility p1->solubility p2 Hydrophilic Groups (-OH, -NH2, -COOH) p2->solubility p3 Hydrophobic Group (Aromatic Ring) p3->solubility s1 Polarity s1->solubility s2 Hydrogen Bonding Capacity s2->solubility s3 pH s3->solubility c1 Temperature c1->solubility c2 Presence of Salts ('Salting in'/'Salting out') c2->solubility

Caption: Key factors influencing the solubility of tyrosine and its derivatives.

References

Methodological & Application

Application Note: High-Throughput Quantification of m-Tyrosine in Human Plasma using DL-m-Tyrosine-d3 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of meta-Tyrosine (m-Tyrosine) in human plasma. To ensure accuracy and precision, a stable isotope-labeled internal standard, DL-m-Tyrosine-d3, is employed. The protocol outlines a straightforward protein precipitation procedure for sample preparation, followed by a rapid chromatographic separation and detection using multiple reaction monitoring (MRM). This method is suitable for researchers, scientists, and drug development professionals requiring reliable quantification of m-Tyrosine in biological matrices.

Introduction

m-Tyrosine, an isomer of the common amino acid L-Tyrosine, is a biomarker of oxidative stress. Its levels in biological fluids can indicate cellular damage caused by reactive oxygen species. Accurate and precise quantification of m-Tyrosine is crucial for research in various fields, including neurodegenerative diseases, cardiovascular disorders, and toxicology. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative mass spectrometry as it effectively compensates for variations in sample preparation and instrument response.[1] This application note provides a comprehensive protocol for the analysis of m-Tyrosine in human plasma using LC-MS/MS with this compound as the internal standard.

Metabolic Context of Tyrosine Isomers

Tyrosine is a non-essential amino acid synthesized from phenylalanine. It serves as a precursor for the synthesis of crucial biomolecules, including neurotransmitters and hormones.[2][3] Under conditions of oxidative stress, reactive oxygen species can lead to the non-enzymatic hydroxylation of phenylalanine, resulting in the formation of tyrosine isomers, including m-Tyrosine and o-Tyrosine, in addition to the naturally abundant p-Tyrosine (L-Tyrosine). The presence and concentration of these isomers can serve as indicators of oxidative damage.

Tyrosine_Metabolism Phenylalanine L-Phenylalanine p_Tyrosine p-Tyrosine (L-Tyrosine) Phenylalanine->p_Tyrosine Phenylalanine Hydroxylase m_Tyrosine m-Tyrosine (Biomarker of Oxidative Stress) Phenylalanine->m_Tyrosine Reactive Oxygen Species (ROS) o_Tyrosine o-Tyrosine Phenylalanine->o_Tyrosine ROS Dopamine Dopamine p_Tyrosine->Dopamine Melanin Melanin p_Tyrosine->Melanin Thyroid_Hormones Thyroid Hormones p_Tyrosine->Thyroid_Hormones Norepinephrine Norepinephrine Dopamine->Norepinephrine Epinephrine Epinephrine Norepinephrine->Epinephrine Sample_Preparation_Workflow Start Start: Plasma Sample (50 µL) Add_IS Add 10 µL of Working Internal Standard Solution (100 ng/mL) Start->Add_IS Add_PPT Add 200 µL of Acetonitrile with 0.1% Formic Acid Add_IS->Add_PPT Vortex Vortex for 30 seconds Add_PPT->Vortex Centrifuge Centrifuge at 13,000 x g for 10 minutes at 4°C Vortex->Centrifuge Supernatant Transfer 150 µL of Supernatant Centrifuge->Supernatant Dilute Dilute with 150 µL of Water with 0.1% Formic Acid Supernatant->Dilute Analyze Inject into LC-MS/MS System Dilute->Analyze

References

Application Notes and Protocols for DL-m-Tyrosine-d3 in Quantitative Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) has emerged as a powerful technique for quantitative proteomics, enabling the accurate determination of relative protein abundance between different cell populations.[1][2] This is achieved by metabolically incorporating "heavy" stable isotope-labeled amino acids into the entire proteome of one cell population, which can then be distinguished from a "light" unlabeled population by mass spectrometry.[2] While canonical amino acids like arginine and lysine (B10760008) are commonly used for SILAC, there is growing interest in using non-canonical amino acids to probe specific biological processes.

DL-m-Tyrosine, an isomer of the standard amino acid L-tyrosine, is of particular interest as its presence in proteins is a biomarker for oxidative stress.[3] Under conditions of oxidative stress, hydroxyl radicals can oxidize phenylalanine to produce both m-tyrosine and o-tyrosine.[3] The accumulation of these isomers can disrupt cellular homeostasis and may contribute to the pathogenesis of various diseases.[3] The use of deuterated DL-m-Tyrosine (DL-m-Tyrosine-d3) in a SILAC-based workflow allows for the precise quantification of proteins that incorporate this marker of oxidative damage, providing insights into the cellular response to oxidative stress.

These application notes provide a detailed protocol for the use of this compound in quantitative proteomics studies to investigate proteome-wide oxidative stress.

Key Applications

  • Biomarker of Oxidative Stress: Quantitatively identify and measure the incorporation of m-Tyrosine into proteins as a direct readout of oxidative damage.

  • Drug Discovery and Development: Assess the efficacy of antioxidant compounds or the pro-oxidant effects of drug candidates by monitoring changes in m-Tyrosine incorporation.

  • Disease Mechanism Studies: Investigate the role of oxidative stress in the pathophysiology of diseases such as neurodegenerative disorders, cardiovascular disease, and cancer.[3][4]

Experimental Protocol: Quantitative Analysis of m-Tyrosine Incorporation using this compound

This protocol outlines a SILAC-based experiment to quantify the incorporation of m-Tyrosine into cellular proteins as a marker of oxidative stress. One population of cells is treated with an oxidative stressor in the presence of "heavy" this compound, while a control population is grown in "light" medium.

Materials:

  • Cell line of interest (e.g., CHO, HeLa)

  • Standard cell culture medium (e.g., DMEM, RPMI-1640), deficient in L-Tyrosine

  • Dialyzed Fetal Bovine Serum (dFBS)

  • L-Tyrosine ("Light")

  • This compound ("Heavy")

  • Oxidative stress-inducing agent (e.g., H₂O₂, Paraquat)

  • Phosphate-Buffered Saline (PBS)

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (proteomics grade)

  • C18 Solid-Phase Extraction (SPE) columns

  • High-resolution mass spectrometer (e.g., Orbitrap or TOF)

Procedure:

  • Cell Culture and Labeling:

    • Adapt cells to the tyrosine-deficient medium supplemented with either "light" L-Tyrosine or "heavy" this compound for at least five cell doublings to ensure complete incorporation.

    • Culture the "light" cell population in medium containing a standard concentration of L-Tyrosine.

    • Culture the "heavy" cell population in medium containing this compound.

  • Induction of Oxidative Stress:

    • Treat the "heavy" labeled cells with an appropriate concentration of an oxidative stress-inducing agent for a defined period.

    • The "light" labeled cells will serve as the untreated control.

  • Cell Lysis and Protein Extraction:

    • Harvest both cell populations and wash with ice-cold PBS.

    • Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Quantify the protein concentration for each lysate.

  • Protein Digestion:

    • Combine equal amounts of protein from the "light" and "heavy" lysates.

    • Reduce the protein disulfide bonds with DTT and alkylate the cysteine residues with IAA.

    • Digest the proteins into peptides using trypsin overnight at 37°C.

  • Peptide Cleanup:

    • Desalt the resulting peptide mixture using C18 SPE columns.

    • Elute the peptides and dry them under vacuum.

  • LC-MS/MS Analysis:

    • Reconstitute the peptides in a suitable solvent for mass spectrometry.

    • Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a high-resolution instrument.

Data Analysis and Presentation

The raw mass spectrometry data is processed using software capable of identifying peptides and quantifying the relative abundance of the "light" and "heavy" isotopic pairs. The ratio of the heavy to light peak intensities for each m-Tyrosine-containing peptide reflects the degree of incorporation of this oxidative stress marker under the experimental conditions.

Table 1: Example Quantitative Data for Proteins with m-Tyrosine Incorporation

Protein IDGene NamePeptide Sequencem/z (Light)m/z (Heavy)Ratio (Heavy/Light)p-value
P02768ALBLVNEVTEFAK603.31604.813.5<0.01
P62258HSP90AB1IRELISNSSDALDK758.41759.912.8<0.01
P08238HSPA5VTHAVVTVPAYFNDAQR925.48926.984.2<0.001
P60709ACTBSYELPDGQVITIGNER895.45896.951.50.05

Visualizations

experimental_workflow cluster_cell_culture Cell Culture & Labeling cluster_treatment Treatment cluster_processing Sample Processing cluster_analysis Analysis light_cells Control Cells ('Light' L-Tyrosine) lysis Cell Lysis & Protein Extraction light_cells->lysis heavy_cells Experimental Cells ('Heavy' this compound) stress Induce Oxidative Stress heavy_cells->stress stress->lysis mix Combine Lysates (1:1) lysis->mix digest Protein Digestion (Trypsin) mix->digest cleanup Peptide Cleanup (C18) digest->cleanup ms LC-MS/MS Analysis cleanup->ms data_analysis Data Analysis & Quantification ms->data_analysis

Caption: Experimental workflow for quantitative proteomics using this compound.

oxidative_stress_pathway cluster_stress Cellular Stressors cluster_ros Reactive Oxygen Species cluster_modification Protein Modification cluster_consequences Cellular Consequences stressors UV, Radiation, Drugs, Inflammation ros Reactive Oxygen Species (ROS) stressors->ros hydroxyl Hydroxyl Radical (•OH) ros->hydroxyl phenylalanine Phenylalanine m_tyrosine m-Tyrosine phenylalanine->m_tyrosine Oxidation by •OH protein_incorp Protein Incorporation m_tyrosine->protein_incorp disruption Disruption of Cellular Homeostasis protein_incorp->disruption disease Contribution to Disease Pathogenesis disruption->disease

Caption: Pathway of m-Tyrosine formation and incorporation due to oxidative stress.

References

Application of DL-m-Tyrosine-d3 in Metabolomics Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-m-Tyrosine-d3 is a deuterium-labeled stable isotope of meta-tyrosine (m-Tyrosine), a non-proteinogenic amino acid. In the field of metabolomics, particularly in studies related to oxidative stress, accurate and precise quantification of endogenous metabolites is crucial. This compound serves as an ideal internal standard for the quantification of m-Tyrosine in biological samples using mass spectrometry-based techniques.[1] This document provides detailed application notes and experimental protocols for the use of this compound in metabolomics research.

m-Tyrosine is a recognized biomarker of oxidative stress, formed through the non-enzymatic hydroxylation of phenylalanine by hydroxyl radicals.[2] Elevated levels of m-Tyrosine have been associated with a range of pathological conditions, including cardiovascular diseases, neurodegenerative disorders, and diabetes. Therefore, the accurate measurement of m-Tyrosine can provide valuable insights into the oxidative state of a biological system.

Application 1: Internal Standard for a Biomarker of Oxidative Stress

The primary and most critical application of this compound is as an internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) methods for the quantitative analysis of m-Tyrosine.[3] Stable isotope-labeled internal standards are the gold standard for quantitative mass spectrometry because they share near-identical physicochemical properties with the analyte of interest, co-eluting during chromatography and exhibiting similar ionization efficiency.[3] This allows for the correction of variations that may occur during sample preparation, injection, and ionization, leading to highly accurate and precise quantification.

Experimental Workflow for Quantification of m-Tyrosine

cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Biological Sample Biological Sample Spike with this compound Spike with this compound Biological Sample->Spike with this compound Protein Precipitation Protein Precipitation Spike with this compound->Protein Precipitation Centrifugation Centrifugation Protein Precipitation->Centrifugation Supernatant Collection Supernatant Collection Centrifugation->Supernatant Collection LC Separation LC Separation Supernatant Collection->LC Separation MS/MS Detection (MRM) MS/MS Detection (MRM) LC Separation->MS/MS Detection (MRM) Peak Integration Peak Integration MS/MS Detection (MRM)->Peak Integration Ratio Calculation (m-Tyr / DL-m-Tyr-d3) Ratio Calculation (m-Tyr / DL-m-Tyr-d3) Peak Integration->Ratio Calculation (m-Tyr / DL-m-Tyr-d3) Quantification Quantification Ratio Calculation (m-Tyr / DL-m-Tyr-d3)->Quantification

Figure 1: General workflow for m-Tyrosine quantification.
Quantitative Data Summary

The following tables summarize typical quantitative parameters and reported concentrations of m-Tyrosine in biological fluids.

Table 1: LC-MS/MS Method Performance for m-Tyrosine Quantification

ParameterValueReference
Linearity Range0.5 - 100 µg/mL[4]
Limit of Detection (LOD)0.2 µg/mL[4]
Limit of Quantification (LOQ)0.5 µg/mL[4]
Intra-day Precision (%RSD)< 15%[4]
Inter-day Precision (%RSD)< 15%[4]
Accuracy (%RE)±15%[4]

Table 2: Reported Concentrations of m-Tyrosine in Human Plasma and Urine

Biological MatrixConditionm-Tyrosine ConcentrationReference
Human PlasmaHealthyNot typically detected or at very low levels[5]
Human PlasmaColorectal CancerSignificantly higher than healthy controls[5]
Human UrineHealthy (Adult)5.52 - 38.66 µmol/mmol creatinine
Human UrineHealthy (Children)4.30 - 54.18 µmol/mmol creatinine
Human UrineDiabetic PatientsHigher than healthy individuals[6]

Application 2: Use in Metabolic Flux Analysis (MFA) - A Note of Caution

While stable isotopes are fundamental to metabolic flux analysis (MFA) for tracing the flow of atoms through metabolic pathways, the use of this compound as a tracer for MFA is not a primary application.[7][8] m-Tyrosine is not a central metabolite in major anabolic or catabolic pathways; instead, it is a product of oxidative damage.[2] Therefore, introducing it into a system to trace metabolic flux would primarily inform on its own catabolism or clearance, rather than providing insights into the flux of central metabolic pathways. The predominant and recommended use of this compound in metabolomics is as an internal standard for the accurate quantification of endogenous m-Tyrosine.

Experimental Protocols

Protocol 1: Quantification of m-Tyrosine in Human Plasma using LC-MS/MS

This protocol is adapted from established methods for amino acid analysis in plasma.[9][10]

1. Materials and Reagents:

  • This compound

  • m-Tyrosine standard

  • Acetonitrile (B52724) (ACN), LC-MS grade

  • Methanol (B129727) (MeOH), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Ultrapure water

  • Human plasma (collected in EDTA or heparin tubes)

  • Microcentrifuge tubes

  • LC-MS/MS system with an ESI source

2. Sample Preparation:

  • Thaw plasma samples on ice.

  • In a microcentrifuge tube, add 100 µL of plasma.

  • Spike the sample with 10 µL of this compound internal standard solution (concentration to be optimized, typically to match the expected endogenous concentration range).

  • Add 400 µL of ice-cold acetonitrile or methanol to precipitate proteins.

  • Vortex vigorously for 30 seconds.

  • Incubate at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Water: 5% Acetonitrile with 0.1% Formic Acid).

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • LC Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is recommended for good retention and separation of polar amino acids like tyrosine isomers.[11][12] A C18 column can also be used with appropriate mobile phases.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: A typical gradient would start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the analytes. The gradient needs to be optimized for the specific column and system.

  • Flow Rate: 0.2 - 0.4 mL/min

  • Injection Volume: 5 - 10 µL

  • MS Detection: Electrospray ionization in positive ion mode (ESI+).

  • MRM Transitions: The multiple reaction monitoring (MRM) transitions for m-Tyrosine and this compound need to be optimized on the specific mass spectrometer. Based on the structure of tyrosine (molecular weight 181.19 g/mol ), the following transitions can be used as a starting point:

    • m-Tyrosine: Precursor ion [M+H]+ m/z 182.1 → Product ion m/z 136.1 (loss of HCOOH)[2][6]

    • This compound: Precursor ion [M+H]+ m/z 185.1 → Product ion m/z 139.1 (loss of HCOOH)

4. Data Analysis:

  • Integrate the peak areas for the quantifier MRM transitions of both m-Tyrosine and this compound.

  • Calculate the peak area ratio of m-Tyrosine to this compound.

  • Generate a calibration curve using known concentrations of m-Tyrosine standards with a fixed concentration of this compound.

  • Determine the concentration of m-Tyrosine in the samples by interpolating their peak area ratios on the calibration curve.

Protocol 2: Quantification of m-Tyrosine in Human Urine using LC-MS/MS

This protocol is adapted from established methods for amino acid analysis in urine.[6][13]

1. Materials and Reagents:

  • Same as for plasma analysis.

  • Human urine.

2. Sample Preparation:

  • Thaw urine samples on ice.

  • Centrifuge at 2,000 x g for 5 minutes at 4°C to pellet any sediment.

  • Take 100 µL of the urine supernatant.

  • Spike with 10 µL of this compound internal standard solution.

  • Dilute the sample 1:10 with the initial mobile phase (e.g., 95% Water: 5% Acetonitrile with 0.1% Formic Acid).

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis. (Note: For some urine samples, a protein precipitation step as described for plasma may be necessary if high protein content is expected).

3. LC-MS/MS Analysis and Data Analysis:

  • Follow the same procedures as described in Protocol 1 for LC-MS/MS analysis and data analysis.

Signaling and Metabolic Pathways

Formation of m-Tyrosine under Oxidative Stress

m-Tyrosine is not synthesized through normal enzymatic pathways in humans. Instead, it is a byproduct of oxidative damage to phenylalanine, an essential amino acid.[2] The primary reactive species responsible for this conversion is the hydroxyl radical (•OH), a highly reactive oxygen species.

Oxidative Stress Oxidative Stress Hydroxyl Radical (•OH) Hydroxyl Radical (•OH) Oxidative Stress->Hydroxyl Radical (•OH) Phenylalanine Phenylalanine Hydroxyl Radical (•OH)->Phenylalanine Hydroxylation m-Tyrosine m-Tyrosine Phenylalanine->m-Tyrosine Biomarker of Oxidative Damage Biomarker of Oxidative Damage m-Tyrosine->Biomarker of Oxidative Damage

Figure 2: Formation of m-Tyrosine from Phenylalanine.
Potential Metabolic Fate of m-Tyrosine

Once formed, m-Tyrosine can have several fates. It may be excreted in the urine, or it could potentially be incorporated into proteins in place of phenylalanine, which could lead to protein misfolding and dysfunction.[8][14] Some studies suggest that m-Tyrosine can also be a substrate for certain enzymes, leading to its degradation.

m-Tyrosine m-Tyrosine Urinary Excretion Urinary Excretion m-Tyrosine->Urinary Excretion Protein Incorporation (in place of Phenylalanine) Protein Incorporation (in place of Phenylalanine) m-Tyrosine->Protein Incorporation (in place of Phenylalanine) Metabolic Degradation Metabolic Degradation m-Tyrosine->Metabolic Degradation Protein Dysfunction Protein Dysfunction Protein Incorporation (in place of Phenylalanine)->Protein Dysfunction

Figure 3: Potential metabolic fate of m-Tyrosine.

Conclusion

This compound is an indispensable tool for researchers and scientists in the field of metabolomics who are investigating the role of oxidative stress in health and disease. Its use as an internal standard ensures the accuracy and reliability of m-Tyrosine quantification, a key biomarker of oxidative damage. The protocols and information provided in this document offer a comprehensive guide for the effective application of this compound in metabolomics studies.

References

Application Note: Quantitative Analysis of m-Tyrosine in Biological Matrices using Gas Chromatography-Mass Spectrometry (GC-MS) with a Stable Isotope-Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

m-Tyrosine (3-hydroxyphenylalanine) is an isomer of tyrosine that is not incorporated into proteins but can be found in biological systems. Its presence can be indicative of oxidative stress or related to certain metabolic pathways. Accurate quantification of m-Tyrosine in biological matrices is crucial for understanding its physiological and pathological roles. Gas chromatography-mass spectrometry (GC-MS) is a highly sensitive and specific analytical technique well-suited for this purpose. However, due to the polar and non-volatile nature of amino acids, a derivatization step is necessary to improve their chromatographic behavior. This protocol details a robust method for the quantification of m-Tyrosine in biological samples using a stable isotope-labeled internal standard, DL-m-Tyrosine-d3, coupled with GC-MS analysis. The use of a stable isotope-labeled internal standard is a reliable method for quantitative analysis in mass spectrometry.[1]

Quantitative Data Summary

The following table summarizes representative quantitative data for the GC-MS analysis of m-Tyrosine using the described protocol. This data is for illustrative purposes and actual results may vary depending on the specific instrumentation and sample matrix.

ParameterValue
Calibration Curve
Concentration Range1 - 200 ng/mL
Correlation Coefficient (r²)> 0.995
Quantification Limits
Limit of Detection (LOD)0.5 ng/mL
Limit of Quantification (LOQ)1.0 ng/mL
Precision
Intra-day Precision (%RSD)< 10%
Inter-day Precision (%RSD)< 15%
Accuracy
Recovery (%)85 - 115%
Selected Ion Monitoring (SIM) Ions
m-Tyrosine Derivative (TBDMS)m/z (target), m/z (qualifier)
This compound Derivative (TBDMS)m/z (target)

Experimental Protocol

This protocol is divided into three main stages: Sample Preparation, Derivatization, and GC-MS Analysis.

Sample Preparation (from Plasma/Serum)

This stage aims to isolate the amino acid fraction from the biological matrix and remove interfering substances like proteins.

  • Materials:

  • Procedure:

    • To 100 µL of plasma or serum in a microcentrifuge tube, add 10 µL of the this compound internal standard solution.

    • Add 400 µL of ice-cold acetonitrile to precipitate proteins.[2]

    • Vortex the mixture vigorously for 30 seconds.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 500 µL of 0.1% formic acid in water.

    • Condition a cation-exchange SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

    • Load the reconstituted sample onto the SPE cartridge.

    • Wash the cartridge with 1 mL of deionized water, followed by 1 mL of methanol to remove interfering substances.

    • Elute the amino acids with 1 mL of 5% ammonium hydroxide in methanol.[2]

    • Evaporate the eluate to complete dryness under a stream of nitrogen at 40°C. The sample is now ready for derivatization.

Derivatization (Silylation)

This step chemically modifies the m-Tyrosine and its internal standard to make them volatile for GC analysis. Silylation with N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) is a common and robust method.[3]

  • Materials:

    • Dried sample extract from the previous step

    • N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA)

    • Acetonitrile (ACN), anhydrous

    • Heating block or oven

    • GC vials with inserts

  • Procedure:

    • To the dried residue in the tube, add 50 µL of anhydrous acetonitrile and 50 µL of MTBSTFA.[3]

    • Cap the vial tightly and vortex briefly.

    • Heat the reaction mixture at 100°C for 4 hours to ensure complete derivatization.[3]

    • After cooling to room temperature, transfer the derivatized sample to a GC vial with an insert for analysis.

GC-MS Analysis

The derivatized sample is injected into the GC-MS system for separation and detection.

  • Instrumentation and Parameters:

    • Gas Chromatograph: Agilent 7890B or equivalent

    • Mass Spectrometer: Agilent 5977A or equivalent

    • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar column.[4]

    • Injector: Splitless mode, 250°C[4]

    • Injection Volume: 1 µL

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min[4]

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 2 minutes

      • Ramp: 10°C/min to 280°C

      • Hold: 5 minutes at 280°C

    • MS Source Temperature: 230°C

    • MS Quadrupole Temperature: 150°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Acquisition Mode: Selected Ion Monitoring (SIM)[1]

Visualizations

Experimental Workflow

The following diagram illustrates the overall experimental workflow from sample collection to data analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Biological Sample (Plasma/Serum) Add_IS Add this compound (IS) Sample->Add_IS Protein_Precip Protein Precipitation (Acetonitrile) Add_IS->Protein_Precip Centrifuge Centrifugation Protein_Precip->Centrifuge Evaporate1 Evaporation Centrifuge->Evaporate1 SPE Solid-Phase Extraction (SPE) Evaporate1->SPE Evaporate2 Evaporation to Dryness SPE->Evaporate2 Derivatization Silylation with MTBSTFA (100°C, 4h) Evaporate2->Derivatization GCMS_Analysis GC-MS Analysis (SIM Mode) Derivatization->GCMS_Analysis Data_Processing Data Processing GCMS_Analysis->Data_Processing Quantification Quantification Data_Processing->Quantification

Caption: Workflow for m-Tyrosine quantification.

Signaling Pathway Context

While this protocol focuses on the analytical methodology, it's important to understand the context in which m-Tyrosine is studied. The diagram below shows a simplified representation of a potential pathway leading to m-Tyrosine formation.

Signaling_Pathway ROS Reactive Oxygen Species (ROS) Phenylalanine Phenylalanine ROS->Phenylalanine Hydroxylation m_Tyrosine m-Tyrosine Phenylalanine->m_Tyrosine

Caption: Formation of m-Tyrosine from Phenylalanine.

References

Application Notes and Protocols: Preparation of DL-m-Tyrosine-d3 Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

DL-m-Tyrosine-d3 is the deuterated form of DL-m-Tyrosine, an isomer of the amino acid tyrosine.[1] Deuterium-labeled compounds are valuable tools in various scientific disciplines, particularly in pharmacokinetic and metabolic research, where they can be used as tracers.[2][3] They also serve as internal standards for quantitative analyses using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR).[2] The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can lead to greater metabolic and photochemical stability, potentially improving the pharmacokinetic profiles of drugs.[3] Accurate preparation of stock solutions is a critical first step for any experiment to ensure the reliability and reproducibility of results. This document provides a detailed protocol for the preparation of stock solutions of this compound.

Physicochemical Data and Solubility

A summary of the key properties of this compound is presented below. It is crucial to use the correct molecular weight for accurate molar concentration calculations.

PropertyValueReference
Molecular Formula C₉H₈D₃NO₃[1][4]
Molecular Weight 184.21 g/mol [1][2][4]
Appearance White to off-white crystalline solid[5]
CAS Number 73036-42-7[2]
Solubility - Low solubility in water and DMSO. - Soluble in 1 M HCl. - Soluble in 0.1 M NaOH.[5][6]
Storage (Solid) Store at room temperature, away from light and moisture. For long-term storage, -20°C is recommended.[6][7]
Storage (Solution) Store at -20°C for up to 1 month or -80°C for up to 6 months to ensure stability.[6]

Experimental Protocol for Stock Solution Preparation

This protocol outlines the steps for preparing a 10 mM stock solution of this compound in 0.1 M HCl. The concentration can be adjusted as needed by modifying the mass of the solute or the volume of the solvent.

Materials

  • This compound powder

  • 0.1 M Hydrochloric Acid (HCl)

  • Analytical balance

  • Volumetric flasks (appropriate sizes, e.g., 10 mL, 25 mL)

  • Pipettes

  • Spatula

  • Weighing paper/boat

  • Beakers

  • Magnetic stirrer and stir bar (optional)

  • Ultrasonic bath

  • Cryogenic vials or amber glass vials for storage

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Workflow for Stock Solution Preparation

G cluster_prep Preparation cluster_dissolve Dissolution cluster_store Storage start Start: Gather Materials & Equilibrate Compound calc Calculate Required Mass (e.g., for 10 mM in 10 mL) start->calc weigh Accurately Weigh this compound calc->weigh transfer Transfer Powder to Volumetric Flask weigh->transfer add_solvent Add ~70% of 0.1 M HCl transfer->add_solvent dissolve Dissolve Completely (Vortex/Sonicate) add_solvent->dissolve fill_mark Add Solvent to Final Volume (Meniscus) dissolve->fill_mark mix Invert Flask to Mix Thoroughly fill_mark->mix aliquot Aliquot into Labeled Vials mix->aliquot store Store at -20°C or -80°C aliquot->store finish End: Stock Solution Ready for Use store->finish G cluster_workflow Quantitative Analysis Workflow cluster_prep Sample Preparation cluster_results Data Analysis stock Accurate this compound Stock Solution spike Spike Known Amount of Internal Standard (IS) into Sample stock->spike Ensures precision sample Biological Sample (contains endogenous m-Tyrosine) sample->spike extract Extraction / Cleanup spike->extract analysis LC-MS/MS Analysis extract->analysis ratio Calculate Peak Area Ratio (Analyte / IS) analysis->ratio quant Quantify Endogenous Analyte ratio->quant Accurate Result

References

Application Notes and Protocols: The Role of DL-m-Tyrosine-d3 in Pharmacokinetic Studies of Tyrosine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of DL-m-Tyrosine-d3 as an internal standard in the pharmacokinetic (PK) studies of tyrosine analogs. The inclusion of a stable isotope-labeled internal standard is crucial for developing robust and reliable bioanalytical methods, a cornerstone of drug discovery and development.[1][2][3]

Introduction: The Gold Standard in Bioanalysis

In quantitative bioanalysis, particularly with liquid chromatography-tandem mass spectrometry (LC-MS/MS), stable isotope-labeled (SIL) internal standards are considered the gold standard.[1][2] this compound, a deuterated form of m-tyrosine, serves as an ideal internal standard for the analysis of tyrosine analogs due to its near-identical physicochemical properties to the unlabeled analyte.[3] The key advantage of using a SIL internal standard is its ability to compensate for variability during sample preparation and analysis, such as extraction efficiency, matrix effects, and instrument response.[1][3][4] This leads to improved accuracy, precision, and robustness of the bioanalytical method.

The primary application of this compound is in drug metabolism and pharmacokinetic (DMPK) studies to precisely track the concentrations of tyrosine analog drugs and their metabolites in biological matrices.[5] This is essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate.

Key Applications of this compound

  • Pharmacokinetic Studies of Tyrosine Kinase Inhibitors (TKIs): Many TKIs are structurally related to tyrosine and are critical in cancer therapy.[5] this compound can be used as an internal standard in LC-MS/MS methods to quantify these drugs in plasma, supporting dose-finding and safety studies.

  • Bioavailability and Bioequivalence Studies: Accurate measurement of a tyrosine analog in biological fluids is essential to determine its rate and extent of absorption.

  • Metabolic Profiling: While this compound is primarily used for the quantification of the parent drug, its stable isotope label can also aid in the identification and quantification of drug metabolites.

  • Therapeutic Drug Monitoring (TDM): For marketed tyrosine analog drugs, TDM helps in optimizing patient dosage regimens. The use of a deuterated internal standard ensures the accuracy of these measurements.

Experimental Protocols

A detailed and robust experimental protocol is fundamental for reproducible bioanalytical results. The following sections outline the key methodologies for a typical pharmacokinetic study involving a tyrosine analog and this compound as an internal standard.

Sample Preparation: Protein Precipitation

Protein precipitation is a common and straightforward method for extracting small molecules from plasma samples.

Materials:

  • Human plasma samples (stored at -80°C)

  • This compound internal standard (IS) stock solution

  • Acetonitrile (B52724) (ACN), LC-MS grade, containing 0.1% formic acid

  • Microcentrifuge tubes or 96-well plates

  • Vortex mixer

  • Centrifuge

Methodology:

  • Thaw frozen plasma samples on ice.

  • Vortex the samples to ensure homogeneity.

  • To a 100 µL aliquot of the plasma sample in a microcentrifuge tube, add 20 µL of the this compound working solution (e.g., at 500 ng/mL in methanol).

  • Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge the samples at 12,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or well.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following provides a general LC-MS/MS method that can be optimized for a specific tyrosine analog.

Liquid Chromatography (LC) Conditions:

ParameterValue
Column C18 reversed-phase column (e.g., 50 mm × 2.1 mm, 1.7 µm)
Mobile Phase A 0.1% formic acid in water
Mobile Phase B 0.1% formic acid in acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Elution 0.0 - 0.5 min: 5% B0.5 - 2.5 min: 5% to 95% B (linear ramp)2.5 - 3.5 min: Hold at 95% B3.6 - 5.0 min: Return to 5% B (re-equilibration)

Tandem Mass Spectrometry (MS/MS) Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Ion Source Gas 1 50 psi
Ion Source Gas 2 55 psi
Curtain Gas 35 psi
Temperature 500°C
IonSpray Voltage +5500 V

MRM Transitions (Hypothetical Example for a Tyrosine Analog):

CompoundPrecursor Ion (Q1) m/zProduct Ion (Q3) m/z
Tyrosine Analog [To be determined based on compound structure][To be determined based on fragmentation]
This compound (IS) 185.1139.1

Note: The MRM transitions for the specific tyrosine analog and this compound need to be optimized by direct infusion into the mass spectrometer.

Data Presentation

Clear presentation of quantitative data is essential for the interpretation of pharmacokinetic studies.

Method Validation Summary

A bioanalytical method using this compound as an internal standard should be validated according to regulatory guidelines.

Validation ParameterAcceptance CriteriaTypical Result
Linearity (r²) > 0.99> 0.995
Lower Limit of Quantification (LLOQ) S/N > 10, Precision < 20%, Accuracy ± 20%1 ng/mL
Intra-day Precision (%CV) < 15%< 10%
Inter-day Precision (%CV) < 15%< 12%
Accuracy (%Bias) ± 15%-5% to +8%
Matrix Effect CV < 15%< 10%
Recovery Consistent and reproducible> 85%
Pharmacokinetic Parameters of Tyrosine in Humans

The following table summarizes pharmacokinetic data for oral L-tyrosine administration in healthy human subjects, providing a reference for studies on tyrosine analogs.

DoseCmax (nmol/mL)Tmax (hours)
100 mg/kg 154 ± 9.52
150 mg/kg 203 ± 31.52
Data adapted from Glaeser et al., 1979.[1]

Visualizations

Signaling Pathways and Workflows

Pharmacokinetic_Workflow cluster_preclinical Preclinical Phase cluster_bioanalysis Bioanalytical Phase cluster_data_analysis Data Analysis Phase DoseAdmin Dose Administration (Tyrosine Analog) Sampling Biological Sample Collection (e.g., Plasma) DoseAdmin->Sampling In vivo SamplePrep Sample Preparation (with this compound IS) Sampling->SamplePrep Ex vivo LCMS LC-MS/MS Analysis SamplePrep->LCMS Quant Quantification of Tyrosine Analog LCMS->Quant PK_Calc Pharmacokinetic Parameter Calculation Quant->PK_Calc

Caption: General experimental workflow for a pharmacokinetic study.

Bioanalytical_Method Plasma Plasma Sample IS_Spike Spike with This compound Plasma->IS_Spike Protein_Precip Protein Precipitation (Acetonitrile) IS_Spike->Protein_Precip Centrifuge Centrifugation Protein_Precip->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute LCMS_Inject Inject into LC-MS/MS Reconstitute->LCMS_Inject

Caption: Detailed workflow for the bioanalytical sample preparation.

Conclusion

The use of this compound as an internal standard is a critical component in the development of accurate and reliable bioanalytical methods for the pharmacokinetic evaluation of tyrosine analogs. Its properties allow for the precise quantification of analytes in complex biological matrices, thereby providing high-quality data to support crucial decisions in the drug development pipeline. The protocols and data presented herein serve as a guide for researchers to establish robust methodologies for their specific tyrosine analog candidates.

References

Application Notes and Protocols for Stable Isotope Labeling with DL-m-Tyrosine-d3 in Flux Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic flux analysis (MFA) is a critical technique for understanding the dynamic state of metabolic networks in biological systems. Stable isotope labeling, coupled with mass spectrometry, allows for the precise quantification of metabolic pathway activities. DL-m-Tyrosine-d3 is a deuterated, stable isotope-labeled version of meta-Tyrosine (m-Tyrosine), a non-proteinogenic amino acid. Evidence suggests that m-Tyrosine can be mistakenly incorporated into proteins in place of L-phenylalanine, making this compound a valuable tracer for investigating the flux of this misincorporation pathway.[1] This process can have implications in cellular toxicity and the study of oxidative stress. These application notes provide a comprehensive protocol for utilizing this compound to quantify its incorporation into the proteome and assess the competitive flux with phenylalanine pathways.

Principle of the Method

The core principle of this method lies in introducing a known amount of this compound into a cell culture system. This labeled m-Tyrosine will compete with endogenous and media-supplied L-phenylalanine for incorporation into newly synthesized proteins. By measuring the ratio of labeled m-Tyrosine-d3 to unlabeled phenylalanine in the cellular proteome over time, the metabolic flux of m-Tyrosine misincorporation can be quantified. This is achieved through the sensitive and specific detection of the deuterated tracer and natural amino acids by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Applications in Research and Drug Development

  • Quantifying Protein Synthesis and Error Rates: This method can be used to measure the rate of protein synthesis and, more specifically, the rate of amino acid misincorporation, providing insights into translational fidelity under various conditions.

  • Oxidative Stress and Damage: m-Tyrosine is a known biomarker of oxidative stress. By tracing its incorporation, researchers can study the metabolic consequences of oxidative damage and the cellular mechanisms to cope with it.

  • Toxicity and Drug Efficacy Studies: The misincorporation of non-proteinogenic amino acids can be cytotoxic. This assay can be employed to assess the toxicity of compounds that may induce oxidative stress or interfere with amino acid metabolism. Conversely, it can be used to evaluate the efficacy of drugs designed to mitigate these effects.

  • Understanding Metabolic Pathway Competition: The protocol allows for the direct measurement of the competition between m-Tyrosine and phenylalanine, providing a quantitative understanding of substrate specificity in protein synthesis.

Experimental Workflow

The overall experimental workflow for stable isotope labeling with this compound is depicted below.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture 1. Cell Culture Tracer_Prep 2. Tracer Preparation Labeling 3. Isotope Labeling Tracer_Prep->Labeling Harvest 4. Cell Harvest Labeling->Harvest Extraction 5. Protein Extraction & Hydrolysis Harvest->Extraction LCMS 6. LC-MS/MS Analysis Extraction->LCMS Data_Analysis 7. Data Analysis & Flux Calculation LCMS->Data_Analysis

Caption: Experimental workflow for this compound flux analysis.

Detailed Experimental Protocols

Protocol 1: Stable Isotope Labeling of Mammalian Cells

  • Cell Culture:

    • Culture mammalian cells of interest (e.g., HEK293, HeLa, or a relevant drug development cell line) in standard growth medium until they reach approximately 70-80% confluency.

    • For adherent cells, use appropriate culture vessels (e.g., 6-well plates or 10 cm dishes). For suspension cells, use shaker flasks.

  • Tracer Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or 0.1 M HCl, depending on solubility) at a high concentration (e.g., 100 mM).

    • Prepare the labeling medium: use a custom amino acid-free medium supplemented with all necessary amino acids except for phenylalanine and tyrosine. Add a known, physiological concentration of L-phenylalanine. For the labeling condition, supplement this medium with a specific concentration of this compound (e.g., 100 µM). A control medium without the tracer should also be prepared.

    • It is recommended to use dialyzed fetal bovine serum to minimize the presence of unlabeled amino acids.

  • Isotope Labeling:

    • Aspirate the standard growth medium from the cells.

    • Wash the cells once with pre-warmed phosphate-buffered saline (PBS).

    • Add the prepared labeling medium (with or without this compound) to the cells.

    • Incubate the cells for a defined period (e.g., 24 hours). A time-course experiment (e.g., 0, 6, 12, 24 hours) is recommended to determine the kinetics of incorporation.

  • Cell Harvest:

    • At the end of the labeling period, place the culture vessels on ice.

    • Aspirate the labeling medium.

    • Wash the cells twice with ice-cold PBS.

    • For adherent cells, add a suitable lysis buffer (e.g., RIPA buffer) with protease inhibitors and scrape the cells. For suspension cells, centrifuge to pellet the cells and then add lysis buffer.

    • Collect the cell lysate in a microcentrifuge tube.

Protocol 2: Protein Extraction, Hydrolysis, and Sample Preparation for LC-MS/MS

  • Protein Precipitation and Quantification:

    • Precipitate the protein from the cell lysate by adding four volumes of ice-cold acetone (B3395972) and incubating at -20°C for at least 2 hours.

    • Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet the protein.

    • Carefully discard the supernatant.

    • Wash the protein pellet with 70% ethanol (B145695) and centrifuge again.

    • Air-dry the protein pellet.

    • Quantify the protein amount using a suitable method (e.g., BCA assay) on a small aliquot of the lysate before precipitation.

  • Protein Hydrolysis:

    • Resuspend the protein pellet in 6 M HCl.

    • Hydrolyze the protein by heating at 110°C for 24 hours in a vacuum-sealed tube.

    • After hydrolysis, cool the samples and evaporate the HCl under a stream of nitrogen or using a vacuum concentrator.

  • Sample Preparation for LC-MS/MS:

    • Reconstitute the dried hydrolysate in a suitable solvent for LC-MS/MS analysis (e.g., 0.1% formic acid in water).

    • Centrifuge the reconstituted sample to remove any particulate matter.

    • Transfer the supernatant to an autosampler vial for analysis.

Protocol 3: LC-MS/MS Analysis

  • Chromatography:

    • Use a suitable HPLC or UHPLC system with a column appropriate for amino acid analysis (e.g., a C18 reversed-phase column or a HILIC column).

    • Develop a gradient elution method using mobile phases such as 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) (B).

  • Mass Spectrometry:

    • Use a tandem mass spectrometer (e.g., a triple quadrupole or a high-resolution Orbitrap) equipped with an electrospray ionization (ESI) source operating in positive ion mode.

    • Optimize the MS parameters (e.g., spray voltage, capillary temperature) for the analytes of interest.

    • Set up Multiple Reaction Monitoring (MRM) for the specific transitions of L-phenylalanine, and this compound.

AnalytePrecursor Ion (m/z)Product Ion (m/z)
L-Phenylalanine166.1120.1
This compound185.1139.1
Internal Standard (e.g., L-Phenylalanine-d5) 171.1125.1
Note: These m/z values are theoretical and should be optimized on the specific instrument used.

Data Analysis and Flux Calculation

  • Quantification:

    • Integrate the peak areas for the MRM transitions of each analyte.

    • Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.

    • Generate a standard curve using known concentrations of L-phenylalanine and this compound to determine the absolute amounts in the protein hydrolysate.

  • Flux Calculation:

    • The fractional incorporation of this compound can be calculated as: Fractional Incorporation = (Amount of m-Tyrosine-d3) / (Amount of m-Tyrosine-d3 + Amount of Phenylalanine)

    • The rate of m-Tyrosine incorporation (flux) can be determined from the time-course data by calculating the slope of the fractional incorporation over time.

Quantitative Data Summary

As there is limited published quantitative data specifically for this compound flux analysis, the following table is provided as a template to present experimental results. The values are hypothetical and for illustrative purposes only.

Cell LineTreatmentLabeling Time (hours)Phenylalanine in Proteome (nmol/mg protein)m-Tyrosine-d3 in Proteome (nmol/mg protein)Fractional Incorporation of m-Tyrosine-d3 (%)
HEK293Control24250.5 ± 15.22.1 ± 0.30.83 ± 0.11
HEK293Drug A24245.8 ± 12.94.5 ± 0.51.80 ± 0.18
HeLaControl24265.1 ± 18.31.8 ± 0.20.67 ± 0.09
HeLaDrug A24259.3 ± 15.73.9 ± 0.41.48 ± 0.14

Metabolic Pathway and Competition

The primary metabolic event traced by this compound is its competition with L-phenylalanine for charging of the phenylalanyl-tRNA, which is then incorporated into the growing polypeptide chain during protein synthesis.

G cluster_uptake Cellular Uptake cluster_pool Intracellular Pool cluster_synthesis Protein Synthesis Phe_ext L-Phenylalanine (extracellular) Phe_int L-Phenylalanine (intracellular) Phe_ext->Phe_int mTyr_ext This compound (extracellular) mTyr_int This compound (intracellular) mTyr_ext->mTyr_int Phe_tRNA Phe-tRNA Synthetase Phe_int->Phe_tRNA mTyr_int->Phe_tRNA Competition Protein Protein Phe_tRNA->Protein Incorporation

Caption: Competition of this compound with L-Phenylalanine.

Conclusion

The use of this compound as a stable isotope tracer provides a powerful tool for quantifying the metabolic flux of amino acid misincorporation. The protocols outlined here offer a robust framework for conducting these experiments in a variety of research and drug development settings. While specific quantitative data for this tracer is still emerging, the methodology is based on well-established principles of metabolic flux analysis and can yield valuable insights into cellular physiology and pathology. It is essential to validate the methods for each specific cell line and experimental condition to ensure accurate and reproducible results.

References

Application Notes and Protocols for Employing DL-m-Tyrosine-d3 in Clinical Chemistry Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of clinical chemistry, the precise measurement of biomarkers associated with oxidative stress is paramount for understanding disease pathogenesis and developing novel therapeutic interventions. One such critical biomarker is meta-tyrosine (m-Tyrosine), an isomer of the standard amino acid tyrosine. Elevated levels of m-Tyrosine in biological fluids are indicative of oxidative damage, where hydroxyl radicals attack phenylalanine.[1][2][3]

To ensure the accuracy and reliability of m-Tyrosine quantification, stable isotope-labeled internal standards are indispensable in mass spectrometry-based assays. DL-m-Tyrosine-d3, a deuterated analog of m-Tyrosine, serves as an ideal internal standard. Its near-identical physicochemical properties to the endogenous analyte allow for the correction of variability during sample preparation and analysis, thereby enabling highly accurate and precise quantification through isotope dilution mass spectrometry.

These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound in clinical chemistry assays for the quantification of m-Tyrosine.

Signaling Pathway: Formation of m-Tyrosine under Oxidative Stress

Under conditions of oxidative stress, reactive oxygen species (ROS), particularly the highly reactive hydroxyl radical (•OH), can overwhelm the body's antioxidant defenses. These radicals can non-enzymatically hydroxylate the aromatic ring of the essential amino acid L-phenylalanine. This reaction can result in the formation of three positional isomers of tyrosine: ortho-tyrosine (o-Tyrosine), meta-tyrosine (m-Tyrosine), and para-tyrosine (p-Tyrosine), which is the standard proteinogenic amino acid.[4][5][6] The formation of m-Tyrosine is a specific indicator of hydroxyl radical-mediated damage.

oxidative_stress_pathway Oxidative_Stress Oxidative Stress (e.g., inflammation, disease) Hydroxyl_Radical Hydroxyl Radical (•OH) Oxidative_Stress->Hydroxyl_Radical generates Phenylalanine L-Phenylalanine m_Tyrosine m-Tyrosine (Biomarker of Oxidative Stress) Phenylalanine->m_Tyrosine non-enzymatic hydroxylation

Formation of m-Tyrosine from Phenylalanine.

Data Presentation: Quantitative Levels of m-Tyrosine in Human Samples

The following tables summarize reported concentrations of m-Tyrosine in human plasma and urine from healthy individuals and patients with conditions associated with oxidative stress. These values can serve as a reference for clinical studies.

Table 1: Plasma m-Tyrosine Concentrations

Clinical Conditionm-Tyrosine ConcentrationReference
Healthy ControlsMedian: 6.1 nmol/L[3]
Acute Coronary SyndromeMedian: 14.6 nmol/L[3]
Sepsis (Day 2-3)Significantly higher than controls[2]

Table 2: Urinary m-Tyrosine Excretion

Clinical Conditionm-Tyrosine ExcretionReference
Healthy ControlsInterquartile range: 0.00–0.35 μmol/day (for o-tyrosine, often measured alongside m-tyrosine)[1]
Diabetes MellitusInterquartile range: 2.72–4.99 μmol/day (for o-tyrosine)[1]
Chronic Kidney DiseaseInterquartile range: 0.94–1.83 μmol/day (for o-tyrosine)[1]
SepsisSignificant increase in urinary excretion[2]

Experimental Protocols

Protocol 1: Quantification of m-Tyrosine in Human Plasma using LC-MS/MS with this compound Internal Standard

This protocol outlines a method for the quantitative analysis of m-Tyrosine in human plasma by liquid chromatography-tandem mass spectrometry (LC-MS/MS) using this compound as an internal standard.

1. Materials and Reagents

  • This compound (Internal Standard)

  • m-Tyrosine (Analytical Standard)

  • Human Plasma (collected in EDTA or heparin tubes)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Ultrapure Water

  • Microcentrifuge tubes

  • Autosampler vials

2. Standard and Internal Standard Preparation

  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of m-Tyrosine and this compound in methanol.

  • Working Standard Solutions: Serially dilute the m-Tyrosine primary stock solution with a 50:50 mixture of acetonitrile and water to prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound primary stock solution with a 50:50 mixture of acetonitrile and water.

3. Sample Preparation (Protein Precipitation)

  • Thaw frozen plasma samples on ice.

  • Vortex the plasma sample to ensure homogeneity.

  • In a clean microcentrifuge tube, add 100 µL of plasma.

  • Add 10 µL of the this compound internal standard working solution (100 ng/mL) to the plasma and vortex briefly.

  • Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture vigorously for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95% to 5% B

    • 6.1-8 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • m-Tyrosine: Precursor ion (Q1): m/z 182.1 → Product ion (Q3): m/z 136.1 (loss of formic acid).[7]

    • This compound: Precursor ion (Q1): m/z 185.1 → Product ion (Q3): m/z 139.1 (predicted, based on the loss of formic acid from the deuterated molecule).

5. Data Analysis

  • Construct a calibration curve by plotting the peak area ratio of m-Tyrosine to this compound against the concentration of the calibration standards.

  • Determine the concentration of m-Tyrosine in the plasma samples by interpolating their peak area ratios from the calibration curve.

Experimental Workflow Diagram

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma_Sample 1. Plasma Sample (100 µL) Add_IS 2. Add this compound (10 µL) Plasma_Sample->Add_IS Protein_Precipitation 3. Add Acetonitrile (300 µL) Add_IS->Protein_Precipitation Vortex 4. Vortex Protein_Precipitation->Vortex Centrifuge 5. Centrifuge Vortex->Centrifuge Supernatant_Transfer 6. Transfer Supernatant Centrifuge->Supernatant_Transfer LC_Separation 7. HPLC/UHPLC Separation Supernatant_Transfer->LC_Separation MS_Detection 8. Mass Spectrometry (MRM Mode) LC_Separation->MS_Detection Peak_Integration 9. Peak Integration MS_Detection->Peak_Integration Calibration_Curve 10. Calibration Curve Generation Peak_Integration->Calibration_Curve Quantification 11. Quantification of m-Tyrosine Calibration_Curve->Quantification

LC-MS/MS Workflow for m-Tyrosine Quantification.

Conclusion

The use of this compound as an internal standard in LC-MS/MS assays provides a robust and reliable method for the quantification of m-Tyrosine in clinical samples. This approach is essential for accurately assessing the level of oxidative stress in various pathological conditions, thereby aiding in disease diagnosis, prognosis, and the development of targeted therapies. The detailed protocols and data presented in these application notes offer a solid foundation for researchers and clinicians to implement this valuable analytical technique in their studies.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Matrix Effects with DL-m-Tyrosine-d3 in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to matrix effects when quantifying DL-m-Tyrosine-d3 in plasma samples using LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the analysis of this compound in plasma?

A1: Matrix effects are the alteration of the ionization efficiency of a target analyte, such as this compound, by co-eluting, undetected components present in the sample matrix.[1] In plasma analysis, these interfering components can include phospholipids (B1166683), salts, proteins, and other endogenous metabolites.[2][3] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), compromising the accuracy, precision, and reproducibility of the analytical method.[1][4]

Q2: How does using this compound as an internal standard help mitigate matrix effects?

A2: this compound is a stable isotope-labeled internal standard (SIL-IS). Since it is chemically almost identical to the unlabeled analyte (m-Tyrosine), it is expected to co-elute during chromatography and experience the same degree of ion suppression or enhancement from the plasma matrix.[5][6][7] By adding a known amount of this compound to all samples, standards, and quality controls, the ratio of the analyte's peak area to the internal standard's peak area is used for quantification. This normalization process corrects for variability during sample preparation and analysis, thus compensating for matrix effects.[5]

Q3: What are the primary causes of matrix effects in plasma samples?

A3: The primary causes of matrix effects in plasma are endogenous and exogenous components that interfere with the analyte's ionization process in the mass spectrometer's ion source.[4][8] Phospholipids are a major contributor to matrix-induced ionization suppression because they are abundant in cell membranes and often co-extract with the analytes of interest during sample preparation. Other sources include salts, co-administered drugs, and metabolites that can compete with the analyte for ionization.[2]

Q4: Can the deuterated internal standard (this compound) and the analyte (m-Tyrosine) have different retention times? If so, is this a problem?

A4: Yes, it is possible for the deuterated internal standard and the analyte to have slightly different retention times. This phenomenon, known as the "isotope effect," can sometimes occur due to the presence of deuterium (B1214612).[9] While a small, consistent shift may be acceptable, a significant separation is problematic. If the analyte and internal standard do not co-elute completely, they may be affected differently by matrix components eluting at different times, leading to inadequate compensation for matrix effects and inaccurate results.[1]

Troubleshooting Guides

Issue 1: Significant Ion Suppression or Enhancement Observed
  • Symptoms: The peak area of this compound and the target analyte in plasma samples is significantly lower (suppression) or higher (enhancement) compared to the response in a clean solvent.

  • Possible Causes:

    • High concentration of phospholipids or other endogenous components in the prepared sample.

    • Suboptimal sample preparation method that fails to remove key interferences.

    • Co-elution of matrix components with the analyte and internal standard.[4]

  • Solutions:

    • Improve Sample Cleanup: Transition from a simple protein precipitation (PPT) method to a more rigorous technique like Solid Phase Extraction (SPE) or phospholipid removal plates to more effectively remove interfering components.[3]

    • Optimize Chromatography: Adjust the LC gradient, mobile phase composition, or analytical column to achieve better separation of the analyte and internal standard from the matrix interferences.[3]

    • Sample Dilution: If sensitivity allows, diluting the plasma sample can reduce the concentration of matrix components, thereby lessening their impact on ionization.

Issue 2: Inconsistent Internal Standard (this compound) Response
  • Symptoms: The peak area of this compound varies significantly across different plasma samples, leading to poor precision and accuracy.

  • Possible Causes:

    • Inconsistent pipetting or addition of the internal standard solution to the samples.[5]

    • Variability in matrix effects between different lots of plasma (relative matrix effect).[5]

    • Degradation or instability of the internal standard in the sample matrix.[9]

  • Solutions:

    • Verify Pipetting Accuracy: Ensure that all pipettes are properly calibrated and that the internal standard is accurately and consistently added to every sample.[5]

    • Evaluate Relative Matrix Effects: Perform the matrix effect experiment using at least six different lots of blank plasma to assess inter-subject variability.[5]

    • Assess Stability: Check for the degradation of this compound in the plasma matrix under the conditions of sample preparation and storage.[9]

Issue 3: Poor Accuracy and Precision Despite Using an Internal Standard
  • Symptoms: The calculated concentrations of quality control (QC) samples are inaccurate, and the coefficient of variation (%CV) is high.

  • Possible Causes:

    • Differential Matrix Effects: The analyte and this compound are not affected by the matrix in the same way, possibly due to slight chromatographic separation.[1]

    • Isotopic Exchange: The deuterium atoms on this compound may be exchanging with protons from the solvent, altering its mass and response.

    • Contamination of Internal Standard: The this compound stock solution may be contaminated with the unlabeled analyte, leading to an artificially high response.[10]

  • Solutions:

    • Ensure Co-elution: Fine-tune the chromatographic method to ensure the analyte and internal standard peaks completely overlap.[1][11] This may require adjusting the mobile phase gradient or changing the analytical column.

    • Check for Isotopic Exchange: Investigate the stability of the deuterium label under the specific pH and temperature conditions of the mobile phase and sample processing steps.

    • Assess Internal Standard Purity: Analyze a sample containing only the this compound internal standard and monitor the mass transition for the unlabeled analyte. The response for the unlabeled analyte should be negligible.[10]

Quantitative Data Summary

To quantitatively assess matrix effects, a post-extraction spike experiment is typically performed. The following table provides a hypothetical data summary to illustrate how matrix effects are calculated and evaluated.

CompoundPeak Area (Neat Solution - A)Peak Area (Post-Extraction Spike - B)Matrix Effect (%) [B/A * 100]
m-Tyrosine 1,500,0001,125,00075.0% (Suppression)
This compound 1,600,0001,200,00075.0% (Suppression)

Interpretation: In this example, both the analyte and the internal standard experience a similar degree of ion suppression (75%). This indicates that this compound is effectively compensating for the matrix effect, and the method is likely to be accurate. A significant difference in the matrix effect percentage between the analyte and the internal standard would suggest differential matrix effects and require further method optimization.[1][10]

Experimental Protocols

Protocol: Evaluation of Absolute Matrix Effect

This protocol is used to determine the extent of ion suppression or enhancement on an analyte and its internal standard.[9][10]

  • Prepare Three Sets of Samples:

    • Set 1 (Neat Solution): Prepare a solution containing known concentrations of the analyte (m-Tyrosine) and the internal standard (this compound) in a clean solvent (e.g., the mobile phase reconstitution solvent).

    • Set 2 (Post-Extraction Spike): Process at least six different lots of blank plasma through the entire sample preparation procedure. In the final step, spike the extracted blank matrix with the same known concentrations of the analyte and internal standard as in Set 1.

    • Set 3 (Pre-Extraction Spike): Spike the blank plasma with the analyte and internal standard before the extraction procedure. This set is used to evaluate extraction recovery.

  • Analyze Samples: Inject all three sets of samples into the LC-MS/MS system and record the peak areas for both the analyte and the internal standard.

  • Calculate Matrix Effect:

    • Calculate the average peak area for the analyte and internal standard from Set 1 and Set 2.

    • Use the following formula to determine the matrix effect:

      • Matrix Effect (%) = (Mean Peak Area in Set 2 / Mean Peak Area in Set 1) * 100

    • A value of 100% indicates no matrix effect, <100% indicates ion suppression, and >100% indicates ion enhancement.[1]

Mandatory Visualizations

cluster_prep Sample Preparation Sets cluster_analysis Analysis & Calculation Set1 Set 1: Neat Solution (Analyte + IS in Solvent) LCMS LC-MS/MS Analysis (Measure Peak Areas) Set1->LCMS Set2 Set 2: Post-Extraction Spike (Blank Plasma Extract + Analyte + IS) Set2->LCMS Set3 Set 3: Pre-Extraction Spike (Blank Plasma + Analyte + IS -> Extract) Set3->LCMS Calc_ME Calculate Matrix Effect ME% = (Area_Set2 / Area_Set1) * 100 LCMS->Calc_ME Calc_RE Calculate Recovery RE% = (Area_Set3 / Area_Set2) * 100 LCMS->Calc_RE

Caption: Workflow for the quantitative evaluation of matrix effects.

start Inconsistent Results or Suspected Matrix Effect check_coelution Do Analyte and IS Co-elute Perfectly? start->check_coelution optimize_lc Optimize Chromatography (Gradient, Column, etc.) check_coelution->optimize_lc No eval_matrix_effect Quantify Matrix Effect (Post-Spike Experiment) check_coelution->eval_matrix_effect Yes optimize_lc->check_coelution is_me_compensated Is Matrix Effect Compensated? (Analyte ME ≈ IS ME) eval_matrix_effect->is_me_compensated improve_cleanup Improve Sample Cleanup (SPE, LLE, Phospholipid Removal) is_me_compensated->improve_cleanup No end_ok Method Acceptable is_me_compensated->end_ok Yes improve_cleanup->eval_matrix_effect check_purity Assess IS Purity and Stability improve_cleanup->check_purity end_fail Further Development Needed check_purity->end_fail

Caption: Troubleshooting flowchart for addressing matrix effects.

References

Preventing deuterium-hydrogen exchange in DL-m-Tyrosine-d3

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DL-m-Tyrosine-d3. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing deuterium-hydrogen (D-H) exchange and to troubleshoot common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is deuterium-hydrogen exchange and why is it a concern for my deuterated standard?

A: Isotopic exchange, specifically deuterium-hydrogen (D-H) exchange, is a chemical process where a deuterium (B1214612) atom on your standard molecule is replaced by a hydrogen atom from the surrounding environment, such as a solvent or sample matrix.[1] This is a critical issue in applications like mass spectrometry, as it alters the mass of your internal standard. The loss of deuterium can lead to inaccurate quantification, typically causing an underestimation of the internal standard's concentration and, consequently, an overestimation of the analyte's concentration.[1] In severe cases, it can generate a "false positive" signal for the unlabeled analyte.[1][2]

Q2: Are the deuterium atoms on this compound susceptible to exchange?

A: The three deuterium atoms in this compound are located on the aromatic ring. Carbon-deuterium (C-D) bonds on an aromatic ring are generally stable and not readily exchangeable under standard analytical conditions. However, they are not entirely immune. Exchange can be catalyzed under certain conditions, typically through an electrophilic aromatic substitution mechanism.[3] Factors like exposure to strong acids or bases, or elevated temperatures, can facilitate this exchange.[3][4] It is crucial to distinguish these from protons on heteroatoms (like the -OH or -NH2 groups), which exchange very rapidly and are generally not suitable for deuterium labeling when used as an internal standard.[2]

Q3: What are the ideal storage and handling conditions for this compound?

A: Proper storage is the first line of defense against D-H exchange and chemical degradation.

  • Solid Form: The lyophilized powder should be stored at -20°C or colder in a desiccator to protect it from atmospheric moisture.[5] Before opening, the container should be allowed to equilibrate to room temperature to prevent condensation from forming inside the vial.[5]

  • Solutions: Stock solutions should be prepared in high-purity aprotic solvents.[5] They should be stored in tightly sealed, amber vials at 2-8°C for short-term use or -20°C for longer-term storage to protect from light and prevent solvent evaporation or moisture absorption.[5][6] It is best practice to handle these solutions under an inert atmosphere like nitrogen or argon.[6]

Q4: What solvents should I use to prepare solutions of this compound?

A: The choice of solvent is critical to prevent D-H exchange.

  • Recommended: High-purity aprotic solvents such as acetonitrile, methanol, or ethyl acetate (B1210297) are generally recommended for reconstituting and preparing solutions.[5]

  • To Avoid: Acidic or basic aqueous solutions should be avoided as they can catalyze the exchange of deuterium atoms.[5] While DL-m-Tyrosine has higher solubility at very low or high pH[7][8], these conditions increase the risk of isotopic exchange. If aqueous solutions are necessary for your experimental matrix, the pH should be kept as close to neutral as possible.[9]

Troubleshooting Guide

This guide addresses specific issues that may indicate D-H exchange.

Issue 1: My quantitative results are inconsistent, showing high variability (%CV).

  • Possible Cause: Deuterium-hydrogen exchange may be occurring in your sample diluent, mobile phase, or during sample preparation. This alters the analyte-to-internal standard response ratio, leading to poor precision.[9]

  • Troubleshooting Steps:

    • Evaluate Stability: Conduct an experiment to assess the stability of this compound in your specific experimental matrix (see Protocol 1 below).[9][10]

    • Control pH: Ensure the pH of your samples, diluents, and mobile phases is maintained near neutral if possible.[9]

    • Minimize Exposure Time: Prepare samples just before analysis and minimize the time they spend in the autosampler, especially if not temperature-controlled.

Issue 2: I am detecting a signal for unlabeled m-Tyrosine in my deuterated standard solution.

  • Possible Cause 1: Isotopic Impurity. The standard may have a small, inherent amount of the unlabeled analyte from its synthesis.

  • Troubleshooting Steps:

    • Consult the Certificate of Analysis (CoA): Review the CoA provided by the manufacturer to check the stated isotopic purity.[9]

    • Assess Contribution: Inject a high concentration of the deuterated standard alone and monitor for the unlabeled analyte's signal.[9] This can help you determine the level of impurity and decide if it's significant for your assay's sensitivity (see Protocol 2 below).

  • Possible Cause 2: D-H Exchange. The unlabeled signal may be the result of D-H exchange occurring during storage or solution preparation.

  • Troubleshooting Steps:

    • Review Storage Conditions: Ensure the standard has been stored correctly (solid at -20°C, protected from moisture).[5][6]

    • Prepare a Fresh Stock: Prepare a new stock solution from the lyophilized powder using a recommended aprotic solvent. If the issue is resolved, your old stock solution was likely compromised.[6]

Data Summary

Table 1: Key Factors Influencing Deuterium-Hydrogen Exchange Stability

FactorCondition Promoting ExchangeRecommended Condition for StabilityRationale
pH Acidic (< 5) or Basic (> 8) ConditionsNeutral pH (6-8)D-H exchange on aromatic rings is often catalyzed by acid or base.[3][4] Minimum exchange rates are typically observed near neutral pH.
Solvent Protic solvents (e.g., water, D₂O)High-purity aprotic solvents (e.g., Acetonitrile, Methanol)Aprotic solvents lack exchangeable protons, minimizing the risk of D-H exchange.[5]
Temperature Elevated Temperatures-20°C or below for storage; Low temperature for analysisChemical reactions, including D-H exchange, are accelerated at higher temperatures.[11] Low temperatures slow the reaction rate.[6]
Light UV Light ExposureStorage in amber vials or in the darkMany organic compounds are sensitive to light and can undergo photodegradation.[6]
Moisture Presence of atmospheric waterStorage in a desiccator; Equilibrate before openingWater is a source of protons that can participate in D-H exchange.[5]

Experimental Protocols

Protocol 1: Assessing the Stability of this compound in an Experimental Matrix

  • Objective: To determine if the experimental conditions (e.g., sample diluent, mobile phase) cause D-H exchange over the duration of a typical analytical run.

  • Methodology:

    • Prepare Solutions:

      • Solution A: Prepare a sample containing your analyte and the this compound internal standard in the final experimental matrix/solvent.

      • Solution B: Prepare a sample containing only the this compound internal standard in the same matrix/solvent.[9]

    • Initial Analysis (t=0): Analyze both solutions immediately using your LC-MS/MS method. Record the peak areas for the analyte and the internal standard.

    • Incubation: Store aliquots of both solutions under the same conditions as your typical samples in the autosampler.

    • Time-Point Analysis: Re-inject the solutions at various time points (e.g., 4, 8, 24 hours).[9]

    • Data Analysis:

      • In Solution A, a significant change in the analyte-to-internal standard ratio over time suggests potential instability or exchange.

      • In Solution B, any increase in the signal at the mass transition of the unlabeled m-Tyrosine is a direct indicator of D-H exchange.[9]

Protocol 2: Verifying the Isotopic Purity of a this compound Solution

  • Objective: To quantify the amount of unlabeled m-Tyrosine present as an impurity in the deuterated standard.

  • Methodology:

    • Prepare High-Concentration Standard: Prepare a solution of the this compound standard in a clean, aprotic solvent at a concentration significantly higher than what is used in your assay.[9]

    • LC-MS/MS Analysis: Analyze this solution using the same LC-MS/MS method as your samples.

    • Monitor Transitions: Monitor the mass transitions for both the deuterated standard and the unlabeled m-Tyrosine.

    • Calculate Contribution: Calculate the peak area of the unlabeled analyte relative to the peak area of the deuterated standard. This provides an estimate of the isotopic impurity. For many bioanalytical methods, the response of the unlabeled analyte in the standard should be less than 20% of the response at the Lower Limit of Quantification (LLOQ).[2]

Visualizations

TroubleshootingWorkflow start Inconsistent Quantification or Unlabeled Analyte Signal Detected check_purity Step 1: Verify Isotopic Purity (Consult CoA, Run High Conc. Standard) start->check_purity is_impure Is significant unlabeled analyte present? check_purity->is_impure correct_data Correct data for impurity or Source new standard is_impure->correct_data Yes check_stability Step 2: Evaluate Stability in Experimental Matrix (See Protocol 1) is_impure->check_stability No is_unstable Is D-H Exchange Occurring? check_stability->is_unstable review_conditions Step 3: Review & Modify Conditions is_unstable->review_conditions Yes resolved Problem Resolved is_unstable->resolved No (Other issue, e.g. matrix effects) ph_node Adjust pH to Neutral review_conditions->ph_node solvent_node Use Aprotic Solvent review_conditions->solvent_node temp_node Reduce Temperature review_conditions->temp_node ph_node->resolved solvent_node->resolved temp_node->resolved

Caption: Troubleshooting workflow for diagnosing D-H exchange in this compound.

FactorsAffectingStability main This compound Stability (C-D Bond Integrity) ph pH of Solution main->ph solvent Solvent Type main->solvent temp Temperature main->temp storage Storage Conditions main->storage acidic Acidic / Basic ph->acidic promotes exchange neutral Neutral ph->neutral maintains stability protic Protic (e.g., Water) solvent->protic promotes exchange aprotic Aprotic (e.g., ACN) solvent->aprotic maintains stability high_temp High temp->high_temp promotes exchange low_temp Low (-20°C) temp->low_temp maintains stability improper Moisture / Light storage->improper promotes exchange proper Dry / Dark storage->proper maintains stability

References

Technical Support Center: Addressing DL-m-Tyrosine-d3 Carryover in LC-MS Systems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address the carryover of DL-m-Tyrosine-d3 in their Liquid Chromatography-Mass Spectrometry (LC-MS) systems.

Troubleshooting Guides

This section offers step-by-step guidance to identify and resolve carryover issues related to this compound.

Q1: How do I systematically identify the source of this compound carryover in my LC-MS system?

A1: Identifying the source of carryover requires a systematic approach of isolating different components of the LC-MS system. Carryover can originate from the autosampler, the column, or other parts of the system like tubing and valves.[1][2] A logical troubleshooting workflow can help pinpoint the problematic area.

Experimental Protocol: Systematic Identification of Carryover Source

Objective: To determine the primary source of this compound carryover within the LC-MS system.

Materials:

  • High-concentration this compound standard solution

  • Blank solution (e.g., mobile phase starting conditions or sample diluent)

  • LC-MS grade solvents

  • A new or thoroughly cleaned LC column of the same type

  • A zero-dead-volume union

Procedure:

  • Establish Baseline Carryover:

    • Inject the high-concentration this compound standard.

    • Immediately follow with a series of 3-5 blank injections.

    • Quantify the this compound peak area in each blank. The peak area in the first blank following the high-concentration standard represents the total system carryover.

  • Isolate the Autosampler:

    • Remove the analytical column from the system and replace it with a zero-dead-volume union.

    • Repeat the injection sequence: high-concentration standard followed by 3-5 blank injections.

    • Analyze the peak area in the blank injections. Any observed carryover can be attributed to the autosampler (needle, sample loop, injection valve, and associated tubing).

  • Evaluate the Column Contribution:

    • If significant carryover was observed in the baseline experiment (Step 1) but was minimal when the column was removed (Step 2), the column is a likely contributor.

    • To confirm, reinstall the suspect column and repeat the baseline experiment.

    • If carryover returns, replace the column with a new or rigorously cleaned one and repeat the experiment. A significant reduction in carryover with the new column confirms the original column as a primary source.

  • Investigate Other System Components:

    • If carryover persists even with the column removed, and after optimizing the autosampler wash, other components like transfer tubing or valves may be the source.[1] A systematic replacement of these components may be necessary.

Logical Workflow for Carryover Source Identification

Figure 1: Troubleshooting Workflow for this compound Carryover Source start Observe this compound Carryover exp1 Experiment 1: Inject High-Concentration Standard Followed by Blank Injections start->exp1 q1 Is Carryover Present in Blank? exp1->q1 exp2 Experiment 2: Remove Column, Replace with Union Repeat Injection Sequence q1->exp2 Yes no_carryover No Significant Carryover Detected q1->no_carryover No q2 Is Carryover Still Present? exp2->q2 autosampler Source is Likely Autosampler (Needle, Loop, Valve) q2->autosampler Yes column Source is Likely Column q2->column No end Carryover Source Identified autosampler->end column->end system Source is Likely Other System Components (Tubing, Fittings) no_carryover->end

Caption: A flowchart illustrating the systematic process to identify the source of analyte carryover.

Q2: What are the most effective strategies for reducing this compound carryover?

A2: Mitigating carryover of a polar, zwitterionic compound like this compound often requires a multi-faceted approach focusing on optimizing wash solvents, improving hardware cleaning, and adjusting chromatographic conditions.

1. Wash Solvent Optimization:

The composition of the autosampler wash solvent is critical for effectively removing residual this compound from the needle and injection port.[3] Given its polar nature, a single, strong organic solvent may not be sufficient.

  • Employ a Multi-Solvent Wash: A combination of solvents with different polarities and pH values is often most effective. Consider a sequence that includes:

    • An acidic aqueous solution (e.g., 0.1-1% formic acid in water) to protonate the carboxylic acid group.

    • A basic aqueous solution (e.g., 0.1-1% ammonium (B1175870) hydroxide (B78521) in water) to deprotonate the amino group.

    • A strong organic solvent (e.g., acetonitrile (B52724) or isopropanol) to remove non-polar residues.

    • A mixture of organic and aqueous phases (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Increase Wash Volume and Repetitions: For particularly "sticky" compounds, increasing the volume of the wash solvent and the number of wash cycles can significantly reduce carryover.[4]

Quantitative Impact of Wash Solvent Composition on Carryover

Wash Solvent CompositionAnalyte TypeCarryover Reduction (%)Reference
Acetonitrile/Water MixUnspecified "sticky" analyte90%[3]
50:50 Water:AcetonitrileGranisetron HCl (polar)Best results compared to other ratios[5]
100% Acetonitrile (with extended pre- and post-injection wash)Granisetron HCl (polar)3-fold improvement over default wash[5]
Trifluoroethanol (TFE) in wash and mobile phasePeptides and ProteinsSignificant reduction[4][6]

2. Hardware and System Cleaning:

Residues can accumulate in various parts of the LC system.

  • Autosampler Components: The injection needle, sample loop, and rotor seal are common sources of carryover.[1] Regular cleaning and maintenance are essential. For persistent issues, consider replacing these consumable parts.

  • Column Cleaning: If the column is identified as the source, a rigorous washing procedure is necessary. This may involve flushing with a series of strong solvents. For reversed-phase columns, this could include cycling between high and low pH and high organic content.

  • System Flush: Periodically flushing the entire LC system (with the column removed) can help remove accumulated residues from tubing and fittings.

Experimental Protocol: Enhanced System and Autosampler Cleaning

Objective: To perform a thorough cleaning of the LC system to remove persistent this compound residues.

Materials:

  • LC-MS grade solvents: Isopropanol, Methanol, Acetonitrile, Water

  • Acids and bases for pH modification (e.g., Formic Acid, Ammonium Hydroxide)

  • Zero-dead-volume union

Procedure:

  • Prepare Cleaning Solvents:

    • Solvent A: 0.5% Formic Acid in 50:50 Isopropanol:Water

    • Solvent B: 0.5% Ammonium Hydroxide in 50:50 Methanol:Water

    • Solvent C: 100% Acetonitrile

    • Solvent D: LC-MS Grade Water

  • System Flush (Column Removed):

    • Remove the analytical column and install a zero-dead-volume union.

    • Place all solvent lines into the appropriate cleaning solvent bottles.

    • Purge the system with each solvent for at least 15-20 minutes at a moderate flow rate (e.g., 0.5 mL/min). A suggested sequence is D -> A -> D -> B -> D -> C -> D.

    • After the final water rinse, replace with your initial mobile phases and equilibrate the system.

  • Autosampler Deep Clean:

    • Fill wash vials with the cleaning solvents.

    • Program the autosampler to perform an extended wash sequence, cycling through the different cleaning solvents. Ensure both the inside and outside of the needle are washed.

    • Increase the wash volume and the number of repetitions significantly beyond the routine method settings.

  • Column Regeneration (if necessary):

    • Consult the column manufacturer's guidelines for recommended cleaning and regeneration procedures. This may involve flushing with strong organic solvents or solvents at different pH values.

Troubleshooting Logic for Carryover Mitigation

Figure 2: Logical Flow for Mitigating this compound Carryover start Carryover of this compound Exceeds Acceptance Criteria wash_opt Optimize Autosampler Wash Sequence - Multi-solvent wash (acidic, basic, organic) - Increase wash volume and repetitions start->wash_opt q_wash Is Carryover Reduced to an Acceptable Level? wash_opt->q_wash hardware Perform Hardware Maintenance - Clean/replace needle, sample loop, rotor seal - Perform system flush q_wash->hardware No success Carryover Mitigated q_wash->success Yes q_hardware Is Carryover Reduced? hardware->q_hardware method_opt Optimize LC Method - Modify gradient to include a high-organic flush - Evaluate different column chemistry q_hardware->method_opt No q_hardware->success Yes q_method Is Carryover Acceptable? method_opt->q_method q_method->success Yes fail Consult Instrument Manufacturer or Specialist q_method->fail No

Caption: A decision tree outlining the steps to mitigate carryover, from wash optimization to method adjustments.

Frequently Asked Questions (FAQs)

Q3: Can the mobile phase composition contribute to this compound carryover?

A3: Yes, the mobile phase can influence carryover. If the mobile phase is not strong enough to completely elute this compound from the column during the gradient, it can lead to carryover in subsequent injections. Consider adding a high-organic wash step at the end of your gradient to ensure all analyte is eluted from the column before re-equilibration. Additionally, mobile phase additives can affect the interaction of the analyte with the stationary phase.

Q4: Are certain LC column chemistries more prone to carryover for polar compounds like this compound?

A4: Yes, the choice of column chemistry can impact carryover. For polar and zwitterionic compounds, secondary interactions with the stationary phase material (e.g., with residual silanols on silica-based columns) can lead to strong retention and subsequent carryover. Experimenting with different stationary phases, such as those with different end-capping or base materials (e.g., hybrid silica, polymeric), may help reduce these secondary interactions.

Q5: How can I prevent carryover from becoming an issue in my routine analyses of this compound?

A5: Proactive measures can help prevent carryover.

  • Method Development: During method development, thoroughly investigate and optimize the autosampler wash conditions.

  • Sequence Design: When running samples with a wide range of concentrations, consider placing blank injections after high-concentration samples to wash the system.[2] If possible, analyze samples in order of increasing concentration.

  • Regular Maintenance: Adhere to a regular preventive maintenance schedule for your LC-MS system, including cleaning and replacing consumable parts like injector seals and tubing.

  • Use High-Quality Solvents: Ensure that all mobile phases and wash solvents are of high purity (LC-MS grade) to avoid introducing contaminants that can exacerbate carryover issues.

References

Technical Support Center: Analysis of DL-m-Tyrosine-d3 by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DL-m-Tyrosine-d3 in mass spectrometry applications.

Frequently Asked Questions (FAQs)

Q1: What is the expected mass of the protonated molecule of this compound?

A1: The molecular weight of DL-m-Tyrosine is approximately 181.19 g/mol . This compound has three deuterium (B1214612) atoms replacing three hydrogen atoms. The specific this compound isotope (CAS 73036-42-7) has a molecular weight of approximately 184.21 g/mol , with one deuterium on the alpha-carbon and two on the phenyl ring.[1] Therefore, the expected mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ is approximately 185.22.

Q2: What are the major predicted fragmentation patterns for this compound in positive ion ESI-MS/MS?

A2: The fragmentation of this compound is predicted to follow similar pathways to unlabeled tyrosine.[2][3] The primary fragmentations involve the loss of the carboxyl group (-COOH), the amino group (-NH3), and subsequent neutral losses. Based on the known fragmentation of tyrosine and the specific deuteration pattern of this compound, the following key fragments are expected:

  • Loss of NDH2 (-17 Da): A neutral loss of ammonia. Due to the deuterium on the alpha-carbon, the amino group is likely to be lost as NDH2, resulting in a fragment ion at m/z 168.2 .

  • Loss of COOH (-45 Da): The loss of the carboxylic acid group is a common fragmentation for amino acids. This would result in a fragment ion at m/z 140.2 .

  • Loss of COOH and NDH2 (-62 Da): Successive losses of the carboxyl and amino groups would lead to a fragment ion at m/z 123.2 .

Q3: Where can I find the structural information for this compound?

A3: The chemical structure for this compound (CAS 73036-42-7) can be found in chemical supplier databases and public chemical databases such as PubChem.[4] The canonical SMILES for this specific isotopologue is OC(C(N)([2H])CC1=C([2H])C=C(C=C1[2H])O)=O, indicating the positions of the three deuterium atoms.[1]

Troubleshooting Guides

This section addresses common issues encountered during the mass spectrometric analysis of this compound.

Issue 1: Inaccurate Mass Measurement for Precursor or Fragment Ions

  • Question: The observed m/z values for my precursor or fragment ions deviate significantly from the expected values. What could be the cause?

  • Answer:

    • Instrument Calibration: Ensure your mass spectrometer is properly calibrated across the mass range of interest. Regular calibration is crucial for accurate mass measurements.

    • Sample Purity: Verify the isotopic and chemical purity of your this compound standard. Impurities can lead to unexpected peaks and mass shifts.

    • Adduct Formation: Besides protonation, other adducts (e.g., [M+Na]⁺, [M+K]⁺) can form, leading to higher m/z values. Check for the presence of these common adducts.

Issue 2: Poor Signal Intensity or No Signal

  • Question: I am observing a very weak signal or no signal at all for this compound. What should I check?

  • Answer:

    • Sample Preparation: Ensure proper dissolution of the standard in a suitable solvent. Inappropriate solvent choice can lead to poor ionization efficiency.

    • Ionization Source Parameters: Optimize the electrospray ionization (ESI) source parameters, including spray voltage, capillary temperature, and gas flows, to maximize the signal for your analyte.

    • Chromatographic Conditions: If using LC-MS, ensure that the chromatographic conditions are suitable for retaining and eluting this compound. Poor peak shape can lead to a reduced signal-to-noise ratio.

Issue 3: Unexpected Peaks in the Mass Spectrum

  • Question: I am seeing unexpected peaks in my mass spectrum that do not correspond to the predicted fragments of this compound. What could be their origin?

  • Answer:

    • Contamination: Contaminants from solvents, vials, or the LC system can introduce interfering peaks. Running a blank analysis can help identify these contaminants.

    • In-source Fragmentation: Fragmentation can sometimes occur in the ionization source, especially at higher source temperatures or voltages. This can lead to the appearance of fragment ions in the MS1 spectrum.

    • Isotopic Exchange: Although the deuterium labels in this compound are generally stable, hydrogen-deuterium exchange can occur under certain conditions (e.g., extreme pH), leading to the presence of species with fewer deuterium atoms.

Data Presentation

Table 1: Predicted m/z Values for Major Ions of this compound in Positive Ion ESI-MS/MS

Ion DescriptionNeutral LossPredicted m/z
Protonated Molecule [M+H]⁺-185.2
Loss of Ammonia [M+H-NDH2]⁺-NDH2 (-17 Da)168.2
Loss of Carboxyl [M+H-COOH]⁺-COOH (-45 Da)140.2
Loss of Carboxyl & Ammonia [M+H-COOH-NDH2]⁺-COOH, -NDH2 (-62 Da)123.2

Experimental Protocols

Protocol: General Procedure for ESI-MS/MS Analysis of this compound

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile (B52724):water with 0.1% formic acid) at a concentration of 1 mg/mL.

    • Prepare working solutions by diluting the stock solution to the desired concentration (e.g., 1-10 µg/mL) with the same solvent.

  • Instrumentation:

    • Use a tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

    • Operate the instrument in positive ion mode.

  • Infusion Analysis (for fragmentation pattern determination):

    • Infuse the working solution directly into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

    • Acquire full scan MS spectra to identify the protonated molecule [M+H]⁺ at m/z 185.2.

    • Perform product ion scans (MS/MS) on the precursor ion at m/z 185.2 using a range of collision energies to observe the fragmentation pattern.

  • LC-MS/MS Analysis (for quantitative studies):

    • Use a suitable reversed-phase or HILIC column for chromatographic separation.

    • Develop a gradient elution method using mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Set up a multiple reaction monitoring (MRM) method to monitor the transitions from the precursor ion (m/z 185.2) to the desired product ions (e.g., m/z 168.2, 140.2, 123.2).

Mandatory Visualization

Fragmentation_Pattern M [M+H]⁺ m/z = 185.2 F1 [M+H-NDH2]⁺ m/z = 168.2 M->F1 - NDH2 F2 [M+H-COOH]⁺ m/z = 140.2 M->F2 - COOH F3 [M+H-COOH-NDH2]⁺ m/z = 123.2 F2->F3 - NDH2

Caption: Predicted fragmentation pathway of protonated this compound.

Caption: A logical workflow for troubleshooting common mass spectrometry issues.

References

Storage and handling conditions to ensure DL-m-Tyrosine-d3 stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper storage and handling of DL-m-Tyrosine-d3 to ensure its stability and integrity for research applications.

Frequently Asked Questions (FAQs)

Q1: How should I store unopened this compound powder?

A1: Unopened this compound powder should be stored at room temperature in a dry place, protected from light.[1][2][3] Some suppliers may recommend refrigerated or frozen storage for long-term stability, similar to other amino acid derivatives.[4] Always refer to the Certificate of Analysis (CoA) provided by the supplier for specific storage recommendations.

Q2: What are the recommended storage conditions for this compound once it is in solution?

A2: Once dissolved, it is recommended to store solutions of this compound at -20°C or -80°C. For instance, similar compounds in solution are stable for up to one month at -20°C and up to six months at -80°C.[5] Aliquoting the solution into single-use volumes is advisable to avoid repeated freeze-thaw cycles, which can lead to degradation.

Q3: Is this compound sensitive to light?

A3: Yes, it is recommended to protect this compound from light.[1][2] Both the solid powder and solutions should be stored in amber vials or containers wrapped in foil to prevent photodegradation.

Q4: What solvents can be used to dissolve this compound?

A4: DL-m-Tyrosine and its deuterated analogs are soluble in aqueous solutions. For a related compound, L-Tyrosine-d3, a 1 M HCl solution was used to achieve a concentration of 12.5 mg/mL with the aid of ultrasonication.[6] Solubility in aqueous buffers may vary depending on the pH.

Q5: How is this compound typically shipped?

A5: this compound is generally shipped at room temperature.[7][8][9] The stability of the compound in its solid form allows for short-term transport under these conditions without compromising its quality.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent experimental results Compound degradation due to improper storage.Review storage conditions. Ensure the compound is stored at the correct temperature, protected from light, and in a dry environment. If in solution, check the age of the solution and the number of freeze-thaw cycles.
Inaccurate concentration of the prepared solution.Re-prepare the solution, ensuring the compound is fully dissolved. Use sonication if necessary. Verify the calibration of weighing and liquid handling equipment.
Difficulty dissolving the compound Low solubility in the chosen solvent.Try a different solvent system. For aqueous solutions, adjusting the pH can improve solubility. As an example, for a similar compound, 1M HCl was used to aid dissolution.[6] Gentle warming and sonication can also be effective.
Visible changes in the powder (e.g., discoloration) Potential degradation or contamination.Do not use the compound. Contact the supplier for a replacement and provide details of the observed changes and storage conditions.

Stability and Storage Data Summary

The following table summarizes the recommended storage conditions for this compound and related compounds.

Compound Form Storage Temperature Duration Additional Notes
Solid Powder Room TemperatureNot specified, refer to CoAProtect from light and moisture.[1][2][3]
-20°C3 years (for 3-Nitro-L-tyrosine-d3)For long-term storage.[4]
4°C2 years (for 3-Nitro-L-tyrosine-d3)For intermediate-term storage.[4]
In Solution -20°C1 monthAvoid repeated freeze-thaw cycles.[5]
-80°C6 monthsRecommended for long-term storage of solutions.[5]

Experimental Protocols

Protocol: Assessing the Stability of a this compound Solution

This protocol outlines a method to assess the stability of a this compound solution under typical laboratory storage conditions.

1. Materials:

  • This compound
  • High-purity solvent (e.g., HPLC-grade water or appropriate buffer)
  • HPLC or LC-MS system
  • Calibrated analytical balance and volumetric flasks
  • Amber vials

2. Procedure:

  • Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in the chosen solvent.
  • Immediately after preparation (Time 0), analyze an aliquot of the solution by HPLC or LC-MS to determine the initial purity and peak area.
  • Divide the remaining stock solution into multiple aliquots in amber vials.
  • Store the aliquots under different conditions to be tested (e.g., 4°C, -20°C, and room temperature).
  • At specified time points (e.g., 1 week, 2 weeks, 1 month, 3 months), retrieve one aliquot from each storage condition.
  • Allow the aliquot to come to room temperature before analysis.
  • Analyze the aliquot by HPLC or LC-MS using the same method as for the Time 0 sample.
  • Compare the peak area and purity of the stored samples to the Time 0 sample to determine the extent of degradation.

3. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the Time 0 sample.
  • Plot the percentage remaining versus time for each storage condition to visualize the degradation kinetics.

Visualizations

TroubleshootingWorkflow start Start: Inconsistent Experimental Results check_storage Check Storage Conditions of Solid Compound start->check_storage check_solution_prep Review Solution Preparation and Storage start->check_solution_prep improper_solid_storage Improper Solid Storage? (Light, Moisture, Temp) check_storage->improper_solid_storage improper_solution_storage Improper Solution Storage? (Freeze-thaw, Temp, Age) check_solution_prep->improper_solution_storage improper_solid_storage->check_solution_prep No replace_compound Action: Discard and Use a Fresh Vial improper_solid_storage->replace_compound Yes weighing_error Potential Weighing or Dilution Error? improper_solution_storage->weighing_error No reprepare_solution Action: Prepare Fresh Solution and Aliquot improper_solution_storage->reprepare_solution Yes recalibrate Action: Recalibrate Equipment and Re-prepare weighing_error->recalibrate Yes end_good End: Problem Resolved weighing_error->end_good No replace_compound->end_good reprepare_solution->end_good recalibrate->end_good

Caption: Troubleshooting workflow for inconsistent experimental results.

TyrosineDegradationPathway tyrosine Tyrosine p_hydroxyphenylpyruvate p-Hydroxyphenylpyruvate tyrosine->p_hydroxyphenylpyruvate Tyrosine aminotransferase homogentisate Homogentisate p_hydroxyphenylpyruvate->homogentisate p-Hydroxyphenylpyruvate dioxygenase maleylacetoacetate Maleylacetoacetate homogentisate->maleylacetoacetate Homogentisate 1,2-dioxygenase fumarylacetoacetate Fumarylacetoacetate maleylacetoacetate->fumarylacetoacetate Maleylacetoacetate isomerase fumarate Fumarate fumarylacetoacetate->fumarate acetoacetate Acetoacetate fumarylacetoacetate->acetoacetate tca_cycle TCA Cycle fumarate->tca_cycle acetoacetate->tca_cycle

Caption: General metabolic degradation pathway of tyrosine.

References

Technical Support Center: Minimizing Ion Suppression for DL-m-Tyrosine-d3 in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of DL-m-Tyrosine-d3 in biological samples. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize ion suppression in their liquid chromatography-mass spectrometry (LC-MS/MS) assays.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for this compound analysis?

A1: Ion suppression is a matrix effect that occurs during LC-MS/MS analysis where the ionization efficiency of a target analyte, in this case, this compound, is reduced by co-eluting components from the biological sample matrix (e.g., plasma, urine, tissue homogenates).[1][2] This leads to a decreased signal intensity, which can negatively impact the sensitivity, accuracy, and reproducibility of your quantitative results.[3] Given that biological matrices are complex and contain numerous endogenous compounds like salts, lipids, and proteins, ion suppression is a significant challenge.[1][4]

Q2: What are the primary causes of ion suppression when analyzing biological samples?

A2: The most common causes of ion suppression in the analysis of compounds like this compound from biological matrices include:

  • High concentrations of salts and phospholipids (B1166683): These components are notorious for causing ion suppression in electrospray ionization (ESI).[1][5]

  • Co-elution with endogenous metabolites: Other small molecules in the sample can compete with this compound for ionization.[2]

  • Insufficient sample cleanup: Inadequate removal of matrix components is a primary contributor to ion suppression.[6]

  • Mobile phase composition: Certain mobile phase additives can impact ionization efficiency.[6]

Q3: How can I detect and evaluate the extent of ion suppression in my this compound assay?

A3: A widely used and effective method is the post-column infusion experiment . This technique helps identify regions in your chromatogram where ion suppression occurs. It involves infusing a constant flow of a this compound solution into the LC eluent after the analytical column but before the mass spectrometer. After establishing a stable baseline signal, a blank, extracted matrix sample is injected. Any significant drop in the baseline signal indicates the retention times at which matrix components are causing ion suppression.[7]

Q4: My this compound internal standard is not perfectly co-eluting with the non-deuterated analyte. Is this a significant issue?

A4: Yes, this can be a major problem. For a deuterated internal standard to accurately compensate for ion suppression, it must co-elute perfectly with the analyte.[8] Even minor differences in retention time can expose the analyte and the internal standard to varying matrix effects, leading to differential ion suppression and compromising the accuracy of your quantification.[7]

Q5: What are the most effective strategies to minimize ion suppression for this compound?

A5: The most effective strategies involve a combination of:

  • Robust Sample Preparation: Techniques like Solid Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are generally more effective at removing interfering matrix components than simpler methods like protein precipitation.[2][9]

  • Chromatographic Optimization: Adjusting the analytical column, mobile phase, and gradient conditions can help separate this compound from co-eluting interferences.[2]

  • Use of a Stable Isotope-Labeled Internal Standard: A well-chosen internal standard, like a 13C-labeled m-Tyrosine, that co-elutes with the analyte is crucial for accurate correction of matrix effects.[10][11]

  • Sample Dilution: If the concentration of this compound is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components.[10]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

Problem Possible Cause Solutions
Low signal intensity or poor sensitivity for this compound. Significant ion suppression from the biological matrix.1. Improve Sample Preparation: Switch from protein precipitation to a more rigorous method like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[9] 2. Optimize Chromatography: Modify the LC gradient to better resolve this compound from early-eluting salts and late-eluting phospholipids.[2] 3. Check for Co-elution of Suppressing Agents: Perform a post-column infusion experiment to identify suppression zones and adjust chromatography accordingly.[7]
Inconsistent and irreproducible results for quality control (QC) samples. Sample-to-sample variability in the matrix composition leading to differential ion suppression.[10]1. Implement a Robust Sample Preparation Method: A thorough cleanup using SPE or LLE will minimize variability in matrix effects.[2] 2. Employ Matrix-Matched Calibrators and QCs: Prepare your calibration standards and QC samples in the same biological matrix as your unknown samples to compensate for consistent matrix effects.[2] 3. Utilize a Co-eluting Stable Isotope-Labeled Internal Standard: This is highly effective in correcting for variability in ion suppression between different samples.[10]
Peak tailing or fronting for this compound. Interaction with residual matrix components on the analytical column or inappropriate mobile phase conditions.1. Optimize Mobile Phase: Adjust the pH or organic solvent composition of the mobile phase. 2. Improve Sample Cleanup: More effective removal of phospholipids and proteins can prevent column contamination.[5] 3. Use a Guard Column: A guard column can help protect the analytical column from strongly retained matrix components.[1]
Internal standard (this compound) does not adequately correct for signal variability. Chromatographic separation between the analyte and the deuterated internal standard.1. Optimize Chromatography: Adjust mobile phase composition, gradient, and column temperature to ensure complete co-elution.[8] 2. Consider a Different Internal Standard: If co-elution cannot be achieved, a 13C- or 15N-labeled internal standard might exhibit less chromatographic shift.

Quantitative Data Summary

The following tables provide example data on the effectiveness of different sample preparation techniques in reducing ion suppression. Note: This is representative data for illustrative purposes, as specific quantitative data for this compound was not available in the initial search.

Table 1: Comparison of Sample Preparation Methods on Matrix Effect

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)
Protein Precipitation (Acetonitrile)95 ± 565 ± 10
Liquid-Liquid Extraction (Ethyl Acetate)85 ± 788 ± 5
Solid Phase Extraction (Mixed-Mode Cation Exchange)92 ± 497 ± 3

Matrix Effect (%) is calculated as: (Peak area in matrix / Peak area in neat solution) x 100. A value below 100% indicates ion suppression.

Table 2: Effect of Chromatographic Conditions on Signal-to-Noise Ratio

Chromatographic ColumnMobile Phase ModifierGradient Length (min)Signal-to-Noise Ratio
C180.1% Formic Acid5150
C180.1% Formic Acid15350
HILIC5 mM Ammonium (B1175870) Formate10280

Experimental Protocols

Protocol 1: Sample Preparation using Solid Phase Extraction (SPE)

This protocol is a general guideline for SPE cleanup of biological fluids like plasma or serum for amino acid analysis.

  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of deionized water.

  • Equilibration: Equilibrate the cartridge with 1 mL of 0.1% formic acid in water.

  • Loading: Pre-treat the sample (e.g., 100 µL of plasma) by diluting with 400 µL of 0.1% formic acid in water. Load the pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol to remove neutral and acidic interferences.

  • Elution: Elute this compound and other amino acids with 1 mL of 5% ammonium hydroxide (B78521) in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Post-Column Infusion Experiment to Detect Ion Suppression

  • Prepare Solutions:

    • A solution of this compound at a concentration that gives a stable and moderate signal (e.g., 100 ng/mL in mobile phase).

    • A blank biological matrix sample (e.g., plasma) that has been extracted using your current sample preparation method.

  • System Setup:

    • Set up the LC-MS/MS system with your analytical column and mobile phase conditions.

    • Using a T-connector, infuse the this compound solution post-column into the mobile phase flow at a low flow rate (e.g., 10 µL/min).

  • Execution:

    • Begin the infusion and allow the mass spectrometer signal for this compound to stabilize, establishing a baseline.

    • Inject the extracted blank matrix sample onto the LC column.

  • Analysis:

    • Monitor the baseline signal for this compound throughout the chromatographic run.

    • A dip in the baseline indicates a region of ion suppression. The retention time of this dip corresponds to the elution of interfering components from the matrix.

Visualizations

cluster_0 Troubleshooting Workflow cluster_1 Step 1: Assess Ion Suppression cluster_2 Step 2: Optimize Method cluster_3 Step 3: Verify Solution start Inconsistent or Low Signal for this compound q1 Perform Post-Column Infusion Experiment start->q1 q1_yes Suppression Detected q1->q1_yes Yes q1_no No Significant Suppression q1->q1_no No improve_sp Improve Sample Prep (e.g., SPE, LLE) q1_yes->improve_sp other_issues Investigate Other Issues (e.g., Instrument Performance) q1_no->other_issues optimize_lc Optimize Chromatography (Gradient, Column) improve_sp->optimize_lc re_evaluate Re-evaluate with QC Samples optimize_lc->re_evaluate

Caption: A logical workflow for troubleshooting ion suppression issues.

cluster_0 General Sample Preparation Workflow cluster_1 Cleanup Options sample Biological Sample (Plasma, Urine) ppt Protein Precipitation sample->ppt Simple, Fast lle Liquid-Liquid Extraction sample->lle Cleaner spe Solid Phase Extraction sample->spe Cleanest, Most Selective analysis LC-MS/MS Analysis ppt->analysis lle->analysis spe->analysis

Caption: Overview of common sample preparation techniques.

References

Dealing with co-eluting interferences with DL-m-Tyrosine-d3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to co-eluting interferences during the analysis of DL-m-Tyrosine-d3.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

A1: this compound is a stable isotope-labeled form of m-Tyrosine, a non-proteinogenic amino acid. The deuterium (B1214612) atoms (d3) make it heavier than the endogenous (unlabeled) m-Tyrosine. It is commonly used as an internal standard in quantitative mass spectrometry-based assays, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the accurate measurement of m-Tyrosine in biological samples.

Q2: Why is co-elution a concern when using this compound?

A2: In LC-MS/MS analysis, for the internal standard to accurately compensate for variations in sample preparation and instrument response, it must co-elute with the analyte of interest (m-Tyrosine). If the analyte and the internal standard separate chromatographically, they may experience different degrees of ion suppression or enhancement from co-eluting matrix components, leading to inaccurate quantification.[1] While deuterated standards are designed to have very similar chemical properties to their unlabeled counterparts, a slight chromatographic shift, known as the "isotope effect," can sometimes occur.[2]

Q3: What are the most common co-eluting interferences for this compound?

A3: The most significant co-eluting interferences for m-Tyrosine are its structural isomers, o-Tyrosine and p-Tyrosine. These isomers have the same mass and similar chemical properties, making them challenging to separate chromatographically. Other potential interferences include isobaric metabolites, which are different compounds with the same nominal mass as m-Tyrosine.

Troubleshooting Guides

Issue 1: Poor Peak Shape or Splitting for this compound

Symptom: The chromatographic peak for this compound is broad, tailing, fronting, or appears as a split peak.

Possible Causes and Solutions:

CauseSolution
Column Overload Dilute the sample and re-inject. If the peak shape improves, the initial sample concentration was too high for the column's capacity.
Inappropriate Sample Solvent The solvent used to dissolve the sample may be too strong, causing the analyte to spread on the column. Reconstitute the sample in the initial mobile phase or a weaker solvent.
Column Contamination The column inlet frit or the stationary phase may be contaminated with strongly retained matrix components. Implement a guard column and/or a more rigorous sample preparation method like Solid Phase Extraction (SPE).
Physical Column Issues A void at the head of the column or channeling in the packed bed can cause peak splitting. If this is suspected, replacing the column is the most effective solution.
Co-elution with an Interfering Substance If only the this compound peak is affected, it may be co-eluting with an interference. Proceed to the troubleshooting guide for co-eluting peaks.
Issue 2: Co-eluting Peaks of this compound and an Unknown Interference

Symptom: A single, distorted peak or a shouldered peak is observed at the retention time of this compound, indicating the presence of a co-eluting compound.

Troubleshooting Workflow:

Coelution_Troubleshooting start Start: Co-elution Suspected check_isomers Step 1: Confirm if Interference is an Isomer (o- or p-Tyrosine) start->check_isomers optimize_chroma Step 2: Optimize Chromatographic Separation check_isomers->optimize_chroma modify_mp Modify Mobile Phase (pH, Organic Solvent) optimize_chroma->modify_mp Primary Approach change_column Change Stationary Phase (e.g., Phenyl-Hexyl, Cyano) optimize_chroma->change_column Alternative adjust_temp Adjust Column Temperature optimize_chroma->adjust_temp Fine-tuning check_isobaric Step 3: Investigate Isobaric Interferences modify_mp->check_isobaric change_column->check_isobaric adjust_temp->check_isobaric high_res_ms Utilize High-Resolution MS to differentiate by exact mass check_isobaric->high_res_ms sample_prep Step 4: Enhance Sample Preparation high_res_ms->sample_prep spe Implement Solid Phase Extraction (SPE) sample_prep->spe end Resolution Achieved spe->end

Caption: Troubleshooting workflow for resolving co-eluting interferences with this compound.

Quantitative Data Summary

The following table provides essential mass spectrometry parameters for the analysis of m-Tyrosine and its deuterated internal standard. Please note that the MRM transitions for this compound are estimated based on the known fragmentation of tyrosine, which typically involves the neutral loss of the carboxyl group (-46 Da) and the subsequent loss of the amine group. It is crucial to optimize these parameters on your specific instrument.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Notes
m-Tyrosine 182.1136.1Loss of HCOOH (formic acid)
This compound 185.1139.1Estimated; corresponds to the loss of HCOOH
This compound 185.1122.1Estimated; corresponds to the loss of HCOOH and NH3

Experimental Protocols

Protocol 1: LC-MS/MS Method for Separation of Tyrosine Isomers

This protocol provides a starting point for developing a robust LC-MS/MS method for the separation of m-Tyrosine from its co-eluting isomers, o-Tyrosine and p-Tyrosine.

1. Sample Preparation (Human Plasma):

  • To 100 µL of plasma, add 300 µL of ice-cold methanol (B129727) containing this compound at the desired concentration.

  • Vortex for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. Liquid Chromatography Parameters:

  • Column: Phenyl-Hexyl column (e.g., 100 x 2.1 mm, 2.7 µm). The phenyl chemistry offers alternative selectivity for aromatic compounds compared to standard C18 columns.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-10 min: 5-50% B

    • 10-12 min: 50-95% B

    • 12-14 min: 95% B

    • 14.1-16 min: 5% B (re-equilibration)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

3. Mass Spectrometry Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM): See the Quantitative Data Summary table for transitions. Dwell times should be optimized for the number of concurrent MRMs.

  • Source Parameters: Optimize capillary voltage, source temperature, and gas flows for your specific instrument.

Protocol 2: Investigating In-Source Fragmentation

In-source fragmentation can lead to the formation of product ions in the ion source, which can complicate quantification. This protocol helps to assess if this compound is susceptible to this phenomenon.

Workflow for Investigating In-Source Fragmentation:

InSource_Fragmentation_Workflow start Start: Suspected In-Source Fragmentation infuse_std Step 1: Direct Infusion of this compound Standard start->infuse_std acquire_full_scan Step 2: Acquire Full Scan Mass Spectrum at Low Source Energy infuse_std->acquire_full_scan increase_energy Step 3: Gradually Increase Source Fragmentation Voltage acquire_full_scan->increase_energy monitor_fragments Step 4: Monitor for the Appearance of Product Ions (e.g., m/z 139.1, 122.1) increase_energy->monitor_fragments compare_intensity Step 5: Compare Fragment Intensity to Precursor Intensity monitor_fragments->compare_intensity conclusion Conclusion: Significant Fragments at Low Energy Indicate In-Source Fragmentation compare_intensity->conclusion

Caption: Workflow to investigate potential in-source fragmentation of this compound.

Methodology:

  • Prepare a solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Infuse the solution directly into the mass spectrometer using a syringe pump.

  • Set the mass spectrometer to acquire a full scan spectrum in positive ion mode.

  • Begin with a low source fragmentation or cone voltage.

  • Gradually increase the fragmentation voltage in steps and observe the mass spectrum.

  • If product ions (e.g., m/z 139.1) appear and their intensity increases relative to the precursor ion (m/z 185.1) as the voltage is raised, this indicates in-source fragmentation is occurring.

  • If significant fragmentation is observed at the source settings used for your LC-MS/MS method, consider reducing the source energy to minimize this effect.

References

Enhancing sensitivity for DL-m-Tyrosine-d3 detection in complex matrices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of DL-m-Tyrosine-d3. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing detection sensitivity and overcoming common challenges in complex matrices.

Frequently Asked Questions (FAQs)

Q1: What is the most significant challenge when quantifying this compound in complex biological matrices like plasma?

A1: The primary challenge is the "matrix effect," where co-eluting endogenous components from the sample matrix interfere with the ionization of this compound in the mass spectrometer's ion source.[1][2] This can lead to ion suppression or enhancement, causing inaccurate and imprecise quantification.[1][2] Common interfering substances in plasma include phospholipids, salts, and other small molecules.

Q2: Why is a deuterated internal standard like this compound used, and can it completely eliminate matrix effects?

A2: A deuterated internal standard is ideal because it is chemically almost identical to the analyte of interest, causing it to co-elute during chromatography and experience similar matrix effects. This allows for accurate correction of signal variability. While highly effective, a deuterated internal standard may not completely eliminate matrix effects, especially if there are slight chromatographic separations between the analyte and the internal standard, leading to differential matrix effects.

Q3: What are the expected precursor and product ions for this compound in positive ion mode mass spectrometry?

A3: For this compound, the protonated molecule [M+H]⁺ will have a mass-to-charge ratio (m/z) of approximately 185.1. A common fragmentation pathway for tyrosine and its analogues is the neutral loss of the carboxyl group (HCOOH), which has a mass of 46 Da.[3] Therefore, a primary product ion for this compound would be expected at approximately m/z 139.1. Another potential, though less common, fragmentation is the loss of the amino group.

Q4: Is the deuterium (B1214612) label on the aromatic ring of this compound stable during sample preparation and LC-MS/MS analysis?

A4: Deuterium atoms on an aromatic ring are generally stable under typical reversed-phase LC-MS/MS conditions, particularly with electrospray ionization (ESI). However, some hydrogen-deuterium exchange has been observed with atmospheric pressure chemical ionization (APCI), and this can be influenced by factors like the solvent composition and ion source temperature.[1][2] It is crucial to use a stable isotope-labeled internal standard where the deuterium atoms are placed on chemically stable positions of the molecule.[4]

Troubleshooting Guide

This guide addresses specific issues that may arise during the analysis of this compound.

Low Signal Intensity or Poor Sensitivity
Potential Cause Recommended Solution
Significant Matrix Effects Optimize sample preparation to remove interferences. Consider solid-phase extraction (SPE) for cleaner samples. Diluting the sample can also mitigate matrix effects, but may compromise the limit of detection.
Suboptimal Ionization Optimize mass spectrometer source parameters, such as spray voltage, gas flows, and temperature. Ensure the mobile phase pH is conducive to efficient ionization of this compound.
Inefficient Analyte Extraction Evaluate different protein precipitation solvents (e.g., acetonitrile (B52724) vs. methanol) and their ratios to the sample volume. Ensure thorough vortexing and appropriate centrifugation conditions.
Analyte Degradation Investigate the stability of this compound under the employed sample preparation and storage conditions. Minimize freeze-thaw cycles and keep samples at appropriate temperatures.
High Variability in Results
Potential Cause Recommended Solution
Inconsistent Sample Preparation Automate sample preparation steps where possible to improve reproducibility. Ensure precise and consistent pipetting of all solutions, including the internal standard.
Chromatographic Issues Check for column degradation, inconsistent mobile phase composition, or fluctuations in column temperature. Use a column oven for stable temperature control.
Matrix Effects Varying Between Samples Use a stable isotope-labeled internal standard (like this compound itself if quantifying the non-deuterated form) to compensate for sample-to-sample variations in matrix effects.
Peak Shape Issues (Tailing, Broadening, or Splitting)
Potential Cause Recommended Solution
Poor Chromatography Optimize the mobile phase gradient and flow rate. Ensure the sample is dissolved in a solvent compatible with the initial mobile phase to prevent peak distortion.
Column Overload Reduce the injection volume or dilute the sample.
Secondary Interactions Use a column with end-capping or consider adding a small amount of a competing agent to the mobile phase to block active sites on the stationary phase.
Isomer Separation DL-m-Tyrosine is a racemic mixture. Depending on the chromatographic conditions (especially with chiral columns or additives), partial or complete separation of the D and L enantiomers could occur, leading to peak splitting or broadening. If enantiomeric separation is not desired, adjust the chromatography to ensure co-elution.

Experimental Protocols

Plasma Sample Preparation: Protein Precipitation

This is a common and straightforward method for removing the bulk of proteins from plasma samples.

Materials:

  • Plasma sample

  • This compound internal standard solution

  • Ice-cold acetonitrile or methanol

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 100 µL of plasma into a clean microcentrifuge tube.

  • Add a known amount of this compound internal standard solution.

  • Add 300 µL of ice-cold acetonitrile (a 3:1 solvent-to-sample ratio is common).

  • Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge the sample at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid Chromatography (LC) Parameters:

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a suitable starting point.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would start with a low percentage of Mobile Phase B (e.g., 2-5%), ramp up to a high percentage (e.g., 95%) to elute the analyte, and then return to initial conditions for re-equilibration.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5-10 µL.

Mass Spectrometry (MS) Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • This compound (Internal Standard): Precursor ion (Q1): m/z 185.1; Product ion (Q2): m/z 139.1.

    • m-Tyrosine (Analyte): Precursor ion (Q1): m/z 182.1; Product ion (Q2): m/z 136.1.

  • Source Parameters: These should be optimized for the specific instrument but typical starting points include:

    • Capillary Voltage: 3.5 - 4.5 kV.

    • Source Temperature: 120 - 150°C.

    • Desolvation Temperature: 350 - 450°C.

    • Gas Flows: Optimize nebulizer and drying gases according to the manufacturer's recommendations.

Quantitative Data Summary

The following tables provide an overview of expected performance metrics for amino acid analysis using protein precipitation methods. Specific values for this compound may vary depending on the exact experimental conditions and the laboratory.

Table 1: Recovery of Amino Acids from Plasma using Protein Precipitation

Precipitating Agent Analyte Recovery (%)
Acetonitrile (3:1 ratio)General Amino Acids85 - 105%
Methanol (3:1 ratio)General Amino Acids80 - 100%

Data is generalized from typical amino acid analysis literature. Recovery is dependent on the specific amino acid and the matrix.

Table 2: Typical Limit of Detection (LOD) and Limit of Quantification (LOQ) for Tyrosine Analogs in Plasma

Analyte LOD (ng/mL) LOQ (ng/mL)
Tyrosine Analogs0.03 - 0.50.1 - 1.0

Values are based on published data for similar tyrosine derivatives and may vary based on instrument sensitivity and method optimization.[5][6]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample is Add Internal Standard (this compound) plasma->is ppt Protein Precipitation (Acetonitrile) is->ppt vortex Vortex ppt->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc LC Separation (C18 Column) supernatant->lc ms MS/MS Detection (MRM) lc->ms data Data Processing ms->data

Caption: Experimental workflow for this compound analysis.

troubleshooting_logic cluster_investigation Investigation Steps cluster_solutions Potential Solutions start Poor Signal for This compound check_ms Check MS Tuning and Parameters start->check_ms check_lc Evaluate Chromatography (Peak Shape, Retention) start->check_lc check_prep Review Sample Preparation Procedure start->check_prep optimize_ms Optimize Source Conditions check_ms->optimize_ms optimize_lc Optimize Gradient / Change Column check_lc->optimize_lc improve_prep Improve Extraction / Use SPE check_prep->improve_prep check_stability Assess Analyte Stability check_prep->check_stability

Caption: Troubleshooting logic for low signal intensity.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for Tyrosine Analysis: DL-m-Tyrosine-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methods for the quantification of tyrosine, with a focus on the validation of a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method utilizing DL-m-Tyrosine-d3 as an internal standard against a conventional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method. The use of a stable isotope-labeled internal standard like this compound in LC-MS/MS offers significant advantages in terms of accuracy and precision by correcting for matrix effects and variability during sample processing and analysis.[1] This guide presents supporting experimental data, detailed methodologies, and visual workflows to aid researchers in selecting the most appropriate method for their specific needs.

Performance Comparison: LC-MS/MS with this compound vs. HPLC-UV

The choice between LC-MS/MS with a deuterated internal standard and HPLC-UV for tyrosine quantification depends on the specific requirements of the analysis, such as the need for high sensitivity, selectivity, and throughput. While HPLC-UV is a robust and cost-effective technique, LC-MS/MS coupled with isotope dilution offers superior performance in complex biological matrices.

Validation ParameterLC-MS/MS with this compound (Typical Performance)HPLC-UV (Typical Performance)
Limit of Detection (LOD) 0.030 ng/mL[2]4 µM (approximately 0.7 µg/mL)[3]
Limit of Quantification (LOQ) 0.100 ng/mL[2]13 µM (approximately 2.4 µg/mL)[3]
**Linearity (R²) **>0.995[4]0.997 - 0.999[5]
Accuracy (% Recovery) 95 - 105%[2]98.91 - 100.77%[6]
Precision (%RSD) <10%[2]<5%[3]
Specificity High (based on mass-to-charge ratio)Moderate (risk of co-eluting interferences)
Throughput HighModerate

Experimental Protocols

Method 1: LC-MS/MS with this compound Internal Standard

This method provides high sensitivity and specificity for the quantification of tyrosine in biological samples, such as plasma.

Sample Preparation:

  • To 100 µL of plasma sample, add 10 µL of a working solution of this compound (internal standard).

  • Add 200 µL of ice-cold methanol (B129727) to precipitate proteins.

  • Vortex the mixture for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

LC-MS/MS Conditions:

  • LC System: Agilent 1100 HPLC system or equivalent.[7]

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).[8]

  • Mobile Phase A: 0.1% formic acid in water.[8]

  • Mobile Phase B: 0.1% formic acid in acetonitrile.[8]

  • Gradient: A typical gradient starts with a low percentage of mobile phase B, which is then increased to elute the analyte.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.[4]

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[8]

  • Detection: Multiple Reaction Monitoring (MRM).

Method 2: HPLC-UV

This method is a cost-effective alternative for the quantification of tyrosine, suitable for samples with relatively higher concentrations of the analyte.

Sample Preparation:

  • To 100 µL of plasma sample, add 100 µL of 10% trichloroacetic acid (TCA) to precipitate proteins.

  • Vortex the mixture for 30 seconds and centrifuge at 10,000 x g for 5 minutes.

  • Filter the supernatant through a 0.22 µm syringe filter.

  • Inject the filtered supernatant into the HPLC system.

HPLC-UV Conditions:

  • HPLC System: Standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of phosphate (B84403) buffer and acetonitrile.

  • Flow Rate: 1.0 mL/min.[6]

  • Detection Wavelength: 225 nm.[6]

  • Injection Volume: 20 µL.

Visualizing the Workflow and Logic

To better illustrate the processes, the following diagrams outline the experimental workflow for the LC-MS/MS method and the logical relationship for choosing an analytical method.

experimental_workflow sample Plasma Sample add_is Add this compound (Internal Standard) sample->add_is protein_precipitation Protein Precipitation (e.g., with Methanol) add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer evaporation Evaporation to Dryness supernatant_transfer->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution lcms_analysis LC-MS/MS Analysis reconstitution->lcms_analysis

Caption: Experimental workflow for tyrosine analysis using LC-MS/MS with an internal standard.

logical_relationship start Start: Need to Quantify Tyrosine high_sensitivity High Sensitivity & Specificity Required? start->high_sensitivity complex_matrix Complex Matrix (e.g., Plasma)? high_sensitivity->complex_matrix Yes hplcuv HPLC-UV high_sensitivity->hplcuv No lcms LC-MS/MS with This compound complex_matrix->lcms Yes complex_matrix->hplcuv No

Caption: Decision tree for selecting an analytical method for tyrosine quantification.

References

A Comparative Guide to Selecting an Internal Standard for Tyrosine Quantification: DL-m-Tyrosine-d3 vs. 13C-Tyrosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of tyrosine in biological matrices is critical for a wide range of research areas, from metabolic studies to clinical diagnostics. In mass spectrometry-based quantification, the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for achieving reliable and reproducible results.[1] An ideal SIL-IS co-elutes with the analyte, experiences identical ionization and matrix effects, and thus provides a robust means of correcting for variations during sample preparation and analysis.[1][2] This guide provides a detailed comparison of two types of internal standards for tyrosine quantification: DL-m-Tyrosine-d3 and 13C-labeled tyrosine.

Core Principles of Internal Standardization

The fundamental principle of using a SIL-IS is that it behaves chemically and physically almost identically to the analyte of interest.[2] By adding a known amount of the SIL-IS to a sample at the beginning of the workflow, any loss of analyte during sample processing or fluctuations in instrument response can be normalized using the signal of the SIL-IS.[1] The choice between different isotopic labels, primarily deuterium (B1214612) (²H or D) and carbon-13 (¹³C), can significantly impact the accuracy and reliability of the quantification.

Comparison of this compound and 13C-Tyrosine

The primary distinctions between this compound and 13C-tyrosine as internal standards lie in the potential for isotopic effects, metabolic stability, and chromatographic co-elution.

This compound:

  • Deuterium Labeling: This standard has three deuterium atoms replacing hydrogen atoms on the meta-position of the tyrosine ring. Deuterium-labeled standards are often more cost-effective to synthesize than their ¹³C counterparts.[1]

  • Isotope Effect: A significant concern with deuterium-labeled standards is the "isotope effect." The greater mass of deuterium compared to hydrogen can lead to a slight difference in the strength of the carbon-deuterium bond versus the carbon-hydrogen bond. This can result in a small but measurable difference in chromatographic retention time between the deuterated standard and the native analyte.[1] If the internal standard and analyte do not perfectly co-elute, they may experience different levels of ion suppression or enhancement from the sample matrix, potentially compromising the accuracy of quantification.[1]

  • Metabolic Considerations: The use of a meta-isomer of tyrosine (m-tyrosine) introduces a potential confounding factor. Studies have shown that free m-tyrosine can be incorporated into cellular proteins and may even be produced endogenously at low levels.[3] This raises the possibility of the this compound internal standard being metabolized or incorporated into biological pathways, which could affect its concentration and lead to inaccurate quantification of the target analyte, L-tyrosine.

13C-Tyrosine:

  • Carbon-13 Labeling: In 13C-tyrosine, one or more ¹²C atoms are replaced with the heavier ¹³C isotope. Common variants include those with six or nine ¹³C atoms (¹³C₆ or ¹³C₉) and sometimes also include ¹⁵N labeling (e.g., ¹³C₉,¹⁵N).[4][5]

  • Minimal Isotope Effect: The relative mass difference between ¹³C and ¹²C is much smaller than that between deuterium and hydrogen. Consequently, the isotope effect is negligible, and ¹³C-labeled standards typically co-elute perfectly with the unlabeled analyte.[1] This ensures that both the analyte and the internal standard are subjected to the exact same matrix effects, leading to higher accuracy.[1]

  • Isotopic Stability: The ¹³C label is integrated into the carbon backbone of the molecule, making it exceptionally stable and not susceptible to back-exchange with unlabeled atoms under typical analytical conditions.[1]

  • Chemical Identity: As the ¹³C-labeled tyrosine is chemically identical to the endogenous L-tyrosine, it is the ideal internal standard, perfectly mimicking the behavior of the analyte throughout the analytical process.[2]

Quantitative Data Comparison

Table 1: Performance Data for Tyrosine Quantification using a Deuterated Internal Standard (representative)

ParameterPerformance
Linearity (r²)>0.99
Intra-assay Precision (%CV)<10%
Inter-assay Precision (%CV)<15%
Accuracy (% Bias)Within ±15%
Limit of Quantification (LOQ)Dependent on specific assay conditions

Data synthesized from a study on the analysis of amino acids in dried blood spots using L-Tyrosine-d4.[1]

Table 2: Performance Data for Tyrosine Quantification using a ¹³C-Labeled Internal Standard (representative)

ParameterPerformance
Linearity (r²)>0.995
Intra-assay Precision (%CV)<5%
Inter-assay Precision (%CV)<10%
Accuracy (% Bias)Within ±10%
Limit of Quantification (LOQ)Dependent on specific assay conditions

Data synthesized from a comprehensive analysis of 45 amino acids in plasma using L-Tyrosine-¹³C₉,¹⁵N.[1][6]

Generally, methods employing ¹³C-labeled internal standards demonstrate superior precision and accuracy due to the mitigation of isotopic effects.

Experimental Protocols

Below are representative experimental protocols for the quantification of tyrosine in biological samples using either a deuterated or a ¹³C-labeled internal standard.

Protocol 1: Tyrosine Quantification in Dried Blood Spots using a Deuterated Internal Standard (L-Tyrosine-d4)

This protocol is adapted from a study analyzing amino acids in dried blood spots.[1]

1. Sample Preparation:

  • A 5.5 mm punch of a dried blood spot is mixed with 100 µL of an internal standard solution containing L-Tyrosine-d4.
  • 400 µL of methanol (B129727) is added, and the mixture is sonicated for 15 minutes.
  • The supernatant is transferred and evaporated to dryness under a stream of nitrogen.

2. Derivatization:

  • The residue is butylated with 100 µL of 5.5% acetyl chloride in n-butanol at 60°C for 15 minutes.
  • The butanol layer is evaporated, and the residue is reconstituted in 500 µL of acetonitrile (B52724).

3. LC-MS/MS Analysis:

  • LC Column: Symmetry C18 column (3.9 x 150 mm, 5 µm).[1]
  • Mobile Phase: 75% acetonitrile with 0.4% formic acid.[1]
  • Flow Rate: 1 mL/min.[1]
  • Mass Spectrometry: Triple quadrupole mass spectrometer in positive electrospray ionization mode.[1]
  • MRM Transition (Tyrosine): m/z 238.2 → 136.2.[1]
  • MRM Transition (L-Tyrosine-d4): m/z 242.2 → 140.2 (calculated).

Protocol 2: Tyrosine Quantification in Plasma using a ¹³C-Labeled Internal Standard (L-Tyrosine-¹³C₉,¹⁵N)

This protocol is based on a direct analysis method for amino acids in plasma.[1][7]

1. Sample Preparation:

  • To 100 µL of plasma, add 10 µL of 30% sulfosalicylic acid to precipitate proteins.
  • Vortex and centrifuge the sample.
  • Take 50 µL of the supernatant and mix with 450 µL of an internal standard solution containing L-Tyrosine-¹³C₉,¹⁵N in the initial mobile phase.

2. LC-MS/MS Analysis:

  • LC Column: A polar-modified column suitable for retaining polar analytes (e.g., a HILIC or mixed-mode column).[1]
  • Mobile Phase A: Aqueous buffer with formic acid and ammonium (B1175870) formate.[1]
  • Mobile Phase B: Acetonitrile with formic acid and ammonium formate.[1]
  • A gradient elution is typically used.
  • Mass Spectrometry: Triple quadrupole mass spectrometer in positive electrospray ionization mode.[1]
  • MRM Transition (Tyrosine): m/z 182.1 → 136.1.[1]
  • MRM Transition (L-Tyrosine-¹³C₉,¹⁵N): m/z 191.1 → 145.1 (calculated).[1]

Visualizations

G cluster_workflow Experimental Workflow Biological Sample Biological Sample Spike with IS Spike with Internal Standard Biological Sample->Spike with IS Sample Prep Sample Preparation (e.g., Protein Precipitation) Spike with IS->Sample Prep LC-MS/MS LC-MS/MS Analysis Sample Prep->LC-MS/MS Quantification Quantification (Analyte/IS Ratio) LC-MS/MS->Quantification

Caption: A generalized experimental workflow for the quantitative analysis of tyrosine using a stable isotope-labeled internal standard.

G cluster_logic Rationale for Preferring 13C-Tyrosine Deuterated_IS Deuterated IS (e.g., this compound) Isotope_Effect Potential for Isotope Effect Deuterated_IS->Isotope_Effect C13_IS 13C-Labeled IS (e.g., 13C-Tyrosine) No_Isotope_Effect Negligible Isotope Effect C13_IS->No_Isotope_Effect Chromatographic_Shift Chromatographic Separation Isotope_Effect->Chromatographic_Shift Coelution Perfect Co-elution No_Isotope_Effect->Coelution Matrix_Effects Differential Matrix Effects Chromatographic_Shift->Matrix_Effects Identical_Matrix_Effects Identical Matrix Effects Coelution->Identical_Matrix_Effects Lower_Accuracy Potentially Lower Accuracy & Precision Matrix_Effects->Lower_Accuracy Higher_Accuracy Higher Accuracy & Precision Identical_Matrix_Effects->Higher_Accuracy

Caption: Logical flow demonstrating why ¹³C-labeled tyrosine generally leads to higher accuracy due to better co-elution.

Conclusion and Recommendation

While this compound may be a more economical option, it presents potential risks to data quality due to the chromatographic isotope effect and the possibility of metabolic conversion of the m-tyrosine isomer. These factors can lead to variability and compromise the accuracy of quantification.

For applications demanding the highest levels of accuracy, precision, and reliability, ¹³C-labeled tyrosine (such as L-Tyrosine-¹³C₆ or L-Tyrosine-¹³C₉,¹⁵N) is the superior choice for an internal standard. Its chemical and physical properties are virtually identical to the endogenous analyte, ensuring perfect co-elution and minimizing the risk of analytical bias. The scientific consensus and available data strongly support the use of ¹³C-labeled internal standards as the gold standard in quantitative mass spectrometry.[1][2]

References

Cross-Validation of DL-m-Tyrosine-d3: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of DL-m-Tyrosine-d3 is paramount for robust pharmacokinetic studies and metabolic research. This guide provides an objective comparison of the leading analytical techniques used for the analysis of this compound and other deuterated amino acids, supported by experimental data to inform methodology selection.

The quantification of stable isotope-labeled compounds like this compound is critical in drug metabolism and pharmacokinetic studies. The choice of analytical methodology can significantly impact the accuracy, sensitivity, and throughput of these analyses. This guide explores the cross-validation of this compound quantification using three primary analytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection.

Comparative Analysis of Analytical Methods

The selection of an appropriate analytical technique hinges on a variety of factors including the required sensitivity, the complexity of the sample matrix, and the desired sample throughput. Below is a summary of the quantitative performance of each method for the analysis of tyrosine and its analogs.

ParameterLC-MS/MSGC-MSHPLC with Fluorescence Detection
Limit of Quantification (LOQ) 0.25 ng/mL - 12.5 ng/mL[1]ng to pg range (analyte dependent)0.3 µM - 5.0 µmol/L[2]
**Linearity (R²) **>0.99[3]>0.99>0.99
Precision (%RSD) <15%[1]<10%<10%
Sample Preparation Protein precipitation, potential solid-phase extractionDerivatization requiredProtein precipitation
Throughput HighModerateModerate to High
Specificity Very HighHighModerate to High

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical results. The following sections outline the fundamental experimental protocols for each of the discussed techniques.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for quantifying amino acids and their deuterated analogs directly from biological matrices.

Sample Preparation:

  • To 100 µL of plasma, add 10 µL of an internal standard solution (e.g., a different isotopically labeled tyrosine).

  • Add 10 µL of 0.2% trifluoroacetic acid and vortex.

  • Precipitate proteins by adding 200 µL of acetone, vortexing, and centrifuging.

  • Transfer the supernatant to a new tube and evaporate to dryness.

  • Reconstitute the residue in a suitable solvent (e.g., 0.1% formic acid in water) for injection.[3]

Chromatographic and Mass Spectrometric Conditions:

  • Column: A C18 or a mixed-mode column is typically used.

  • Mobile Phase: A gradient of water and acetonitrile (B52724), both containing a small amount of formic acid (e.g., 0.1%), is common.

  • Ionization: Electrospray ionization (ESI) in positive ion mode is generally employed.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for amino acid analysis but necessitates a derivatization step to increase the volatility of the analytes.

Sample Preparation and Derivatization:

  • Isolate amino acids from the biological matrix using solid-phase extraction (SPE) with an ion-exchange resin.

  • Dry the amino acid fraction completely under a stream of nitrogen.

  • Esterification: Add 200 µL of 2 M HCl in methanol (B129727) and heat at 80°C for 60 minutes. Evaporate the solvent.

  • Acylation: Add 100 µL of ethyl acetate (B1210297) and 50 µL of a fluorinated anhydride (B1165640) (e.g., pentafluoropropionic anhydride - PFPA) and heat at 60°C for 30 minutes.

  • Evaporate the excess reagents and reconstitute the sample in a suitable solvent like toluene (B28343) for injection.

GC-MS Conditions:

  • Column: A capillary column with a non-polar stationary phase is typically used.

  • Carrier Gas: Helium is the most common carrier gas.

  • Injection: Splitless injection is often used for trace analysis.

  • Ionization: Electron ionization (EI) is standard.

  • Detection: Selected Ion Monitoring (SIM) is used to enhance sensitivity and selectivity by monitoring characteristic ions of the derivatized analyte and internal standard.[4]

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection

This method leverages the intrinsic fluorescence of tyrosine, offering a simpler approach without the need for derivatization or mass spectrometry.

Sample Preparation:

  • To a serum or plasma sample, add an equal volume of a precipitating agent like trichloroacetic acid or perchloric acid.

  • Vortex the mixture and then centrifuge to pellet the precipitated proteins.

  • The clear supernatant can be directly injected into the HPLC system.[2][5]

HPLC and Fluorescence Detection Conditions:

  • Column: A reversed-phase C18 column is commonly used.[2]

  • Mobile Phase: An isocratic mobile phase consisting of a buffer (e.g., phosphate (B84403) or acetate) and a small amount of an organic modifier like acetonitrile or methanol is typical.[5]

  • Fluorescence Detection: Excitation and emission wavelengths are set to capitalize on the natural fluorescence of tyrosine (e.g., excitation at ~210-220 nm and emission at ~280-310 nm).[2][5]

Visualizing the Context: Pathways and Workflows

To provide a comprehensive understanding, the following diagrams illustrate a key signaling pathway involving tyrosine and a general experimental workflow for the analysis of this compound.

Tyrosine_Kinase_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand (e.g., Growth Factor) RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK 1. Binding & Dimerization RTK->RTK Grb2 Grb2 RTK->Grb2 3. Recruitment Sos Sos Grb2->Sos Ras Ras Sos->Ras 4. Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors 5. Translocation GeneExpression Gene Expression (Cell Growth, Proliferation) TranscriptionFactors->GeneExpression

Receptor Tyrosine Kinase (RTK) Signaling Pathway.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Technique cluster_data_processing Data Processing & Quantification BiologicalSample Biological Sample (e.g., Plasma, Urine) Spiking Spike with Internal Standard (e.g., Tyrosine-d7) BiologicalSample->Spiking ProteinPrecipitation Protein Precipitation (e.g., with Acetonitrile or TCA) Spiking->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation SupernatantCollection Supernatant Collection Centrifugation->SupernatantCollection Derivatization Derivatization (for GC-MS) SupernatantCollection->Derivatization LC_MS_MS LC-MS/MS SupernatantCollection->LC_MS_MS HPLC_Fluorescence HPLC-Fluorescence SupernatantCollection->HPLC_Fluorescence GC_MS GC-MS Derivatization->GC_MS Chromatogram Chromatogram Generation LC_MS_MS->Chromatogram GC_MS->Chromatogram HPLC_Fluorescence->Chromatogram PeakIntegration Peak Integration Chromatogram->PeakIntegration CalibrationCurve Calibration Curve Generation PeakIntegration->CalibrationCurve Quantification Quantification of This compound CalibrationCurve->Quantification

General Experimental Workflow for this compound Analysis.

References

A Comparative Guide to the Accuracy and Precision of DL-m-Tyrosine-d3 in Quantitative Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative bioanalysis, particularly in proteomics and metabolomics, the use of stable isotope-labeled internal standards is paramount for achieving accurate and precise measurements. This guide provides a comprehensive overview of the performance of DL-m-Tyrosine-d3 as an internal standard in quantitative assays, comparing it with other commonly used alternatives. While specific peer-reviewed performance data for this compound is not extensively published, this guide synthesizes available information on deuterated standards to provide a robust framework for its application.

The Gold Standard: Stable Isotope-Labeled Internal Standards

Stable isotope-labeled (SIL) internal standards are considered the gold standard in quantitative mass spectrometry.[1][2][3] By incorporating heavy isotopes such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), these standards are chemically almost identical to the analyte of interest. This similarity ensures they co-elute and experience similar ionization efficiencies and matrix effects, providing reliable correction for variations during sample preparation and analysis.[1][4] The use of SIL internal standards has been shown to significantly improve the accuracy and precision of quantitative assays compared to using structural analogs or no internal standard at all.[1][5]

Performance Comparison of Internal Standards for Tyrosine Quantification

While direct comparative data for this compound is limited, the following table summarizes the typical performance of different classes of internal standards used in tyrosine quantification by LC-MS/MS. The data for deuterated and ¹³C-labeled standards are representative of what can be expected for well-developed assays.

Internal Standard TypeAnalyteTypical Accuracy (% Bias)Typical Precision (% CV)Key Considerations
This compound L-TyrosineData not availableData not availablePotential for chromatographic separation from L-Tyrosine due to isomeric and isotopic differences. May require specific chromatographic conditions for co-elution.
Generic Deuterated Standard (e.g., L-Tyrosine-d4) L-Tyrosine± 5%< 10%Generally co-elutes with the analyte, but a slight retention time shift (isotope effect) can occur. Cost-effective compared to ¹³C-labeled standards.
¹³C-Labeled Standard (e.g., L-Tyrosine-¹³C9,¹⁵N) L-Tyrosine± 2%< 5%Considered the most accurate internal standard as it has virtually identical physicochemical properties to the analyte, ensuring co-elution and identical response to matrix effects.
Structural Analog (e.g., p-Fluorophenylalanine) L-Tyrosine± 15-20%10-20%Different chemical properties can lead to variations in extraction recovery, chromatographic retention, and ionization efficiency compared to the analyte.

Note: The performance data for deuterated and ¹³C-labeled standards are based on typical values reported in bioanalytical method validation literature. Actual performance may vary depending on the specific assay conditions, matrix, and instrumentation.

Experimental Protocols

A detailed methodology is crucial for achieving reliable and reproducible results. Below are representative experimental protocols for the quantitative analysis of tyrosine in a biological matrix (e.g., plasma) using a deuterated internal standard like this compound.

Sample Preparation (Protein Precipitation)
  • Spiking: To 100 µL of plasma sample, add 10 µL of a working solution of this compound (concentration will depend on the expected analyte concentration).

  • Precipitation: Add 400 µL of ice-cold acetonitrile (B52724) containing 0.1% formic acid to precipitate proteins.

  • Vortexing: Vortex the samples for 1 minute to ensure thorough mixing.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm) is commonly used. However, for separating tyrosine isomers (m-tyrosine from p-tyrosine), a pentafluorophenyl (PFP) column may be necessary.[6]

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to elute the analyte and internal standard, followed by a wash and re-equilibration step.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions (example):

      • L-Tyrosine: Precursor ion (m/z) 182.1 → Product ion (m/z) 136.1

      • This compound: Precursor ion (m/z) 185.1 → Product ion (m/z) 139.1

    • Note: MRM transitions should be optimized for the specific instrument being used.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample spike Spike with This compound plasma->spike precipitate Protein Precipitation (Acetonitrile) spike->precipitate centrifuge Centrifugation precipitate->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Processing (Analyte/IS Ratio) lcms->data quant Quantification data->quant

Caption: A typical experimental workflow for tyrosine quantification using an internal standard.

Logical Relationship for Internal Standard Selection

internal_standard_selection cluster_options Internal Standard Options cluster_sil_types SIL Types cluster_pros_cons Advantages and Disadvantages title Choosing an Internal Standard for Quantitative Mass Spectrometry sil Stable Isotope-Labeled (SIL) analog Structural Analog deuterated Deuterated (e.g., this compound) sil->deuterated c13 ¹³C-Labeled sil->c13 analog_pros Pros: - Low cost analog->analog_pros analog_cons Cons: - Different physicochemical properties - Lower accuracy & precision analog->analog_cons deuterated_pros Pros: - Good accuracy & precision - Cost-effective deuterated->deuterated_pros deuterated_cons Cons: - Potential for isotopic effect (retention time shift) deuterated->deuterated_cons c13_pros Pros: - Highest accuracy & precision - Co-elutes perfectly c13->c13_pros c13_cons Cons: - Higher cost c13->c13_cons

Caption: Decision pathway for selecting an appropriate internal standard.

Conclusion

This compound, as a deuterated stable isotope-labeled compound, is a suitable internal standard for the quantitative analysis of tyrosine. While specific performance data is not widely published, the established principles of using SIL standards suggest it can provide high accuracy and precision. Researchers should be mindful of the potential for chromatographic separation between the meta and para isomers and develop their methods accordingly. For the highest level of accuracy, a ¹³C-labeled L-Tyrosine internal standard remains the optimal choice, though at a higher cost. The protocols and considerations outlined in this guide provide a solid foundation for the successful implementation of this compound in quantitative assays.

References

Unveiling the Analytical Performance of DL-m-Tyrosine-d3 for Precise m-Tyrosine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking robust and reliable quantification of m-Tyrosine, the choice of an appropriate internal standard is paramount. This guide provides a comparative analysis of the expected analytical performance of DL-m-Tyrosine-d3 when used as an internal standard in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the determination of m-Tyrosine. The data presented herein is based on typical performance characteristics observed for analogous compounds in bioanalytical method validation, offering a benchmark for assessing its suitability in your research.

In the realm of targeted quantification, particularly for biomarkers and metabolites, stable isotope-labeled internal standards are the gold standard. This compound, a deuterated form of m-Tyrosine, is designed to mimic the physicochemical behavior of the endogenous analyte, thereby providing superior accuracy and precision by correcting for variability during sample preparation and analysis.

Comparative Analytical Performance

The following table summarizes the typical linearity and detection range achievable with an LC-MS/MS method for m-Tyrosine utilizing this compound as an internal standard, alongside representative data from similar analytical methods for related tyrosine isomers and derivatives. This comparison highlights the expected performance benchmarks for a well-optimized assay.

AnalyteInternal StandardMethodLinearity (R²)Lower Limit of Quantification (LLOQ)Upper Limit of Quantification (ULOQ)
m-Tyrosine (Expected) This compound LC-MS/MS ≥0.995 ~0.5 - 2 ng/mL ~500 - 1000 ng/mL
3-Nitro-l-tyrosine3-Nitro-l-tyrosine-13C6LC-MS/MS>0.990.100 ng/mL3.0 ng/mL
3-Chloro-l-tyrosine3-Chloro-l-tyrosine-13C6LC-MS/MS>0.990.098 ng/mL3.0 ng/mL
3-Bromo-l-tyrosine3-Bromo-l-tyrosine-13C6LC-MS/MS>0.990.096 ng/mL3.0 ng/mL
Tyrosine Kinase Inhibitors (e.g., Crizotinib)Crizotinib-d5LC-MS/MS>0.9952 ng/mL500 ng/mL

Disclaimer: The performance data for m-Tyrosine with this compound is illustrative and represents expected values based on established bioanalytical principles and data from similar assays. Actual performance may vary depending on the specific matrix, instrumentation, and laboratory conditions.

Experimental Protocol: A Representative LC-MS/MS Method

This section outlines a typical experimental protocol for the quantification of m-Tyrosine in a biological matrix (e.g., plasma) using this compound as an internal standard.

1. Sample Preparation:

  • Spiking: To a 100 µL aliquot of the biological matrix (e.g., plasma, urine), add 10 µL of a working solution of this compound (concentration will depend on the expected analyte concentration range).

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile (B52724) containing 0.1% formic acid to precipitate proteins.

  • Vortexing and Centrifugation: Vortex the samples for 1 minute, followed by centrifugation at 13,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used.

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient Elution: A typical gradient would start at a low percentage of organic phase (B), ramp up to a high percentage to elute the analyte, and then return to initial conditions for column re-equilibration.

  • Mass Spectrometry (MS) System: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI) mode.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions for both m-Tyrosine and this compound would be monitored.

3. Calibration and Quantification:

  • A calibration curve is constructed by plotting the peak area ratio of m-Tyrosine to this compound against the known concentrations of m-Tyrosine standards.

  • A weighted linear regression (e.g., 1/x²) is typically used to fit the calibration curve.

  • The concentration of m-Tyrosine in the unknown samples is then determined from the calibration curve.

Visualizing the Workflow

To further elucidate the experimental process, the following diagrams, generated using the DOT language, illustrate the key workflows.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification sample Biological Sample (100 µL) spike Spike with this compound sample->spike precipitate Protein Precipitation (Acetonitrile) spike->precipitate vortex Vortex & Centrifuge precipitate->vortex supernatant Transfer Supernatant vortex->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute inject Inject Sample reconstitute->inject lc LC Separation (C18 Column) inject->lc ms MS Detection (MRM) lc->ms data Data Acquisition ms->data calibration Generate Calibration Curve data->calibration calculate Calculate Analyte Concentration calibration->calculate

Caption: Experimental workflow for m-Tyrosine quantification.

G start Start Validation linearity Assess Linearity (R²) start->linearity lloq Determine LLOQ linearity->lloq ≥0.995 fail Optimization Required linearity->fail <0.995 uloq Determine ULOQ lloq->uloq Signal-to-Noise ≥ 10 lloq->fail Signal-to-Noise < 10 pass Method Validated uloq->pass Within Acceptable Precision & Accuracy uloq->fail Outside Acceptance Criteria

Caption: Logic for determining linearity and range of detection.

A Comparative Guide to Assessing the Isotopic Enrichment of Synthesized DL-m-Tyrosine-d3

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing isotopically labeled compounds, verifying the isotopic enrichment and purity of a synthesized batch is a critical step. DL-m-Tyrosine-d3, a deuterated analog of m-Tyrosine, is often employed as an internal standard in mass spectrometry-based quantitative analyses. Its efficacy is directly dependent on its isotopic purity. This guide provides a comparative overview of analytical techniques, detailed experimental protocols, and data presentation strategies for assessing the isotopic enrichment of synthesized this compound.

Comparison of Analytical Methodologies

The two primary techniques for determining the isotopic enrichment of deuterated compounds are High-Resolution Mass Spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.[1][2] While both are powerful, they offer complementary information. Combining both MS and NMR provides a more comprehensive approach for deriving exact purity data and confirming the structural integrity of isotopically labeled compounds.[2]

FeatureHigh-Resolution Mass Spectrometry (HR-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Primary Output Provides the mass-to-charge ratio (m/z) of ions, allowing for the determination of isotopic distribution and calculation of enrichment percentage.[1][2]Provides information on the chemical environment of nuclei, confirming the position of deuterium (B1214612) labels and structural integrity.[1][2]
Sensitivity Generally higher sensitivity, requiring smaller sample amounts.Lower sensitivity, especially for deuterium (²H) NMR, often requiring highly deuterated compounds for a good signal-to-noise ratio.[3]
Quantitative Accuracy Highly accurate for determining the percentage of different isotopic species present in a sample.[1]Can be highly quantitative for determining isotopic abundance, with combined ¹H and ²H NMR methods showing high accuracy.[4]
Structural Information Provides limited structural information beyond the elemental composition derived from the accurate mass.Excellent for confirming the precise location of the deuterium labels on the molecule and verifying overall structural integrity.[1][2]
Sample Preparation Often requires chromatographic separation (e.g., LC-MS) to resolve the analyte from impurities.[1] May require derivatization.[5]Minimal sample preparation is needed; the sample is dissolved in a suitable deuterated or non-deuterated solvent.[3]
Limitations Does not directly reveal the position of the isotopic label.Signal overlap can complicate the analysis in complex mixtures.[2] ²H NMR experiments require longer acquisition times.[3]

Experimental Protocols

Accurate assessment of isotopic enrichment relies on robust and well-defined experimental procedures. Below are detailed protocols for analysis using LC-HR-MS and NMR spectroscopy.

Protocol 1: Isotopic Enrichment Analysis by LC-HR-MS

This protocol is designed to separate this compound from potential impurities and its non-deuterated counterpart, allowing for accurate mass measurement and enrichment calculation.

1. Sample Preparation:

  • Accurately weigh and dissolve the synthesized this compound and a non-deuterated DL-m-Tyrosine reference standard in a suitable solvent (e.g., 0.1% Formic Acid in Water:Acetonitrile, 95:5 v/v) to a final concentration of 1 µg/mL.

  • Prepare a mixed sample containing both the deuterated and non-deuterated standards.

2. Liquid Chromatography (LC) Parameters:

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

3. High-Resolution Mass Spectrometry (HR-MS) Parameters:

  • Instrument: An Orbitrap or TOF mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Mode: Full scan MS from m/z 100-300 with a resolution of >60,000.

  • Data Acquisition: Record the full scan mass spectra for the eluting peaks corresponding to both deuterated and non-deuterated m-Tyrosine.

4. Data Analysis:

  • Extract the ion chromatograms for the theoretical exact masses of DL-m-Tyrosine (C9H11NO3, m/z 182.0706) and this compound (C9H8D3NO3, m/z 185.0894).

  • Integrate the areas of the isotopic peaks in the mass spectrum of the synthesized compound.

  • Calculate the isotopic enrichment using the following formula:

    • % Enrichment = [ (Sum of intensities of deuterated ions) / (Sum of intensities of all isotopic ions) ] x 100

Protocol 2: Isotopic Enrichment and Purity Analysis by NMR Spectroscopy

This protocol uses both ¹H and ²H NMR to confirm the position of the deuterium labels and quantify the enrichment.

1. Sample Preparation:

  • Dissolve ~5-10 mg of the synthesized this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d6 or D2O).

  • Add a known quantity of an internal standard with a distinct, sharp peak (e.g., maleic acid) if quantitative ¹H NMR is desired.

2. NMR Acquisition Parameters:

  • Instrument: 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR:

    • Acquire a standard proton spectrum to identify residual proton signals in the positions intended for deuteration.

    • The reduction in the integral of the signals corresponding to the deuterated positions relative to other non-deuterated positions (e.g., the α-proton) is used to estimate the level of deuteration.

  • ²H NMR (Deuterium NMR):

    • Acquire a deuterium spectrum. This provides direct observation of the deuterium signals.[3]

    • The chemical shifts in the ²H NMR spectrum are very similar to those in the ¹H NMR spectrum, allowing for straightforward assignment.[3]

    • Peak integration in ²H NMR can be used for quantitative determination of deuterium atom percentage.[3]

3. Data Analysis:

  • In the ¹H NMR spectrum, compare the integration of the aromatic proton signals of the synthesized this compound to the corresponding signals in a non-deuterated standard. The decrease in signal intensity directly relates to the degree of deuteration.

  • In the ²H NMR spectrum, confirm that signals are present only at the expected chemical shifts for the deuterated positions.

  • A combined ¹H NMR + ²H NMR approach can provide a highly accurate determination of isotopic abundance.[4]

Data Presentation: Comparative Analysis

Summarizing quantitative results in a table allows for a direct and clear comparison between the synthesized product and a commercially available standard.

ParameterSynthesized this compound (Batch #XYZ)Commercial this compound (Reference)Non-Deuterated m-Tyrosine (Control)
Observed Mass (m/z) [M+H]⁺ 185.0891185.0893182.0705
Mass Error (ppm) -1.6-0.5-0.5
Isotopic Enrichment (HR-MS) 98.7%>99%N/A
Chemical Purity (LC-UV) >99%>99%>99%
¹H NMR Confirmation >98% reduction in signal intensity at deuterated positions>99% reduction in signal intensity at deuterated positionsN/A
²H NMR Confirmation Signals observed only at expected deuterated positionsSignals observed only at expected deuterated positionsN/A

Visualizations: Workflows and Pathways

Diagrams are essential for visualizing complex processes and relationships. The following have been generated using Graphviz and adhere to the specified design constraints.

cluster_synthesis Synthesis & Purification cluster_analysis Quality Control & Analysis cluster_data Data Interpretation S1 DL-m-Tyrosine Precursor S2 Deuterium Exchange Reaction (e.g., Acid-Catalyzed in D2O) S1->S2 S3 Crude this compound S2->S3 S4 Purification (e.g., Crystallization, Chromatography) S3->S4 S5 Purified this compound S4->S5 A1 LC-HR-MS Analysis S5->A1 Sample A2 NMR Spectroscopy (¹H and ²H) S5->A2 Sample A3 Final Isotopic Enrichment & Purity Report A1->A3 D1 Mass Distribution A1->D1 A2->A3 D2 Structural Confirmation A2->D2

Caption: Experimental workflow for synthesis and isotopic enrichment assessment of this compound.

cluster_enzyme Enzymatic Conversions Phe Phenylalanine Tyr L-Tyrosine Phe->Tyr Hydroxylation Dopa L-DOPA Tyr->Dopa Rate-Limiting Step Dopamine Dopamine Dopa->Dopamine NE Norepinephrine Dopamine->NE E1 Phenylalanine Hydroxylase E1->Tyr E2 Tyrosine Hydroxylase E2->Dopa E3 DOPA Decarboxylase E3->Dopamine

Caption: Simplified metabolic pathway of L-Tyrosine as a precursor to key catecholamines.

References

Navigating the Analytical Landscape: An Inter-Laboratory Comparison of Methods Utilizing DL-m-Tyrosine-d3

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of tyrosine is critical in a multitude of research areas, from metabolic studies to biomarker discovery. The use of stable isotope-labeled internal standards, such as DL-m-Tyrosine-d3, is a cornerstone of robust analytical methodology, particularly in mass spectrometry-based techniques. This guide presents a comparative overview of common analytical methods employing this compound, supported by representative experimental data to aid in method selection and validation.

While a formal, publicly available inter-laboratory comparison study specifically for this compound is not available, this guide synthesizes data from established analytical practices and performance data for similar deuterated amino acid standards. The objective is to provide a valuable reference for laboratories seeking to implement or evaluate methods for tyrosine quantification.

Comparative Analysis of Analytical Methods

The primary analytical technique for the quantification of tyrosine using a deuterated internal standard is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method offers high sensitivity and specificity, allowing for accurate measurement in complex biological matrices.[1][2] Below is a summary of quantitative performance data from a hypothetical inter-laboratory comparison involving three common LC-MS/MS methods.

Table 1: Inter-Laboratory Comparison of LC-MS/MS Method Performance for Tyrosine Quantification using this compound

ParameterMethod A: HILIC-MS/MSMethod B: Reversed-Phase-MS/MS (with Derivatization)Method C: Ion-Pairing-MS/MS
Linearity (r²) > 0.995> 0.998> 0.996
Limit of Detection (LOD) 0.05 ng/mL0.02 ng/mL0.1 ng/mL
Limit of Quantification (LOQ) 0.15 ng/mL0.06 ng/mL0.3 ng/mL
Intra-day Precision (%RSD) < 5%< 4%< 6%
Inter-day Precision (%RSD) < 8%< 6%< 9%
Accuracy (% Recovery) 95-105%97-103%94-108%
Matrix Effect ModerateLowHigh
Throughput HighMediumHigh

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental results. The following sections outline the key steps for each of the compared LC-MS/MS methods.

Method A: Hydrophilic Interaction Liquid Chromatography (HILIC)-MS/MS

This method is well-suited for the direct analysis of polar compounds like amino acids without the need for derivatization.[1]

1. Sample Preparation:

  • To 100 µL of plasma, add 10 µL of this compound internal standard solution (concentration to be optimized based on expected analyte levels).
  • Precipitate proteins by adding 400 µL of acetonitrile.
  • Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes.
  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Conditions:

  • LC Column: HILIC column (e.g., 2.1 x 100 mm, 1.7 µm).
  • Mobile Phase A: 10 mM Ammonium Formate in water with 0.1% Formic Acid.
  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
  • Gradient: Start with 95% B, hold for 1 min, decrease to 40% B over 5 min, hold for 2 min, and then return to initial conditions.
  • Flow Rate: 0.3 mL/min.
  • Mass Spectrometry: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.
  • MRM Transitions:
  • Tyrosine: Precursor ion > Product ion (e.g., m/z 182.1 > 136.1)
  • This compound: Precursor ion > Product ion (e.g., m/z 185.1 > 139.1)

Method B: Reversed-Phase LC-MS/MS with Derivatization

Derivatization can improve chromatographic retention and sensitivity for amino acids on reversed-phase columns.

1. Sample Preparation and Derivatization:

  • Follow the sample preparation steps as in Method A (protein precipitation).
  • After evaporation, add 50 µL of a derivatizing agent (e.g., 3N HCl in n-butanol) and incubate at 60°C for 30 minutes.
  • Evaporate the reagent and reconstitute the sample in the initial mobile phase.

2. LC-MS/MS Conditions:

  • LC Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
  • Mobile Phase A: Water with 0.1% Formic Acid.
  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
  • Gradient: Start with 5% B, hold for 1 min, increase to 95% B over 8 min, hold for 2 min, and then return to initial conditions.
  • Flow Rate: 0.4 mL/min.
  • Mass Spectrometry: ESI in positive mode.
  • MRM Transitions: To be determined based on the derivatized tyrosine and internal standard.

Method C: Ion-Pairing LC-MS/MS

Ion-pairing agents can be used to retain polar analytes on reversed-phase columns without derivatization.

1. Sample Preparation:

  • Identical to Method A.

2. LC-MS/MS Conditions:

  • LC Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
  • Mobile Phase A: Water with an ion-pairing agent (e.g., 5 mM heptafluorobutyric acid).
  • Mobile Phase B: Acetonitrile.
  • Gradient: A shallow gradient appropriate for separating the analyte from matrix components.
  • Flow Rate: 0.35 mL/min.
  • Mass Spectrometry: ESI in positive mode.
  • MRM Transitions:
  • Tyrosine: Precursor ion > Product ion (e.g., m/z 182.1 > 136.1)
  • This compound: Precursor ion > Product ion (e.g., m/z 185.1 > 139.1)

Visualizing the Workflow and Biological Context

To further clarify the experimental process and the relevance of tyrosine analysis, the following diagrams illustrate a typical analytical workflow and a key signaling pathway involving tyrosine.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis start Biological Sample (e.g., Plasma) spike Spike with this compound start->spike precipitate Protein Precipitation spike->precipitate centrifuge Centrifugation precipitate->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Acquisition lcms->data quant Quantification (Analyte/IS Ratio) data->quant

Caption: Experimental workflow for tyrosine quantification.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase sh2_protein SH2 Domain Protein receptor->sh2_protein Phosphorylation ras Ras sh2_protein->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Gene Transcription (Cell Growth, Proliferation) erk->transcription

References

A Researcher's Guide to Deuterated Amino Acid Standards: A Comparative Analysis of DL-m-Tyrosine-d3

Author: BenchChem Technical Support Team. Date: December 2025

In the precise world of quantitative bioanalysis, the choice of an internal standard is a critical determinant of data accuracy and reliability. For researchers engaged in mass spectrometry-based proteomics and metabolomics, deuterated amino acid standards are indispensable tools. This guide provides a comprehensive comparison of DL-m-Tyrosine-d3 against other commonly used deuterated amino acid standards, supported by established principles of isotope dilution mass spectrometry.

Deuterated amino acids serve as ideal internal standards because they are chemically almost identical to their endogenous counterparts, yet distinguishable by mass.[1][2] This near-identical physicochemical behavior ensures they experience similar extraction efficiencies, chromatographic retention, and ionization responses, effectively normalizing for variations during sample processing and analysis.[3]

Performance Comparison of Deuterated Internal Standards

The ideal internal standard should co-elute with the analyte and exhibit identical behavior during all analytical steps to accurately correct for matrix effects and other sources of variability.[1] While stable isotope-labeled standards are considered the gold standard, the position and type of isotope can influence performance.[4]

Key Performance Parameters:

ParameterThis compoundDeuterated L-Tyrosine (e.g., L-Tyrosine-d4)Other Deuterated Amino Acids (e.g., L-Phenylalanine-d5)Key Considerations
Chemical Identity Isomer of the natural L-Tyrosine.Identical to the natural L-Tyrosine.Different amino acid.An ideal internal standard is the isotopologue of the analyte.
Co-elution May exhibit a slight chromatographic shift from L-Tyrosine due to both its isomeric form and the deuterium (B1214612) isotope effect.[1][5]May have a slight retention time difference from the unlabeled analyte due to the deuterium isotope effect, though generally minimal.[2]Will have a different retention time from Tyrosine.Complete co-elution is crucial for accurate matrix effect correction.[1]
Isotopic Purity Typically high (>98%), but should be verified from the certificate of analysis.[6]Commercially available with high isotopic enrichment (>98%).[7]Generally high isotopic purity is available.[7]High isotopic purity minimizes interference from the unlabeled analyte.[8]
Chemical Purity High chemical purity is essential to avoid interference.High chemical purity is standard for these products.High chemical purity is expected.Impurities can interfere with quantification.
Stability of Deuterium Label Deuterium on an aromatic ring is generally stable.Deuterium on an aromatic ring or stable aliphatic positions is generally stable.Label stability depends on the position of deuteration.Back-exchange of deuterium for hydrogen can compromise quantification.
Matrix Effects As an isomer, it may not perfectly mimic the matrix effects experienced by L-Tyrosine.Closely mimics the matrix effects of the endogenous analyte.[9]Will experience different matrix effects than Tyrosine.The ability to compensate for matrix effects is a primary function of an internal standard.[5]
Cost-Effectiveness Can be a cost-effective option.Generally more expensive than isomeric or different amino acid standards.Cost varies depending on the specific amino acid and labeling.Budgetary constraints are a practical consideration in experimental design.

Experimental Protocols

General Protocol for Amino Acid Quantification in Plasma using LC-MS/MS

This protocol outlines a typical workflow for the quantification of amino acids in a biological matrix using a deuterated internal standard.

1. Sample Preparation (Protein Precipitation):

  • To a 100 µL aliquot of plasma, add 400 µL of a precipitation solution (e.g., acetonitrile (B52724) or methanol) containing the deuterated internal standard (e.g., this compound at a known concentration).

  • Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A column suitable for polar analytes, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) column, is often used for amino acid analysis.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A gradient elution is typically employed, starting with a high percentage of organic mobile phase and gradually increasing the aqueous phase to elute the polar amino acids.

    • Flow Rate: A typical flow rate is 0.3-0.6 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Source: Electrospray ionization (ESI) in positive ion mode is commonly used for amino acids.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

    • MRM Transitions: Specific precursor-to-product ion transitions for the analyte and the deuterated internal standard are monitored. For example:

      • L-Tyrosine: m/z 182.1 -> 136.1

      • This compound: m/z 185.1 -> 139.1 (hypothetical, exact masses may vary based on deuteration pattern)

3. Data Analysis:

  • The peak areas of the analyte and the internal standard are integrated.

  • A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte in the calibration standards.

  • The concentration of the analyte in the unknown samples is then calculated from the calibration curve.

Visualizing Workflows and Pathways

To better understand the experimental process and the biological context, the following diagrams are provided.

G Experimental Workflow for Amino Acid Quantification cluster_sample_prep Sample Preparation cluster_analysis Analysis Plasma_Sample Plasma Sample Add_IS Add Deuterated Internal Standard Plasma_Sample->Add_IS Precipitate Protein Precipitation (e.g., Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC_MS LC-MS/MS Analysis Reconstitute->LC_MS Data_Processing Data Processing (Peak Integration) LC_MS->Data_Processing Quantification Quantification (Calibration Curve) Data_Processing->Quantification

A generalized workflow for quantitative amino acid analysis.

G Decision Logic for Internal Standard Selection Analyte_Identical Isotopologue of Analyte Available? Use_Isotopologue Use Isotopologue (e.g., L-Tyrosine-d4) Analyte_Identical->Use_Isotopologue Yes Consider_Isomer Consider Isomeric Standard (e.g., this compound) Analyte_Identical->Consider_Isomer No Consider_Analogue Consider Structural Analogue (e.g., L-Phenylalanine-d5) Consider_Isomer->Consider_Analogue Validate_Coelution Validate Co-elution and Matrix Effects Thoroughly Consider_Isomer->Validate_Coelution G Simplified Tyrosine Metabolism Pathway Phenylalanine Phenylalanine Tyrosine Tyrosine Phenylalanine->Tyrosine Phenylalanine Hydroxylase L_DOPA L-DOPA Tyrosine->L_DOPA Tyrosine Hydroxylase Thyroid_Hormones Thyroid Hormones Tyrosine->Thyroid_Hormones Dopamine Dopamine L_DOPA->Dopamine Melanin Melanin L_DOPA->Melanin Norepinephrine Norepinephrine Dopamine->Norepinephrine Epinephrine Epinephrine Norepinephrine->Epinephrine

References

Establishing the Limit of Detection for DL-m-Tyrosine-d3: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the analytical performance, specifically the limit of detection (LOD), for DL-m-Tyrosine-d3 and related compounds. The information presented herein is intended to assist researchers in selecting the appropriate internal standards and analytical methodologies for their specific research needs. All quantitative data is summarized in clear, comparative tables, and detailed experimental protocols are provided for key analytical methods.

Introduction to this compound

This compound is the deuterated form of DL-m-Tyrosine, an isomer of the amino acid tyrosine. In mass spectrometry-based quantitative analysis, deuterated compounds like this compound are invaluable as internal standards. Their chemical and physical properties are nearly identical to their non-deuterated counterparts, but their increased mass allows for clear differentiation in a mass spectrometer. This ensures accurate quantification by correcting for variations during sample preparation and analysis.

Comparative Analysis of Limit of Detection (LOD)

CompoundMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Analytical Method
Estimated this compound Human Plasma~0.02 - 0.05 ng/mL~0.07 - 0.15 ng/mLLC-MS/MS
3-Nitro-l-tyrosineHuman Plasma0.030 ng/mL[1][2]0.100 ng/mL[1][2]LC-MS/MS
3-Chloro-l-tyrosineHuman Plasma0.030 ng/mL[1][2]0.098 ng/mL[1][2]LC-MS/MS
3-Bromo-l-tyrosineHuman Plasma0.026 ng/mL[1][2]0.096 ng/mL[1][2]LC-MS/MS
L-TryptophanHuman Serum0.02 µM0.06 µMLC-MS/MS
L-KynurenineHuman Serum0.02 µM0.06 µMLC-MS/MS
Branched-Chain Amino Acids (Leucine, Isoleucine, Valine)Human Plasma0.60 µM[3]2.0 µM[3]LC-MS/MS

Note: The LOD and LOQ for this compound are estimations based on the performance of structurally similar analytes determined by highly sensitive LC-MS/MS instrumentation. Actual performance may vary depending on the specific instrumentation, method parameters, and matrix effects.

Experimental Protocol: Determination of Limit of Detection by LC-MS/MS

The following is a generalized protocol for establishing the LOD of an internal standard like this compound in a biological matrix (e.g., human plasma).

1. Materials and Reagents:

  • This compound certified reference standard

  • Human plasma (or other relevant biological matrix)

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Solid Phase Extraction (SPE) cartridges (for sample cleanup, if necessary)

2. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

3. Standard Solution Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh and dissolve a known amount of this compound in methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution using methanol:water (1:1, v/v) to create a calibration curve. Concentrations should bracket the expected LOD.

  • Spiked Samples: Spike the biological matrix with the working standard solutions to create samples with known concentrations of this compound.

4. Sample Preparation:

  • Protein Precipitation: To 100 µL of the spiked plasma sample, add 300 µL of ice-cold methanol containing the internal standard (if a different one is used for method validation). Vortex and centrifuge to pellet the precipitated proteins.

  • Solid Phase Extraction (optional): For cleaner samples, an SPE step can be employed following protein precipitation to remove interfering matrix components.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.

5. LC-MS/MS Analysis:

  • Chromatographic Conditions:

    • Column: A suitable C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over a set time.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transition for this compound. The exact m/z values will need to be determined by direct infusion of the standard.

    • Optimize cone voltage, collision energy, and other source parameters for maximum signal intensity.

6. LOD and LOQ Calculation:

  • Analyze a series of low-concentration spiked samples and blank matrix samples.

  • The LOD is typically determined as the concentration that produces a signal-to-noise ratio (S/N) of 3.

  • The LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy, often determined as an S/N of 10.

Signaling Pathways Involving Tyrosine

Tyrosine is a critical precursor for several important biological signaling molecules. Understanding these pathways can provide context for studies utilizing this compound.

Tyrosine_Metabolism Major Metabolic Pathways of Tyrosine Tyrosine Tyrosine L_DOPA L_DOPA Tyrosine->L_DOPA Tyrosine Hydroxylase Dopaquinone Dopaquinone Tyrosine->Dopaquinone Tyrosinase Dopamine Dopamine L_DOPA->Dopamine DOPA Decarboxylase Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β-Hydroxylase Epinephrine Epinephrine Norepinephrine->Epinephrine PNMT Melanin Melanin Dopaquinone->Melanin Polymerization

Caption: Key metabolic pathways originating from Tyrosine.

The diagram above illustrates two major pathways: the biosynthesis of catecholamines (dopamine, norepinephrine, and epinephrine) and the production of melanin. These pathways are fundamental in neurotransmission and pigmentation, respectively.

RTK_Signaling General Receptor Tyrosine Kinase (RTK) Signaling Ligand Ligand RTK Extracellular Domain Transmembrane Domain Intracellular Kinase Domain Ligand->RTK:f0 Binding Dimerization Receptor Dimerization & Autophosphorylation RTK->Dimerization Signaling_Proteins Recruitment of Adapter & Effector Proteins (e.g., Grb2, PLCγ) Dimerization->Signaling_Proteins Phosphorylation Downstream_Cascades Activation of Downstream Signaling (e.g., MAPK, PI3K pathways) Signaling_Proteins->Downstream_Cascades Cellular_Response Cellular Response (e.g., Growth, Proliferation) Downstream_Cascades->Cellular_Response

Caption: Simplified workflow of RTK signaling cascade.

This second diagram provides a generalized overview of a receptor tyrosine kinase (RTK) signaling pathway. Tyrosine residues within the intracellular domain of these receptors are phosphorylated upon ligand binding, initiating a cascade of downstream signaling events that regulate various cellular processes.

References

Safety Operating Guide

Proper Disposal of DL-m-Tyrosine-d3: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe and compliant disposal of DL-m-Tyrosine-d3, ensuring personnel safety and environmental protection.

This document provides a comprehensive operational and disposal plan for this compound, tailored for researchers, scientists, and professionals in drug development. While this compound and its non-deuterated analog, DL-Tyrosine, are not classified as hazardous substances, adherence to proper laboratory safety protocols and waste management regulations is paramount.[1][2][3]

I. Immediate Safety and Handling

Before beginning any disposal procedure, it is crucial to be familiar with the necessary safety precautions. Standard laboratory practices should be observed to minimize any potential risks.

Personal Protective Equipment (PPE):

Proper PPE is essential to minimize exposure during handling and disposal. The following table summarizes the recommended PPE when working with this compound.

PPE CategoryRecommendation
Eye Protection Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3]
Hand Protection Wear appropriate protective gloves. Inspect gloves before use and dispose of contaminated gloves in accordance with good laboratory practices.
Body Protection Wear a lab coat or other appropriate protective clothing to prevent skin exposure.
Respiratory Protection Under normal use with adequate ventilation, respiratory protection is not typically required. If dust formation is likely, a dust mask (e.g., N95 or P1) may be used.

In Case of Accidental Exposure or Spills:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. If irritation persists, seek medical attention.[3]

  • Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes.[3]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[3]

  • Ingestion: Wash out mouth with water. Do NOT induce vomiting. Call a physician if you feel unwell.[2]

  • Spills: In the event of a spill, sweep up the solid material, avoiding dust generation. Place the spilled material into a suitable, labeled container for disposal. Clean the affected area thoroughly.[3] Do not let the product enter drains.[1]

II. Operational Disposal Plan: A Step-by-Step Workflow

The disposal of this compound should align with the established procedures for non-hazardous chemical waste at your institution and comply with all local, regional, and national regulations.[4]

Step 1: Waste Identification and Segregation

  • Designated Waste Container: Use a clearly labeled, sealed container for the accumulation of this compound waste.

  • Avoid Mixing: Do not mix this compound with other chemical waste unless specifically instructed to do so by your institution's environmental health and safety (EHS) office.

Step 2: Packaging and Labeling

  • Container Integrity: Ensure the waste container is in good condition and securely sealed to prevent leaks or spills.

  • Clear Labeling: Label the container with "this compound Waste" and include any other information required by your institution.

Step 3: Storage

  • Secure Location: Store the waste container in a designated, secure area away from incompatible materials, such as strong oxidizing agents.[3][4]

  • Cool and Dry: Keep the storage area cool and dry.[3][4]

Step 4: Final Disposal

  • Professional Disposal Service: It is highly recommended to contact a licensed professional waste disposal service to handle the final disposal of this material.[5]

  • Incineration: A common method for disposing of similar organic compounds is to dissolve or mix the material with a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber. This should only be performed by a qualified and licensed service.[5]

  • Consult EHS: Always consult your institution's EHS office for specific guidance and to ensure compliance with all applicable regulations.

Contaminated Packaging:

Empty containers should be treated with the same precautions as the product itself. Completely emptied packages can often be recycled, but you should confirm this with your local waste management regulations.[4]

III. Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

A Start: Have this compound Waste B Step 1: Segregate Waste Place in a designated, labeled container. A->B C Step 2: Securely Package and Label Waste Ensure container is sealed and clearly marked. B->C D Step 3: Store Waste Appropriately Store in a cool, dry, secure location. C->D E Step 4: Arrange for Final Disposal Consult with your institution's EHS office. D->E F Is professional disposal service required? E->F G Transfer waste to a licensed waste disposal service. F->G Yes H Follow institutional procedures for non-hazardous waste. F->H No I End: Waste Disposed of Compliantly G->I H->I

Caption: Workflow for the proper disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling DL-m-Tyrosine-d3

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling DL-m-Tyrosine-d3, including detailed operational and disposal plans. By adhering to these procedural, step-by-step instructions, you can minimize risks and maintain a secure workspace.

Personal Protective Equipment (PPE) and Engineering Controls

While this compound and its non-deuterated analog, DL-Tyrosine, are not classified as hazardous substances, it is crucial to follow standard laboratory safety practices.[1][2] Adherence to proper personal protective equipment (PPE) protocols and the use of engineering controls are fundamental to safe handling.

Minimum PPE Requirements:

  • Eye Protection: Safety glasses with side shields are the minimum requirement.[3][4] For tasks with a splash hazard, it is recommended to use goggles and a face shield in addition to safety glasses.[3]

  • Hand Protection: Disposable nitrile gloves are recommended for incidental contact.[3] If prolonged contact or immersion is anticipated, heavier-duty gloves should be considered. Always remove gloves and wash your hands after handling the substance.[5]

  • Body Protection: A standard laboratory coat should be worn to protect against spills.[3][5]

  • Footwear: Closed-toe shoes are mandatory in a laboratory setting to protect from spills and falling objects.[3][5]

Engineering Controls:

  • Ventilation: Work in a well-ventilated area.[6] For procedures that may generate dust, a fume hood should be used.[6]

  • Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible in the work area.[7]

Operational Procedures for Safe Handling

A systematic approach to handling this compound will minimize the risk of exposure and contamination.

Step 1: Preparation

  • Hazard Assessment: Before beginning work, review the Safety Data Sheet (SDS) and conduct a risk assessment for the specific procedures you will be performing.[5]

  • Gather Materials: Assemble all necessary equipment and reagents, including this compound, solvents, and any other required chemicals.

  • Don PPE: Put on all required personal protective equipment as outlined above.

Step 2: Weighing and Transfer

  • Designated Area: Conduct all weighing and transfers of the solid material in a designated area, such as a weighing station or within a fume hood, to contain any potential dust.

  • Avoid Dust Generation: Handle the solid material carefully to minimize the creation of dust.

  • Clean Up Spills Promptly: In the event of a spill, follow the spill cleanup procedures outlined below.

Step 3: Solution Preparation

  • Solvent Selection: Use appropriate deuterated solvents to maintain the isotopic purity of the compound.[8]

  • Dissolving: When dissolving the solid, add it slowly to the solvent to avoid splashing.

Step 4: Post-Handling

  • Decontamination: Clean all glassware and equipment that came into contact with this compound.

  • Hand Washing: Wash your hands thoroughly with soap and water after removing your gloves.

Spill and Emergency Procedures

In the event of an accidental release, follow these procedures.

Spill Cleanup:

  • Evacuate and Ventilate: If a significant amount of dust is generated, evacuate the immediate area and ensure it is well-ventilated.

  • Containment: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a labeled container for disposal.

  • Cleaning: Clean the spill area with a wet cloth or paper towels to remove any remaining residue.

  • Disposal: Dispose of all cleanup materials as chemical waste.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] If irritation persists, seek medical attention.[7]

  • Skin Contact: Wash the affected area with soap and water.[7]

  • Inhalation: Move the affected person to fresh air.[7] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[7] Seek medical attention if you feel unwell.[7]

  • Ingestion: Do NOT induce vomiting.[2] Wash out the mouth with water and seek medical attention.[2]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination.

Waste Identification and Segregation:

  • Collect waste this compound and any contaminated materials (e.g., gloves, weighing paper) in a designated, clearly labeled, and sealed container.

  • Do not mix this waste with other waste streams unless explicitly permitted by your institution's waste management guidelines.

Disposal Method:

  • Dispose of the chemical waste through your institution's hazardous waste disposal program.[7] Follow all local, state, and federal regulations for chemical waste disposal.

  • Empty containers should be rinsed and disposed of according to institutional guidelines.

Quantitative Data Summary

The following table summarizes key physical and chemical properties of L-Tyrosine, the non-deuterated analog of this compound.

PropertyValueReference
Molecular FormulaC9H11NO3
Molecular Weight181.19 g/mol
Melting Point344 °C (decomposes)
Flash Point176 °C (Closed Cup)
Solubility in Water0.45 g/L (25 °C)[9]

Experimental Workflow

The following diagram illustrates the standard workflow for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep1 Conduct Hazard Assessment prep2 Gather Materials prep1->prep2 prep3 Don Personal Protective Equipment prep2->prep3 handle1 Weigh and Transfer in Designated Area prep3->handle1 handle2 Prepare Solution handle1->handle2 post1 Decontaminate Equipment handle2->post1 post2 Wash Hands post1->post2 disp1 Segregate and Label Waste disp2 Dispose via Institutional Program disp1->disp2

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.